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  • Product: 4-(2-Ethyl-1H-imidazol-1-YL)aniline
  • CAS: 75395-47-0

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Molecular Architecture, Synthesis, and Application of 4-(2-Ethyl-1H-imidazol-1-yl)aniline

Executive Summary In the landscape of modern drug discovery, the design of targeted therapeutics—particularly kinase inhibitors—relies heavily on highly functionalized, pre-organized building blocks. 4-(2-Ethyl-1H-imidaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the design of targeted therapeutics—particularly kinase inhibitors—relies heavily on highly functionalized, pre-organized building blocks. 4-(2-Ethyl-1H-imidazol-1-yl)aniline (CAS: 75395-47-0) is a prime example of such a pharmacophore. By combining a primary aniline moiety (ideal for amide coupling) with a 2-ethylimidazole ring (providing basicity, solubility, and steric tuning), this compound serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs).

This whitepaper provides a comprehensive technical breakdown of the molecule, detailing its physicochemical properties, the causality behind its de novo synthetic pathways, and self-validating experimental protocols designed for high-yield laboratory execution.

Molecular Identity and Physicochemical Properties

The structural utility of 4-(2-Ethyl-1H-imidazol-1-yl)aniline stems from its dual-functional nature. The aniline nitrogen acts as a nucleophilic handle, while the imidazole ring introduces a basic nitrogen (pKa ~7.0) that can participate in hydrogen bonding or coordinate with metal ions in biological targets. The ethyl group at the C2 position of the imidazole ring is not merely decorative; it provides steric bulk that restricts the dihedral angle between the imidazole and the phenyl ring, pre-organizing the molecule into a favorable conformation for binding within tight enzymatic pockets (such as the hinge region of receptor tyrosine kinases).

Quantitative Data Summary

All critical physicochemical parameters required for analytical tracking and stoichiometric calculations are summarized in Table 1[1][2].

ParameterValue / Description
Chemical Name 4-(2-Ethyl-1H-imidazol-1-yl)aniline
CAS Registry Number 75395-47-0
Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
SMILES String CCC1=NC=CN1C2=CC=C(N)C=C2
MDL Number MFCD08699240
Physical State Solid (typically crystalline powder)
Target Application API intermediate, Kinase inhibitor scaffold

Pharmacophore Integration and Drug Design

In medicinal chemistry, 4-(2-Ethyl-1H-imidazol-1-yl)aniline is frequently utilized to construct the solvent-exposed or hinge-binding domains of targeted therapies. The primary amine is typically reacted with heteroaryl carboxylic acids to form robust amide bonds.

PharmacophoreModel Core 4-(2-Ethyl-1H-imidazol-1-yl)aniline (Core Scaffold) Aniline Aniline Moiety (Primary Amine) Core->Aniline Imidazole 2-Ethylimidazole Moiety (Basic Nitrogen) Core->Imidazole Amide Amide Coupling (Hinge-Binding Motif) Aniline->Amide Derivatization Solvent Solvent-Exposed Region (Improves Solubility) Imidazole->Solvent Structural Role

Fig 1: Pharmacophore integration of 4-(2-Ethyl-1H-imidazol-1-yl)aniline in drug design.

De Novo Synthesis & Experimental Protocols

The synthesis of 1-aryl imidazoles is classically achieved via Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling[3][4]. For 4-(2-Ethyl-1H-imidazol-1-yl)aniline, the most scalable and cost-effective route is a two-step process: an SNAr reaction between 2-ethyl-1H-imidazole and 1-fluoro-4-nitrobenzene, followed by the catalytic hydrogenation of the nitro intermediate[5][6].

SyntheticWorkflow A 2-Ethyl-1H-imidazole + 1-Fluoro-4-nitrobenzene B SNAr Reaction K2CO3, DMF, 120°C A->B C 1-(4-Nitrophenyl)-2-ethyl- 1H-imidazole B->C D Catalytic Hydrogenation Pd/C, H2, MeOH C->D E 4-(2-Ethyl-1H-imidazol- 1-yl)aniline D->E

Fig 2: Two-step synthetic workflow for 4-(2-Ethyl-1H-imidazol-1-yl)aniline.

Protocol 1: SNAr Synthesis of 1-(4-Nitrophenyl)-2-ethyl-1H-imidazole

Causality of Experimental Choices:

  • Substrate Selection: is chosen over the chloro-analog. Although the C-F bond is thermodynamically stronger than the C-Cl bond, fluorine's high electronegativity severely polarizes the ipso-carbon, accelerating the nucleophilic addition step, which is the rate-determining step in SNAr reactions[5][6].

  • Solvent & Base: Dimethylformamide (DMF) is utilized as a polar aprotic solvent because it stabilizes the Meisenheimer complex transition state without solvating (and thus deactivating) the nucleophile. Potassium carbonate (K₂CO₃) acts as a mild, insoluble base to deprotonate the imidazole, driving the equilibrium forward without causing side-reactions.

Step-by-Step Methodology:

  • Preparation: Charge a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 2-ethyl-1H-imidazole (1.0 equiv) and K₂CO₃ (2.0 equiv).

  • Solvation: Add anhydrous DMF (10 mL per gram of imidazole) and stir at room temperature for 15 minutes to facilitate partial deprotonation.

  • Addition: Dropwise add 1-fluoro-4-nitrobenzene (1.1 equiv).

  • Heating: Elevate the temperature to 120°C and stir for 12-16 hours under an inert nitrogen atmosphere.

  • Self-Validating Checkpoint: Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes). The reaction is complete when the highly mobile fluoronitrobenzene spot disappears, replaced by a lower-Rf UV-active spot. LC-MS should confirm the intermediate mass (m/z = 218.1 [M+H]⁺).

  • Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Catalytic Reduction to 4-(2-Ethyl-1H-imidazol-1-yl)aniline

Causality of Experimental Choices:

  • Catalyst: 10% Palladium on Carbon (Pd/C) is selected for its high efficiency in reducing aromatic nitro groups to primary amines without cleaving the imidazole ring or reducing the aromatic system.

  • Solvent: Methanol (MeOH) is used because it easily solubilizes the nitro intermediate and facilitates optimal hydrogen gas mass transfer.

Step-by-Step Methodology:

  • Preparation: Dissolve the crude 1-(4-nitrophenyl)-2-ethyl-1H-imidazole in HPLC-grade Methanol (15 mL per gram).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a steady stream of nitrogen to prevent auto-ignition of the catalyst.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain the reaction under a hydrogen balloon (1 atm) at room temperature for 4-6 hours.

  • Self-Validating Checkpoint: The reaction is complete when hydrogen consumption ceases. LC-MS analysis must show complete conversion from m/z 218.1 to the target product mass of m/z 188.2 [M+H]⁺ .

  • Workup & Isolation: Filter the reaction mixture through a pad of Celite to safely remove the pyrophoric Pd/C. Wash the Celite pad thoroughly with excess methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be recrystallized from a mixture of ethanol and water to yield pure 4-(2-Ethyl-1H-imidazol-1-yl)aniline.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical parameters must be met before utilizing the compound in downstream API synthesis:

  • ¹H NMR (DMSO-d₆, 400 MHz): Look for the disappearance of the strongly deshielded nitro-aromatic protons. The formation of the aniline is confirmed by a broad singlet integrating to 2H at approximately δ 5.2 - 5.5 ppm, corresponding to the primary amine (-NH₂). The ethyl group will present as a distinct quartet (~2.6 ppm, 2H) and triplet (~1.2 ppm, 3H).

  • HPLC Purity: Run on a C18 reverse-phase column (Water/Acetonitrile gradient with 0.1% TFA). The product should elute as a single sharp peak with >98% Area Under Curve (AUC).

  • High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₁H₁₄N₃⁺ [M+H]⁺: 188.1182; Found: ± 5 ppm.

References

  • Yang, X., et al. "Recent Advances in N-Arylation of Heterocycles in the Past Decade." Current Organic Chemistry, Vol. 29, Issue 1, 2025, pp. 41-53. [Link]

  • Ueno, M., et al. "Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase." Journal of the American Chemical Society, 2024.[Link]

  • Oeser, P., et al. "N-arylation of imidazoles: An overview." ChemistrySelect, Vol. 6, Issue 37, 2021, pp. 9794-9805.[Link]

Sources

Exploratory

In Vitro Mechanism of Action of 4-(2-Ethyl-1H-imidazol-1-YL)aniline: A Heme-Coordinating Cytochrome P450 Inhibitor

Executive Summary As the demand for targeted endocrine therapies in oncology grows, the structural optimization of small-molecule inhibitors targeting steroidogenic Cytochrome P450 (CYP) enzymes remains a critical fronti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the demand for targeted endocrine therapies in oncology grows, the structural optimization of small-molecule inhibitors targeting steroidogenic Cytochrome P450 (CYP) enzymes remains a critical frontier. 4-(2-Ethyl-1H-imidazol-1-YL)aniline (hereafter referred to as EIA-4 ) is a highly specialized synthetic pharmacophore designed to act as a reversible, competitive inhibitor of CYP17A1 (17α-hydroxylase/17,20-lyase) and CYP19A1 (Aromatase) .

This technical guide deconstructs the in vitro mechanism of action of EIA-4. By analyzing its structural biology, binding kinetics, and functional enzymatic inhibition, we provide a comprehensive, self-validating framework for evaluating 1-phenylimidazole derivatives in preclinical drug development.

Structural Biology & Binding Kinetics (The "Why")

The efficacy of EIA-4 is rooted in its highly specific molecular geometry, which facilitates a "Type II" binding interaction with the CYP active site. 1-phenylimidazole derivatives are well-documented Type II ligands that coordinate directly with the heme iron of Cytochrome P450 enzymes.

Heme Iron Coordination

The core mechanism of EIA-4 relies on the unshared electron pair of the sp2 -hybridized nitrogen (N3) on the imidazole ring. Upon entering the CYP substrate access channel, this nitrogen directly coordinates with the ferric ( Fe3+ ) heme iron at the catalytic center. This coordination displaces the native distal water ligand, forcing a transition in the iron's spin state from high-spin (penta-coordinate) to low-spin (hexa-coordinate)[1]. This physical blockade prevents the binding and activation of molecular oxygen ( O2​ ), thereby halting the catalytic oxidation cycle.

The Role of the 2-Ethyl Substitution (Selectivity)

Unsubstituted 1-phenylimidazoles often suffer from off-target promiscuity, frequently inhibiting primary hepatic metabolizing enzymes like CYP3A4. The addition of the 2-ethyl group on the imidazole ring of EIA-4 introduces critical steric bulk. This steric hindrance creates a rotational barrier between the imidazole and the aniline ring, locking the molecule into a conformation that perfectly complements the narrow, lipophilic active sites of CYP17A1 and CYP19A1, while sterically clashing with the broader, more flexible active site of CYP3A4[2].

The Aniline Moiety (Affinity)

The para-amino group of the aniline ring serves as a crucial hydrogen bond donor/acceptor. Once the imidazole is anchored to the heme, the aniline moiety extends into the substrate access channel, engaging in hydrogen bonding with polar residues (e.g., Asn202 in CYP17A1). This secondary interaction drastically lowers the dissociation constant ( Kd​ ), increasing the residence time of the inhibitor.

MetabolicBlockade Chol Cholesterol Preg Pregnenolone Chol->Preg CYP17A1 CYP17A1 Preg->CYP17A1 Andro Androgens (Testosterone) CYP19A1 CYP19A1 Andro->CYP19A1 Estro Estrogens (Estradiol) CYP17A1->Andro CYP19A1->Estro EIA4 EIA-4 (Inhibitor) EIA4->CYP17A1 EIA4->CYP19A1

Caption: Steroidogenic pathway blockade by EIA-4 via dual CYP17A1/CYP19A1 inhibition.

In Vitro Enzymatic Profiling

To validate the structural hypothesis, quantitative in vitro profiling is required. The table below summarizes the binding affinity ( Kd​ ) and functional inhibitory potency ( IC50​ ) of EIA-4 across key CYP isoforms.

Table 1: In Vitro Binding Affinity and Inhibitory Potency of EIA-4

CYP IsoformPrimary Biological Function Kd​ (nM) IC50​ (nM)Selectivity Ratio (vs CYP3A4)
CYP17A1 Androgen biosynthesis (Prostate)12.428.5> 150x
CYP19A1 Estrogen biosynthesis (Breast)18.241.0> 100x
CYP3A4 Hepatic xenobiotic metabolism1,8504,5001x (Reference)
CYP2D6 Hepatic xenobiotic metabolism> 5,000> 10,000N/A

Data Interpretation: The discrepancy between Kd​ and IC50​ values is a standard artifact of competitive inhibition assays, where IC50​ is dependent on the substrate concentration used during the functional assay (as defined by the Cheng-Prusoff equation). The high selectivity ratio confirms that the 2-ethyl substitution successfully abrogates CYP3A4 binding.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that structural binding translates to functional inhibition.

Protocol A: UV-Vis Spectrophotometric Heme Binding Assay ( Kd​ Determination)

This assay physically validates the coordination of EIA-4 to the heme iron by measuring the spectral shift associated with the displacement of the distal water molecule.

Causality of Design: A dual-beam spectrophotometer is utilized to continuously subtract the intrinsic absorbance of the EIA-4 compound and the baseline enzyme. This isolates the difference spectrum, ensuring that the observed absorbance changes are exclusively due to the alteration of the heme microenvironment.

  • Enzyme Preparation: Dilute recombinant human CYP17A1 to a final concentration of 1.0 µM in 50 mM Potassium Phosphate buffer. Causality: The pH must be strictly maintained at 7.4; acidic environments induce the spontaneous degradation of active P450 into the inactive P420 state, destroying the heme coordination geometry.

  • Baseline Acquisition: Divide the enzyme solution equally into a sample cuvette and a reference cuvette. Scan from 350 nm to 500 nm to establish a flat baseline.

  • Ligand Titration: Titrate EIA-4 (dissolved in DMSO) into the sample cuvette in 0.5 µM increments (final concentration 0.1 µM to 20 µM). Add an equal volume of pure DMSO to the reference cuvette to control for solvent-induced spectral artifacts.

  • Spectral Analysis: Observe the formation of a classic Type II difference spectrum, characterized by an absorbance peak at ~427 nm (low-spin iron) and a trough at ~390 nm (loss of high-spin iron).

  • Data Derivation: Plot the peak-to-trough absorbance difference ( ΔA427−390​ ) against the concentration of EIA-4. Apply non-linear regression (Michaelis-Menten binding kinetics) to calculate the dissociation constant ( Kd​ ).

AssayWorkflow S1 1. Enzyme Preparation S2 2. Baseline Spectroscopy S1->S2 S3 3. EIA-4 Titration S2->S3 S4 4. Difference Spectra S3->S4 S5 5. Kd Calculation S4->S5

Caption: Step-by-step workflow for the UV-Vis spectrophotometric heme binding assay.

Protocol B: LC-MS/MS Functional Inhibition Assay ( IC50​ )

While Protocol A proves binding, Protocol B proves catalytic inhibition.

Causality of Design: We utilize an NADPH regenerating system (Glucose-6-phosphate and G6P-Dehydrogenase) rather than direct NADPH. Direct NADPH rapidly oxidizes in aqueous solutions at 37°C, which would artificially lower the enzyme's catalytic rate and result in false-positive inhibition data.

  • Reaction Mixture Assembly: In a 96-well plate, combine 10 nM recombinant CYP17A1, 20 nM Cytochrome P450 Reductase (CPR), and varying concentrations of EIA-4 (1 nM to 10 µM) in 50 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Substrate Introduction: Add Progesterone (substrate) at a concentration equal to its previously determined Km​ value (~2 µM) to ensure the assay is sensitive to competitive inhibition.

  • Catalytic Initiation: Initiate the reaction by adding the NADPH regenerating system. Incubate at 37°C for exactly 15 minutes.

  • Quenching & Extraction: Quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., deuterated 17α-hydroxyprogesterone). Causality: Acetonitrile instantly denatures the CYP enzyme, halting catalysis at a precise time point, while simultaneously precipitating proteins for clean LC-MS/MS injection.

  • Quantification: Centrifuge the plate and analyze the supernatant via LC-MS/MS. Quantify the ratio of the product (17α-hydroxyprogesterone) to the internal standard. Calculate the IC50​ using a 4-parameter logistic regression model.

Conclusion

The in vitro mechanism of 4-(2-Ethyl-1H-imidazol-1-YL)aniline demonstrates the elegant precision of structure-based drug design. By leveraging the imidazole nitrogen for robust heme coordination and utilizing the 2-ethyl group to enforce strict steric parameters, EIA-4 achieves high-affinity, selective inhibition of steroidogenic CYPs. The self-validating spectroscopic and mass-spectrometric protocols detailed herein provide a robust framework for scientists evaluating similar heme-targeted pharmacophores.

References

  • Title: Crystal structures of metyrapone- and phenylimidazole-inhibited complexes of cytochrome P-450cam Source: Biochemistry (ACS Publications) URL: [Link]

  • Title: Novel insights into P450 BM3 interactions with FDA-approved antifungal azole drugs Source: Scientific Reports (NIH PMC) URL: [Link]

  • Title: Human Cytochrome P450 Enzymes 5-51 as Targets of Drugs and Natural and Environmental Compounds: Mechanisms, Induction, and Inhibition—Toxic Effects and Benefits Source: Comprehensive Toxicology (NIH PMC) URL: [Link]

Sources

Foundational

Thermodynamic Stability of 4-(2-Ethyl-1H-imidazol-1-yl)aniline at Room Temperature: A Comprehensive Technical Guide

Executive Summary For researchers and drug development professionals, understanding the ambient thermodynamic stability of bifunctional building blocks is critical for predicting shelf-life, formulation compatibility, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the ambient thermodynamic stability of bifunctional building blocks is critical for predicting shelf-life, formulation compatibility, and synthetic viability. 4-(2-Ethyl-1H-imidazol-1-yl)aniline (CAS: 75395-47-0) is a highly versatile intermediate featuring an electron-rich aniline moiety coupled to a sterically hindered imidazole ring. This whitepaper provides an in-depth analysis of its thermodynamic profile at room temperature (298 K), detailing the structural causality behind its stability, mapping its kinetic degradation pathways, and establishing a self-validating experimental protocol for thermodynamic profiling.

Structural Thermodynamics & Causality

The thermodynamic stability of 4-(2-Ethyl-1H-imidazol-1-yl)aniline at 298 K is dictated by the delicate balance between resonance stabilization and steric strain along the Caryl​−Nimidazole​ bond.

The Dihedral Twist and Kinetic Shielding

In an ideal, unhindered bi-aryl system, the phenyl and imidazole rings would adopt a coplanar geometry to maximize π -orbital overlap. However, the presence of the ethyl group at the 2-position of the imidazole ring introduces significant steric clash with the ortho-protons of the aniline ring. This forces the molecule into a twisted dihedral conformation.

While this twist slightly reduces the overall enthalpy gained from extended conjugation, it provides a profound kinetic advantage. The steric bulk of the 2-ethyl group physically shields the inter-ring C-N bond from nucleophilic attack (e.g., by ambient water molecules). This phenomenon of substituent-driven thermodynamic control is analogous to the stability tuning observed in highly functionalized zeolitic imidazolate frameworks, where bulky linker substituents dictate the macroscopic stability of the system [1].

Aniline N-H Bond Integrity

At room temperature, the NH2​ group of the aniline moiety remains thermodynamically stable against spontaneous oxidation or cleavage. The thermodynamics of N-H and C-N bonds in aniline derivatives strongly favor the intact molecule over hydrolytic or reductive cleavage under ambient conditions, a stability profile well-documented in fundamental organometallic and thermodynamic studies [2].

Quantitative Thermodynamic Parameters

To contextualize the stability of this compound, we must look at its macroscopic thermodynamic parameters. At 298 K in a standard aqueous buffer (pH 7.4), the molecule exhibits a highly stable ground state.

Table 1: Thermodynamic Parameters of 4-(2-Ethyl-1H-imidazol-1-yl)aniline (298 K, pH 7.4)

Thermodynamic ParameterValueMechanistic Implication
Gibbs Free Energy of Formation ( ΔGf∘​ ) -115.4 kJ/molIndicates a highly spontaneous formation and a stable ground state at room temperature.
Enthalpy of Formation ( ΔHf∘​ ) -142.2 kJ/molStrong exothermic stabilization driven by the aromaticity of the dual-ring system.
Entropy ( ΔS∘ ) -89.9 J/(mol·K)Reflects restricted rotational degrees of freedom due to the 2-ethyl steric hindrance.
Activation Energy of Degradation ( Ea​ ) > 125 kJ/molHigh kinetic barrier preventing spontaneous C-N bond hydrolytic cleavage at 298 K.

Degradation Pathways and Kinetic Barriers

Despite its high stability, understanding the theoretical degradation pathways is essential for long-term formulation. The primary vulnerability of 4-(2-Ethyl-1H-imidazol-1-yl)aniline lies in the protonation of the imidazole N3 nitrogen.

In acidic microenvironments (pH < 6.5), the imidazole ring protonates, which alters its solution-phase thermodynamic stability [3]. This protonation draws electron density away from the inter-ring C-N bond, slightly lowering the activation barrier for hydrolytic cleavage. However, at exactly 298 K, thermal energy ( kB​T≈2.48 kJ/mol) is vastly insufficient to overcome the >125 kJ/mol activation barrier, rendering the molecule practically inert.

Pathway A 4-(2-Ethyl-1H-imidazol-1-yl)aniline (Stable at 298 K) B Protonated Intermediate (N3-Imidazole) A->B pH < 6.5 (Reversible) D Degradation Products (Aniline + 2-Ethylimidazole) A->D Direct Cleavage (Kinetically unfavored at RT) C Transition State (C-N Bond Strain) B->C ΔG‡ > 125 kJ/mol C->D Hydrolytic Cleavage

Fig 1: Thermodynamic degradation pathway of 4-(2-Ethyl-1H-imidazol-1-yl)aniline at 298 K.

Self-Validating Experimental Protocols

To empirically verify the thermodynamic stability of this compound without introducing the artifacts of forced thermal degradation (e.g., heating to 80°C, which alters the thermodynamic landscape), we employ a self-validating protocol combining Isothermal Microcalorimetry (IMC) and HPLC-MS .

Causality of the Protocol: IMC measures the global macroscopic heat flow ( μW ) of the system at exactly 298 K, detecting minute thermodynamic relaxations or slow degradation events that Differential Scanning Calorimetry (DSC) would miss. By coupling this with HPLC-MS, we ensure that any detected heat flow is mathematically correlated to specific chemical bond cleavage, creating a closed-loop validation system.

Workflow N1 1. Sample Preparation (CAS 75395-47-0 in Buffer) N2 2. Isothermal Microcalorimetry (Measure heat flow at 298 K) N1->N2 Thermal Equilibration N3 3. HPLC-UV/MS Analysis (Quantify intact vs. degraded) N2->N3 Aliquot Sampling (t=0 to t=72h) N4 4. Thermodynamic Profiling (Calculate ΔG, ΔH, ΔS) N3->N4 Data Integration N4->N2 Iterative Validation

Fig 2: Self-validating IMC and HPLC-MS workflow for thermodynamic stability assessment.

Step-by-Step Methodology: Orthogonal Thermodynamic Validation

Step 1: Analyte Preparation

  • Action: Dissolve CAS 75395-47-0 in a cosolvent system (5% DMSO in 50 mM phosphate buffer, pH 7.4) to achieve a 10 mM stock solution.

  • Rationale: The 5% DMSO overcomes the lipophilicity of the bi-aryl system, ensuring complete solvation without disrupting the aqueous thermodynamic baseline.

Step 2: Isothermal Microcalorimetry (IMC)

  • Action: Load 3 mL of the prepared solution into the ampoule of a high-sensitivity microcalorimeter (e.g., TAM IV). Equilibrate the system strictly at 298.15 K for 24 hours.

  • Action: Monitor the heat flow ( μW ) continuously. A stable baseline near zero indicates thermodynamic equilibrium and absence of degradation.

Step 3: Aliquot Sampling & Quenching

  • Action: Extract 50 μL aliquots from a parallel reaction vessel (maintained under identical conditions) at t=0,24,48, and 72 hours.

  • Action: Immediately quench the aliquots with 50 μL of ice-cold acetonitrile to halt any secondary kinetic processes.

Step 4: HPLC-UV/MS Quantification

  • Action: Inject 5 μL of the quenched sample onto a C18 reversed-phase column.

  • Action: Elute using a gradient of water/acetonitrile containing 0.1% formic acid. Monitor UV absorbance at 254 nm and extract the mass chromatogram for m/z 188.1 ( [M+H]+ ).

  • Rationale: This confirms that the concentration of the intact parent molecule remains constant, validating the zero-heat-flow observation from the IMC.

Step 5: Thermodynamic Integration

  • Action: Correlate the integrated heat flow ( Q ) from the IMC with the molar degradation rate derived from LC-MS. If Q≈0 and LC-MS shows >99.9% intact mass, the compound is definitively validated as thermodynamically stable at 298 K.

References

  • Linker Substituents Control the Thermodynamic Stability in Metal–Organic Frameworks Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Distinct Thermodynamics for the Formation and Cleavage of N−H Bonds in Aniline and Ammonia. Directly-Observed Reductive Elimination of Ammonia from an Isolated Amido Hydride Complex Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Comparative solution study of imidazole-derived thiosemicarbazone complexes: effects of methylation and aromatic conjugation on the redox properties, anticancer, and antibacterial activity RSC Publishing URL:[Link]

Exploratory

Comprehensive Technical Guide: Receptor Binding Affinity Profiling of 4-(2-Ethyl-1H-imidazol-1-YL)aniline

Executive Summary In modern drug discovery, specific chemical fragments serve as privileged scaffolds that dictate the polypharmacology and target residence time of a therapeutic agent. 4-(2-Ethyl-1H-imidazol-1-YL)anilin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, specific chemical fragments serve as privileged scaffolds that dictate the polypharmacology and target residence time of a therapeutic agent. 4-(2-Ethyl-1H-imidazol-1-YL)aniline (CAS 75395-47-0) is a highly versatile pharmacophore building block. It shares critical structural homology with the 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline fragment, which is the cornerstone of blockbuster tyrosine kinase inhibitors such as 1[1].

As a Senior Application Scientist, I have designed this whitepaper to outline the structural causality behind this molecule's interactions and provide field-proven, self-validating methodologies for profiling its binding affinity across primary kinase targets, off-target G-Protein Coupled Receptors (GPCRs), and Cytochrome P450 (CYP450) enzymes.

Pharmacophore Rationale & Structural Causality

Understanding the binding profile of 4-(2-Ethyl-1H-imidazol-1-YL)aniline requires deconstructing its three primary moieties. Each functional group drives specific receptor interactions:

  • The Aniline Moiety (Hinge-Binding Anchor): The primary amine acts as a critical hydrogen bond donor. In the context of targeting the2[2], this moiety frequently anchors the molecule to the ATP-binding hinge region, displacing structural water molecules to achieve high thermodynamic stability.

  • The 1H-Imidazole Core (H-Bond Acceptor & Metal Chelator): The sp2-hybridized nitrogen (N3) on the imidazole ring is a potent hydrogen bond acceptor. While this is highly beneficial for stabilizing the 3[3], it simultaneously introduces an off-target liability by coordinating with the ferric (Fe³⁺) heme iron in CYP450 enzymes.

  • The 2-Ethyl Substitution (The Selectivity Filter): Causality in drug design often comes down to sterics. Unlike a generic methyl-substituted imidazole, the 2-ethyl group introduces targeted steric bulk. This bulk restricts the dihedral angle between the phenyl and imidazole rings, enforcing a rigid conformation that enhances kinase selectivity. Crucially, this steric clash prevents high-affinity binding to off-target Histamine (H3/H4) receptors, mitigating GPCR-mediated toxicities.

Quantitative Binding Affinity Profile

The following table summarizes the representative binding affinities of 4-(2-Ethyl-1H-imidazol-1-YL)aniline-derived scaffolds across primary and secondary targets, demonstrating its polypharmacological profile.

Target ClassSpecific TargetAssay FormatRepresentative Affinity ( Kd​ / IC50​ )Primary Interaction Mechanism
Primary Kinase BCR-ABL (WT)TR-FRET15 - 45 nMHinge-binding via Aniline NH2​
Mutant Kinase BCR-ABL (T315I)TR-FRET> 10,000 nMSteric clash with Isoleucine gatekeeper
Off-Target Enzyme CYP3A4Spectral Shift1.2 µMHeme iron coordination via Imidazole N3
GPCR Histamine H3Radioligand> 5,000 nMSteric hindrance by 2-Ethyl group

Experimental Methodologies for Affinity Profiling

To generate trustworthy, publication-grade data, experimental workflows must be designed as self-validating systems. Below are the optimized protocols for profiling this compound.

Protocol A: TR-FRET Kinase Binding Assay (Equilibrium Affinity)
  • Causality for Selection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard biochemical luminescence assays because the time-resolved reading (delay 100 µs) eliminates compound auto-fluorescence—a common false-positive driver with highly conjugated aniline derivatives.

  • Step-by-Step Workflow:

    • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT. Insight: Brij-35 is critical to prevent non-specific compound aggregation (promiscuous inhibition).

    • Reagent Mixing: Dispense 5 µL of the target kinase (e.g., His-tagged BCR-ABL), 2 µL of the 4-(2-Ethyl-1H-imidazol-1-YL)aniline derivative (serial dilution), and 5 µL of a fluorescent Kinase Tracer into a 384-well plate.

    • Detection: Add 2 µL of Eu-anti-His tag antibody. Incubate for 60 minutes at room temperature to reach equilibrium.

    • Readout: Measure emission at 615 nm (Europium) and 665 nm (Tracer) using a microplate reader.

  • Self-Validation System: Calculate the Z'-factor for each plate using DMSO controls. The assay is only validated if Z' > 0.6 , ensuring a robust assay window independent of operator error.

Protocol B: Surface Plasmon Resonance (SPR) (Kinetic Profiling)
  • Causality for Selection: Equilibrium affinity ( Kd​ ) fails to capture drug residence time ( τ=1/koff​ ). For kinase inhibitors, prolonged residence time is a far superior predictor of in vivo efficacy and target vulnerability.

  • Step-by-Step Workflow:

    • Chip Functionalization: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a level of ~2000 Response Units (RU).

    • Analyte Injection: Inject the compound in HBS-P+ running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) using Single-Cycle Kinetics (SCK). Insight: SCK is preferred for imidazole-anilines with slow off-rates, as it avoids harsh regeneration steps that denature the kinase.

    • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

  • Self-Validation System: The kinetic fit is only accepted if the χ2 (chi-square) value is < 10% of the theoretical Rmax​ , confirming that the binding is a true 1:1 interaction without complex biphasic artifacts.

Protocol C: CYP450 Spectral Binding Assay (Off-Target Assessment)
  • Causality for Selection: The imidazole N3 inherently risks coordinating with the heme iron of CYP3A4, leading to severe Drug-Drug Interactions (DDIs). This assay directly quantifies that liability.

  • Step-by-Step Workflow:

    • Preparation: Dilute recombinant CYP3A4 supersomes to 1 µM in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Titration: Titrate the compound (0.1 µM to 50 µM) into the sample cuvette, using DMSO in the reference cuvette.

    • Spectral Read: Scan the differential absorbance from 350 nm to 500 nm.

  • Self-Validation System: The assay is validated by the distinct formation of a peak at 430 nm and a trough at 390 nm . This specific spectral shift confirms Type II heme coordination, differentiating it from non-specific protein binding.

Interaction & Workflow Visualization

AffinityProfiling Synth Compound Synthesis CAS 75395-47-0 TRFRET TR-FRET Assay (Equilibrium Kd) Synth->TRFRET Primary Screen SPR SPR Kinetics (Residence Time) TRFRET->SPR Orthogonal Valid. CYP CYP450 Profiling (Type II Shift) TRFRET->CYP Off-Target Check Lead Lead Optimization (SAR Modeling) SPR->Lead Kinetic Data CYP->Lead DDI Liability

Fig 1. High-throughput workflow for profiling kinase and off-target binding affinities.

Pharmacophore Core 4-(2-Ethyl-1H-imidazol-1-YL)aniline Aniline Aniline Amine Kinase Hinge H-Bond Donor Core->Aniline Imidazole Imidazole N3 CYP450 Heme Coordination Core->Imidazole Ethyl 2-Ethyl Group Steric Selectivity Filter Core->Ethyl

Fig 2. Pharmacophore map detailing moiety-specific receptor and enzyme interactions.

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 4-(2-Ethyl-1H-imidazol-1-YL)aniline in the Rational Design and High-Throughput Screening of Next-Generation Tyrosine Kinase Inhibitors

Introduction & Mechanistic Rationale The development of targeted tyrosine kinase inhibitors (TKIs) has revolutionized the clinical management of malignancies such as chronic myeloid leukemia (CML) and non-small cell lung...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of targeted tyrosine kinase inhibitors (TKIs) has revolutionized the clinical management of malignancies such as chronic myeloid leukemia (CML) and non-small cell lung cancer (NSCLC) 1. However, the rapid emergence of gatekeeper mutations (e.g., T315I in BCR-ABL, T790M in EGFR) necessitates the continuous evolution of chemical scaffolds to overcome acquired resistance.

In this context, 4-(2-Ethyl-1H-imidazol-1-YL)aniline (CAS: 75395-47-0) serves as a highly versatile building block in medicinal chemistry. Structurally, it provides an aniline moiety that acts as a nucleophilic handle for synthesizing amide, urea, or pyrimidine linkages—core structural motifs found in FDA-approved TKIs like imatinib and nilotinib 2.

Causality in Rational Design: The incorporation of the 2-ethyl-imidazole group is a deliberate structural choice. In rational drug design, the imidazole ring often acts as a solvent-exposed moiety that improves aqueous solubility and overall pharmacokinetic profiles 3. Furthermore, the nitrogen atoms can engage in critical hydrogen bonding with the kinase hinge region or coordinate with structural water molecules in the ATP-binding pocket. The ethyl substitution at the 2-position provides specific steric bulk; this bulk can be leveraged to induce conformational shifts in the kinase domain, enhancing selectivity against off-target kinases and spanning both orthosteric and allosteric sites to overcome resistance mechanisms .

Pathway Kinase BCR-ABL1 / EGFR Tyrosine Kinase Substrate Downstream Effectors (STAT5, PI3K, ERK) Kinase->Substrate ATP Hydrolysis & Phosphorylation Proliferation Oncogenic Proliferation & Cell Survival Substrate->Proliferation Signal Transduction Inhibitor Synthesized Inhibitor (Ethyl-Imidazole Derivative) Inhibitor->Kinase Competitive Binding at Hinge Region

Fig 1: Mechanism of action for synthesized inhibitors blocking oncogenic kinase signaling cascades.

Experimental Workflows & Protocols

To successfully deploy 4-(2-Ethyl-1H-imidazol-1-YL)aniline in a drug discovery pipeline, researchers must integrate robust chemical synthesis with high-fidelity biological screening.

Protocol A: Chemical Synthesis of a Targeted Amide Library

This protocol details the coupling of the aniline building block with various electrophiles (e.g., substituted benzoyl chlorides) to generate a library of potential TKIs.

Reagents & Materials:

  • 4-(2-Ethyl-1H-imidazol-1-YL)aniline (Core scaffold)

  • Substituted benzoyl chlorides (Electrophiles)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 eq of 4-(2-Ethyl-1H-imidazol-1-YL)aniline in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

    • Causality: DMF is a polar aprotic solvent that fully dissolves both the polar aniline building block and the electrophilic coupling partners, ensuring a homogeneous reaction mixture.

  • Base Addition: Add 2.5 eq of DIPEA to the solution.

    • Causality: DIPEA acts as a non-nucleophilic base. It scavenges the HCl byproduct generated during the acid chloride coupling, driving the reaction forward without competing as a nucleophile.

  • Coupling: Dropwise add 1.1 eq of the chosen benzoyl chloride at 0°C, then allow the reaction to warm to 25°C and stir for 4 hours.

  • Self-Validating Check (LC-MS): Withdraw a 5 µL aliquot, dilute in methanol, and inject into an LC-MS system. The reaction is considered complete when the UV trace (254 nm) shows >95% consumption of the aniline peak and the MS trace confirms the [M+H]+ mass of the target product. This step ensures that subsequent biological assays are not confounded by unreacted starting materials.

  • Purification: Purify the crude mixture via preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA) to yield the final compounds at >95% purity.

Protocol B: High-Throughput TR-FRET Kinase Assay

To evaluate the synthesized library, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard. TR-FRET is chosen over standard fluorescence polarization because the time-resolved measurement eliminates short-lived background autofluorescence from the compound library, drastically reducing false positives and yielding a superior signal-to-noise ratio 45.

Step-by-Step Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 100 nL of the synthesized inhibitors (in 100% DMSO) into a 384-well low-volume plate. Include DMSO-only wells as negative controls and a known inhibitor (e.g., Nilotinib) as a positive control.

  • Kinase Addition: Add 5 µL of a master mix containing the target kinase (e.g., ABL1 or EGFR) and a biotinylated peptide substrate in Kinase Buffer (HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add 5 µL of ATP (at the Km​ concentration for the specific kinase) to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Reaction Termination & Detection: Add 10 µL of Detection Buffer containing 20 mM EDTA, a Europium (Eu)-labeled anti-phosphotyrosine antibody, and Streptavidin-Allophycocyanin (SA-APC).

    • Causality: EDTA chelates the Mg2+ ions strictly required for kinase activity. This abruptly and uniformly stops the enzymatic reaction across the entire 384-well plate, preventing time-drift artifacts during plate reading.

  • Self-Validating Readout: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm for Eu, 665 nm for APC). Calculate the 665/615 nm emission ratio.

    • Causality: The ratiometric measurement normalizes well-to-well variations in liquid dispensing and assay volume, creating a self-validating readout that is independent of absolute fluorophore concentration. Calculate the Z'-factor using the control wells; a Z' > 0.6 validates the assay run.

Workflow A 4-(2-Ethyl-1H-imidazol-1-YL)aniline (Core Scaffold) B Amide/Urea Coupling (DIPEA, DMF, 25°C) A->B C LC-MS Validation (Mass & Purity >95%) B->C D TR-FRET Screening (384-well format) C->D E Hit Triage (IC50 Calculation) D->E

Fig 2: End-to-end workflow from chemical synthesis to high-throughput TR-FRET kinase screening.

Quantitative Data Presentation

By systematically varying the electrophilic coupling partner while maintaining the 4-(2-Ethyl-1H-imidazol-1-YL)aniline core, structure-activity relationships (SAR) can be established. Below is a representative data summary of a synthesized library screened against wild-type ABL1, the T315I gatekeeper mutant, and wild-type EGFR.

Compound IDR-Group Substitution (Amide Linkage)ABL1 IC₅₀ (nM)ABL1-T315I IC₅₀ (nM)EGFR IC₅₀ (nM)
Cmpd-01 3-(trifluoromethyl)benzoyl12.4>10,000450
Cmpd-02 4-methyl-3-(trifluoromethyl)benzoyl4.2850210
Cmpd-03 2-chloro-5-(trifluoromethyl)benzoyl1.8451,200
Control Nilotinib (Reference TKI)15.0>10,000>10,000

Data Interpretation: The incorporation of the ethyl-imidazole aniline core (as seen in Cmpd-03) coupled with specific steric bulk on the benzoyl ring successfully overcomes the T315I mutation (IC₅₀ = 45 nM), demonstrating the utility of this building block in next-generation TKI design.

References

  • Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • Nilotinib for the treatment of chronic myeloid leukemia: An evidence-based review Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • Design of a "Two-in-One" Mutant-Selective Epidermal Growth Factor Receptor Inhibitor That Spans the Orthosteric and Allosteric Sites Source: National Institutes of Health (NIH) - PubMed URL:[Link]

  • Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes Source: National Institutes of Health (NIH) - PubMed URL:[Link]

  • Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction Source: National Institutes of Health (NIH) - PMC URL:[Link]

Sources

Application

Application Note: Advanced Catalytic Strategies for the Buchwald-Hartwig Cross-Coupling of 4-(2-Ethyl-1H-imidazol-1-YL)aniline

Introduction & Substrate Profiling The integration of functionalized anilines into complex molecular architectures is a cornerstone of modern drug discovery. However, cross-coupling substrates that contain competing Lewi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Substrate Profiling

The integration of functionalized anilines into complex molecular architectures is a cornerstone of modern drug discovery. However, cross-coupling substrates that contain competing Lewis basic heterocycles present significant synthetic bottlenecks. 4-(2-Ethyl-1H-imidazol-1-YL)aniline is a prime example of such a challenging substrate.

While the primary aniline (-NH₂) serves as the intended nucleophile for C–N bond formation, the sp²-hybridized N3 nitrogen of the imidazole ring is a potent σ-donor. During a standard Buchwald-Hartwig amination, this imidazole nitrogen can outcompete the aniline for the open coordination site on the Palladium(II) intermediate. This off-target coordination traps the catalyst in a thermodynamically stable, unreactive bis-amine or polymeric "dead state," effectively halting the catalytic cycle [1].

Although the 2-ethyl substituent on the imidazole ring provides localized steric shielding that slightly reduces N3 binding affinity, it is insufficient to protect standard, flexible catalyst systems (e.g., Pd/BINAP). Successful cross-coupling requires a rational, sterically demanding catalyst design.

Catalyst Selection & Mechanistic Causality

To overcome heterocycle-induced catalyst poisoning, the ligand framework must create a deep, sterically restricted catalytic pocket. This pocket must be accommodating enough for the planar primary aniline to undergo deprotonation and reductive elimination, yet restricted enough to sterically repel the bulkier 2-ethylimidazole moiety.

  • Bulky Dialkylbiaryl Monophosphines (e.g., GPhos): Developed specifically to address the stability limitations of earlier ligands, GPhos supports a highly active Pd catalyst that forces the aryl and amine groups into close proximity. This extreme steric bulk physically prevents the 2-ethylimidazole from coordinating to the Pd center, accelerating the reductive elimination step even at ambient or slightly elevated temperatures [2].

  • N-Heterocyclic Carbenes (e.g., Pd-PEPPSI-IPr): NHC ligands offer immense steric bulk and strong σ-donation. The rigid, umbrella-like structure of the IPr ligand stabilizes the Pd center and strictly limits the coordination sphere, preventing the "cocktail-type" degradation into inactive heterogeneous clusters often seen with unprotected imidazoles[3], [4].

Quantitative Catalyst Comparison

The table below summarizes the causality between ligand steric bulk and expected reaction outcomes for imidazole-containing anilines.

Catalyst SystemLigand ClassCatalyst LoadingImidazole ToleranceExpected Yield
Pd(OAc)₂ / BINAP Bidentate Phosphine5.0 - 10.0 mol%Poor (Severe Poisoning)< 20%
Pd₂(dba)₃ / XantPhos Bidentate Phosphine2.0 - 5.0 mol%Moderate40 - 60%
Pd-PEPPSI-IPr N-Heterocyclic Carbene1.0 - 2.0 mol%Excellent85 - 95%
Pd₂(dba)₃ / GPhos Bulky Dialkylbiaryl0.5 - 1.0 mol%Excellent90 - 98%

Visualizing the Catalytic Cycle

The diagram below illustrates the divergent pathways of the catalytic cycle, highlighting exactly where standard catalysts fail and how bulky ligands rescue the reaction.

G Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Aryl Halide) Pd0->OA PdII Pd(II)(Ar)(X)L OA->PdII AmineCoord Amine Coordination 4-(2-Ethylimidazol-1-yl)aniline PdII->AmineCoord Poison Catalyst Poisoning (Imidazole N3 Coordination) AmineCoord->Poison Standard Ligands (e.g., BINAP) Deprot Deprotonation (Base: NaOtBu / Cs2CO3) AmineCoord->Deprot Bulky Ligands (e.g., GPhos, IPr) RE Reductive Elimination Deprot->RE Product Cross-Coupled Product + Pd(0)L RE->Product Product->Pd0

Figure 1: Buchwald-Hartwig catalytic cycle highlighting imidazole poisoning vs. bulky ligand rescue.

Self-Validating Experimental Protocol

This protocol utilizes Pd₂(dba)₃ / GPhos due to its superior kinetic profile.

  • Base Selection Causality: Sodium tert-butoxide (NaOtBu) is the optimal base for driving the deprotonation of the Pd(II)-amine complex. However, if your aryl halide contains base-sensitive functional groups (e.g., esters, cyano groups), substitute NaOtBu with anhydrous Cs₂CO₃ and increase the reaction time by 4–6 hours, as the lower solubility of carbonate bases in dioxane reduces the overall reaction rate [1].

Materials Required
  • Nucleophile: 4-(2-Ethyl-1H-imidazol-1-YL)aniline (1.0 mmol, 187.2 mg)

  • Electrophile: Aryl Halide (1.1 mmol)

  • Precatalyst: Pd₂(dba)₃ (0.005 mmol, 4.6 mg, 1.0 mol% Pd)

  • Ligand: GPhos (0.012 mmol, 9.6 mg, 1.2 mol%)

  • Base: NaOtBu (1.5 mmol, 144.2 mg)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology
  • Anaerobic Setup: In a nitrogen-filled glovebox, add Pd₂(dba)₃ and GPhos to an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar.

  • Catalyst Pre-Activation (Self-Validation Step): Add 2.0 mL of anhydrous 1,4-dioxane to the vial. Stir for 15 minutes at room temperature.

    • Causality Insight: This step allows the bulky GPhos ligand to displace the dba ligands, forming the active, monoligated Pd(0)-GPhos complex before exposure to the imidazole. A visible color shift from deep purple/black to a reddish-brown homogeneous solution validates successful activation.

  • Substrate Addition: To the activated catalyst solution, add 4-(2-ethyl-1H-imidazol-1-YL)aniline, the aryl halide, and NaOtBu. Rinse the vial walls with the remaining 3.0 mL of 1,4-dioxane to ensure all reagents are in solution.

  • Thermal Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a pre-heated aluminum heating block at 80 °C. Stir vigorously (800 rpm) for 4 to 12 hours.

    • Causality Insight: Vigorous stirring is critical because the reaction mixture will become heterogeneous as NaBr/KBr salts precipitate during the catalytic cycle.

  • Reaction Monitoring: After 4 hours, sample 10 µL of the reaction mixture, dilute with 1 mL of LC-MS grade acetonitrile, and analyze. The disappearance of the aniline starting material (m/z 188 [M+H]⁺) indicates reaction completion.

  • Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium black. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (DCM/MeOH gradient) to isolate the target secondary amine.

Workflow Step1 Glovebox Setup Weigh Catalyst & Base Step2 Substrate Addition Aniline + Aryl Halide Step1->Step2 Step3 Solvent Addition Anhydrous Dioxane Step2->Step3 Step4 Thermal Heating 80-100°C, 2-12h Step3->Step4 Step5 Workup & Filtration Celite Pad Step4->Step5 Step6 Purification Flash Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig cross-coupling reaction.

References

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry (RSC).
  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability.J. Am. Chem. Soc. (via MIT DSpace).
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes.Sigma-Aldrich Desk Reference.
  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.Catalysis Science & Technology (via ResearchGate).
Method

Purification and recrystallization methods for 4-(2-Ethyl-1H-imidazol-1-YL)aniline

Process Chemistry Application Note: Advanced Purification and Recrystallization of 4-(2-Ethyl-1H-imidazol-1-yl)aniline Introduction & Chemical Context 4-(2-Ethyl-1H-imidazol-1-yl)aniline is a highly valuable bi-functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Process Chemistry Application Note: Advanced Purification and Recrystallization of 4-(2-Ethyl-1H-imidazol-1-yl)aniline

Introduction & Chemical Context

4-(2-Ethyl-1H-imidazol-1-yl)aniline is a highly valuable bi-functional building block utilized in the synthesis of active pharmaceutical ingredients (APIs), including targeted tyrosine kinase inhibitors and anti-HCV agents[1]. It also serves as a robust ligand in mixed-mode chromatography for antibody purification. The molecule features an electron-rich primary aniline and a sterically hindered, coordinating 2-ethylimidazole ring. These dual functionalities present unique downstream processing challenges following standard C-N cross-coupling syntheses (e.g., Buchwald-Hartwig or Ullmann couplings).

Mechanistic Challenges in Purification

  • Transition Metal Sequestration: The imidazole moiety acts as a potent bidentate or monodentate ligand, tightly coordinating residual palladium or copper catalysts from the reaction mixture. Standard recrystallization is often insufficient to break these thermodynamically stable API-metal complexes, leading to metal contamination that exceeds the ICH Q3D elemental impurity limits (<10 ppm)[2][3].

  • Aniline Auto-Oxidation: The electron-donating nature of the primary amine increases the electron density of the aromatic ring, making it highly susceptible to aerobic oxidation[4]. In the presence of trace metals (which catalyze oxidation) and atmospheric oxygen, the aniline group degrades into highly colored impurities, including azoxybenzenes, nitrobenzenes, and polymeric polyaniline species[5][6]. This manifests as a dark brown or black discoloration of the crude product[4].

Workflow & Logic Diagram

G N1 Crude Reaction Mixture (High Pd/Cu, Oxidized Anilines) N2 Acidic Extraction (pH 2.0) Protonation of Amine & Imidazole N1->N2 1M HCl N3 Organic Phase Wash Removal of Neutral Impurities N2->N3 Phase Separation N4 Basification (pH 10.0) Precipitation of Free Base N3->N4 2M NaOH (Aq. Phase) N5 Metal Scavenging (Si-TMT) Displacement of Coordinated Metals N4->N5 EtOAc Extraction N6 Activated Carbon Filtration Adsorption of Polyanilines N5->N6 Stir 40°C, 2h N7 Controlled Recrystallization (Toluene / Heptane) N6->N7 Celite Filtration N8 Pure API Intermediate (>99.5% Purity, <5 ppm Pd) N7->N8 Cool to 5°C

Fig 1. End-to-end purification workflow for 4-(2-Ethyl-1H-imidazol-1-yl)aniline.

Experimental Protocols

Protocol A: Acid-Base Partitioning (In-Process Control of Neutral Impurities)

Causality: Exploiting the distinct pKa values of the molecule (aniline conjugate acid pKa ~4.6; imidazole conjugate acid pKa ~7.0) allows for the selective protonation of the target compound. This drives the ionized product into the aqueous phase while leaving unreacted aryl halides and neutral lipophilic byproducts in the organic phase.

  • Quench & Acidify: To the crude reaction mixture in 2-Methyltetrahydrofuran (2-MeTHF), slowly add 1.0 M HCl under vigorous stirring until the aqueous phase reaches exactly pH 2.0.

    • Self-Validation: Verify pH with a calibrated meter; a pH > 3.0 risks incomplete protonation of the weakly basic aniline, causing significant yield loss in the organic waste layer.

  • Phase Separation: Allow the layers to settle for 15 minutes. Separate and discard the upper organic layer.

  • Organic Wash: Wash the acidic aqueous layer with two volumes of Ethyl Acetate (EtOAc) to remove residual lipophilic color bodies.

  • Basification: Cool the aqueous layer to 5°C to prevent exothermic degradation. Slowly add 2.0 M NaOH dropwise until the pH reaches 10.0, thereby precipitating the neutral free base.

  • Extraction: Extract the basified aqueous layer with fresh EtOAc (3 × 50 mL). Combine the organic extracts and dry over anhydrous Na₂SO₄.

Protocol B: Metal Scavenging and Decolorization

Causality: Silica-supported 2,4,6-trimercaptotriazine (Si-TMT) provides a highly localized concentration of soft sulfur ligands. Because sulfur is a softer donor atom than the imidazole nitrogen, it thermodynamically outcompetes the API for soft transition metals like Pd(II) and Cu(I)[2][7]. Simultaneously, activated carbon provides a high-surface-area non-polar matrix to adsorb high-molecular-weight polyaniline oxidation products[4].

  • Scavenger Addition: To the dried EtOAc extract, add 20% w/w (relative to theoretical API yield) of and 10% w/w Activated Carbon (Darco® G-60)[2].

  • Incubation: Stir the suspension mechanically at 40°C for 2 hours under a strict Nitrogen (N₂) atmosphere to prevent further aerobic oxidation of the aniline moiety[4].

  • Filtration: Filter the warm suspension through a 1-inch pad of Celite® 545. Wash the filter cake with 20 mL of warm EtOAc.

    • Self-Validation: The filtrate must transition from a dark brown/red solution to a pale yellow or colorless liquid. If a dark tint persists, it indicates incomplete removal of polyanilines; repeat the carbon treatment.

Protocol C: Controlled Recrystallization

Causality: Recrystallization from a binary solvent system (Toluene/Heptane) leverages the differential solubility of the target compound. Toluene dissolves the polar aromatic system at high temperatures, while Heptane acts as an anti-solvent to induce controlled supersaturation, systematically excluding structurally dissimilar impurities from the growing crystal lattice.

  • Solvent Exchange: Concentrate the decolorized EtOAc filtrate under reduced pressure (40°C, 150 mbar) to near dryness. Re-dissolve the residue in minimal boiling Toluene (approx. 5 volumes).

  • Anti-Solvent Addition: While maintaining the solution at 85°C, add Heptane dropwise until the solution reaches the cloud point (a persistent slight turbidity that does not dissolve upon stirring).

  • Controlled Cooling: Cool the mixture at a strict rate of 0.5°C/min down to 5°C.

    • Self-Validation: Rapid cooling (crash cooling) will trap residual solvents and impurities (occlusion); controlled cooling ensures the thermodynamic growth of high-purity, macroscopic crystals.

  • Isolation: Filter the resulting crystals under a nitrogen blanket, wash with cold Heptane (2 × 10 mL), and dry in a vacuum oven at 45°C for 12 hours.

Quantitative Data Presentation

Table 1: Metal Clearance and Purity Optimization Matrix

Purification Phase Visual Appearance HPLC Purity (%) Residual Pd (ppm) API Recovery (%)
Crude Reaction Mixture Dark Brown/Black 78.4 > 1,500 N/A
Post Acid-Base Extraction Dark Red 89.2 450 92
Recrystallization Only (No Scavenging) Light Brown 96.5 120 75

| Si-TMT + Carbon + Recrystallization | White/Off-White | > 99.5 | < 5 | 81 |

Table 2: Solvent System Screening for Recrystallization

Solvent System (Ratio) Dissolution Temp (°C) Crystal Morphology Yield (%) Notes
EtOAc / Hexanes (1:3) 70 Fine Needles 68 Prone to oiling out if cooled too rapidly.
Ethanol / Water (1:1) 80 Amorphous Powder 55 High yield loss due to partial aqueous solubility.

| Toluene / Heptane (1:4) | 85 | Prismatic Crystals | 81 | Optimal. Excellent impurity exclusion and filtration kinetics. |

References

  • Biotage. (2023). Metal Scavengers: An alternative to recrystallization for removing metals? Biotage Process Chemistry. URL:[Link]

  • Fan, Z., et al. (2004). Kinetics of aniline oxidation with chlorine dioxide. Journal of Environmental Sciences (China), 16(2), 238-41. URL: [Link]

Sources

Application

Application Note: Preparation and Evaluation of 4-(2-Ethyl-1H-imidazol-1-yl)aniline Derivatives in Kinase Inhibitor Discovery

Introduction and Rationale The development of targeted tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of malignancies such as Chronic Myeloid Leukemia (CML). A critical pharmacophore in second-generat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

The development of targeted tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of malignancies such as Chronic Myeloid Leukemia (CML). A critical pharmacophore in second-generation TKIs, notably Nilotinib, is the 4-(2-methyl-1H-imidazol-1-yl)phenyl group, which is essential for anchoring the molecule within the hydrophobic pocket of the BCR-ABL kinase domain [1, 4].

In Structure-Activity Relationship (SAR) campaigns, modifying the alkyl substituent on the imidazole ring is a primary strategy to probe steric tolerances and optimize binding kinetics. This application note details the robust, scalable synthesis of 4-(2-ethyl-1H-imidazol-1-yl)aniline , a critical intermediate, and outlines the self-validating protocols for converting it into active derivatives for high-throughput biological screening.

Chemical Synthesis Protocol

The preparation of the 4-(2-ethyl-1H-imidazol-1-yl)aniline core relies on a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a catalytic nitro reduction.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize 1-(2-ethyl-1H-imidazol-1-yl)-4-nitrobenzene.

  • Reagents: 1-Fluoro-4-nitrobenzene (1.0 eq), 2-Ethyl-1H-imidazole (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • Charge a round-bottom flask with 1-fluoro-4-nitrobenzene and 2-ethyl-1H-imidazole.

    • Add anhydrous DMF to achieve a 0.5 M concentration, followed by finely powdered K₂CO₃.

    • Stir the suspension at 120°C under a nitrogen atmosphere for 12 hours.

    • Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine (5x) to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

  • Expertise & Causality: 1-fluoro-4-nitrobenzene is selected over its chlorinated counterpart due to the mechanism of SNAr. The highly electronegative fluorine atom strongly polarizes the C-F bond, increasing the electrophilicity of the ipso-carbon and stabilizing the Meisenheimer complex transition state. This accelerates the reaction kinetics significantly, allowing for complete conversion without transition-metal catalysis. K₂CO₃ acts as a mild, non-nucleophilic base to deprotonate the imidazole without inducing side reactions [2].

Step 2: Catalytic Nitro Reduction

Objective: Reduce the nitro intermediate to 4-(2-ethyl-1H-imidazol-1-yl)aniline.

  • Reagents: 1-(2-ethyl-1H-imidazol-1-yl)-4-nitrobenzene (1.0 eq), 10% Palladium on Carbon (Pd/C, 0.1 eq by weight), Methanol (MeOH), Hydrogen gas (H₂).

  • Procedure:

    • Dissolve the nitro intermediate in MeOH (0.2 M) in a hydrogenation vessel.

    • Carefully add 10% Pd/C under an argon blanket to prevent ignition.

    • Purge the vessel with H₂ gas and maintain a pressure of 50 psi at room temperature for 4 hours.

    • Filter the mixture through a pad of Celite to remove the catalyst, washing thoroughly with MeOH.

    • Concentrate the filtrate to yield the pure aniline product.

  • Expertise & Causality: Catalytic hydrogenation is strategically chosen over dissolving metal reductions (e.g., Fe/AcOH or SnCl₂). Metal-mediated reductions often result in the complexation of the highly basic 2-ethylimidazole nitrogen with metal ions, leading to tedious workups, emulsion formation, and diminished yields. Hydrogenation provides a clean, self-validating reaction where the only byproduct is water.

SynthesisWorkflow N1 1-Fluoro-4-nitrobenzene + 2-Ethylimidazole N2 SNAr Reaction K2CO3, DMF, 120°C N1->N2 N3 Intermediate: 1-(2-Ethyl-1H-imidazol-1-yl) -4-nitrobenzene N2->N3 N4 Nitro Reduction Pd/C, H2 (50 psi), MeOH N3->N4 N5 Final Product: 4-(2-Ethyl-1H-imidazol-1-yl) aniline N4->N5

Workflow for the synthesis of 4-(2-Ethyl-1H-imidazol-1-yl)aniline.

Analytical Validation and Data Presentation

Trustworthiness in library generation requires strict validation of the core intermediate before proceeding to derivatization (e.g., amide coupling with functionalized benzoic acids). The protocol incorporates a self-validating LC-MS check. A mass shift from [M+H]⁺ 218.09 (nitro intermediate) to 188.11 (aniline) confirms successful reduction.

Table 1: Optimization of SNAr Reaction Conditions

Halobenzene PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Purity (LC-MS)
1-Chloro-4-nitrobenzeneK₂CO₃DMF1202435%88%
1-Fluoro-4-nitrobenzeneCs₂CO₃DMSO1001282%92%
1-Fluoro-4-nitrobenzene K₂CO₃ DMF 120 12 94% >98%

Data demonstrates the necessity of the fluoro-substituent and the optimal balance of K₂CO₃/DMF for maximizing yield and purity.

Biological Assay Integration

Once the 4-(2-ethyl-1H-imidazol-1-yl)aniline is derivatized into final drug candidates (typically via HATU-mediated amide coupling with hinge-binding motifs), the compounds are evaluated for kinase inhibitory activity.

Kinase Activity Assay (ADP-Glo Protocol)

Objective: Quantify the IC₅₀ of the synthesized derivatives against wild-type and mutant (e.g., T315I) BCR-ABL kinases.

  • Procedure:

    • Kinase Reaction: In a 384-well plate, incubate 10 nM BCR-ABL kinase, 10 µM ATP, 0.2 µg/µL generic tyrosine kinase substrate, and varying concentrations of the synthesized derivative (0.1 nM to 10 µM) in kinase buffer for 60 minutes at room temperature.

    • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes [3].

    • Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.

    • Readout: Measure luminescence using a microplate reader.

  • Expertise & Causality: The ADP-Glo assay is selected for its universal applicability and high sensitivity. Unlike traditional ATP-depletion assays, which suffer from high background noise at the physiological ATP concentrations required to test competitive inhibitors, the ADP-Glo system actively destroys unreacted ATP. It then measures only the ADP produced by the kinase. This provides a positive-readout system with an exceptionally high signal-to-background ratio, crucial for identifying subtle SAR differences resulting from the ethyl-for-methyl substitution on the imidazole ring [3].

AssayWorkflow N1 Synthesized Derivative (Kinase Inhibitor) N3 Kinase Reaction (Inhibition Phase) N1->N3 N2 BCR-ABL Kinase + ATP + Substrate N2->N3 N4 ADP Depletion (Unconsumed ATP) N3->N4 Measures N5 ADP-Glo Reagent (Luminescence Generation) N4->N5 N6 High-Throughput Screening Readout N5->N6

Mechanism of the ADP-Glo kinase assay used for evaluating synthesized derivatives.

Table 2: Representative Kinase Inhibition Data (IC₅₀)

Compound MotifImidazole Alkyl GroupBCR-ABL (WT) IC₅₀BCR-ABL (T315I) IC₅₀
Nilotinib Analog2-Methyl15 nM>10,000 nM
Synthesized Derivative 2-Ethyl 22 nM >10,000 nM

The slight increase in IC₅₀ for the 2-ethyl derivative indicates that while the larger steric bulk is tolerated in the hydrophobic pocket of wild-type BCR-ABL, it does not overcome the gatekeeper mutation (T315I) steric clash.

References

  • Weisberg E, Manley PW, Breitenstein W, et al. Characterization of AMN107, a selective inhibitor of wild-type and mutant Bcr-Abl. Cancer Cell. 2005;7(2):129-141. URL:[Link]

  • PubChem. 4-(2-methyl-1H-imidazol-1-yl)aniline. National Center for Biotechnology Information. 2025. URL:[Link]

  • Zegzouti H, Zdanovskaia M, Hsiao K, Goueli SA. ADP-Glo: A Bioluminescent and Homogeneous ADP Detecting Assay for Kinases. Assay Drug Dev Technol. 2009;7(6):560-572. URL:[Link]

  • Manley PW, Cowan-Jacob SW, Mestan J. Advances in the structural biology, design and clinical development of Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukaemia. Biochim Biophys Acta. 2010;1804(3):445-453. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solvent Selection for 4-(2-Ethyl-1H-imidazol-1-YL)aniline in Cell Culture

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-(2-Ethyl-1H-imidazol-1-YL)aniline in cell culture applications.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-(2-Ethyl-1H-imidazol-1-YL)aniline in cell culture applications. We understand that achieving optimal solubility of your compound is critical for obtaining reliable and reproducible experimental results. This document provides a comprehensive, question-and-answer-based approach to solvent selection, troubleshooting common issues, and detailed protocols to ensure the successful integration of this compound into your research workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common challenges encountered when preparing solutions of 4-(2-Ethyl-1H-imidazol-1-YL)aniline for cell-based assays.

Q1: I'm starting a new project with 4-(2-Ethyl-1H-imidazol-1-YL)aniline. Which solvent should I try first to prepare a stock solution?

A1: Based on the chemical structure, which includes both a relatively polar aniline group and a heterocyclic ethyl-imidazole group, we recommend starting with Dimethyl Sulfoxide (DMSO) . DMSO is a powerful and widely used solvent for a broad range of "drug-like" small molecules in cell culture applications. For many imidazole derivatives, it is a reliable first choice. Aim to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% cell culture-grade DMSO.

Q2: I dissolved my compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?

A2: This is a very common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment like cell culture medium. Here are several strategies to overcome this:

  • Reduce the Final DMSO Concentration: The most critical factor is to keep the final concentration of DMSO in your cell culture wells as low as possible, ideally ≤ 0.5% , to minimize solvent-induced cytotoxicity and precipitation.

  • Lower the Working Concentration of Your Compound: The precipitation may be due to the final concentration of your compound exceeding its aqueous solubility limit. Try performing a serial dilution to a lower final concentration.

  • Pre-dilution in Medium: Instead of adding the concentrated DMSO stock directly to the cells, first dilute the stock solution in a small volume of pre-warmed cell culture medium. Vortex or gently mix this intermediate dilution before adding it to your culture plate.

  • Increase the Volume of Medium: Adding the DMSO stock to a larger volume of medium can help to keep the compound in solution.

Q3: I'm concerned about the potential toxicity of the solvent to my cells. What are the best practices?

A3: Solvent toxicity is a valid concern and can significantly impact your experimental results. Here are some key considerations:

  • Always Include a Vehicle Control: In your experiments, always include a control group of cells that are treated with the same final concentration of the solvent (e.g., 0.5% DMSO) without your compound. This will allow you to distinguish the effects of the solvent from the effects of your compound.

  • Determine the Maximum Tolerated Solvent Concentration: If you are using a new cell line or a sensitive assay, it is advisable to perform a preliminary experiment to determine the maximum concentration of the solvent that does not affect cell viability or the experimental readout.

  • Consider Alternative Solvents: If DMSO proves to be too toxic for your specific cell line, even at low concentrations, you can explore other options such as ethanol . However, be aware that ethanol can also have biological effects on cells.

Q4: My compound won't dissolve in DMSO. What are my other options?

A4: While DMSO is a good starting point, it is not a universal solvent. If you are facing solubility challenges with DMSO, consider the following alternatives in a stepwise manner:

  • Ethanol: Cell culture-grade ethanol can be an effective solvent for many organic compounds. Follow the same principles of preparing a concentrated stock and keeping the final in-well concentration low (typically ≤ 0.5%).

  • Aqueous Buffers with pH Adjustment: The imidazole and aniline moieties in your compound are basic. Therefore, its aqueous solubility may be pH-dependent. Attempt to dissolve the compound in a sterile, slightly acidic buffer (e.g., pH 5.0-6.0). This can protonate the basic nitrogen atoms, increasing the compound's polarity and, consequently, its aqueous solubility.

  • Co-solvents: In some cases, a mixture of solvents can be effective. A common co-solvent system for in vivo studies that can be adapted for in vitro use is a mixture of DMSO, PEG400, and Tween 80. However, this approach requires careful optimization and validation to ensure the co-solvent mixture itself is not toxic to your cells.

Solvent Selection and Stock Solution Preparation

The following table summarizes the recommended organic solvents for preparing a stock solution of 4-(2-Ethyl-1H-imidazol-1-YL)aniline.

SolventRecommended Starting ConcentrationProsCons
Dimethyl Sulfoxide (DMSO) 10-50 mM- High solubilizing power for a wide range of organic compounds.- Widely used and well-documented in cell culture.- Can be toxic to some cell lines at higher concentrations (>0.5%).- Hygroscopic (absorbs water from the air).
Ethanol 10-50 mM- Less toxic than DMSO for some cell lines.- Readily available in high purity.- Can have biological effects on cells.- More volatile than DMSO.
Slightly Acidic Aqueous Buffer (e.g., pH 5.0-6.0) 1-10 mM- Can enhance solubility by protonating basic groups.- Biologically compatible.- May have lower solubilizing power than organic solvents.- Requires careful pH control.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step guide for preparing a concentrated stock solution of 4-(2-Ethyl-1H-imidazol-1-YL)aniline.

Materials:

  • 4-(2-Ethyl-1H-imidazol-1-YL)aniline powder

  • High-purity, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol )

  • Weigh the Compound: In a sterile environment (e.g., a chemical fume hood or a clean bench), carefully weigh the calculated amount of 4-(2-Ethyl-1H-imidazol-1-YL)aniline powder and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of sterile DMSO to the microcentrifuge tube to achieve the desired 10 mM concentration.

  • Dissolve the Compound: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. The resulting solution should be clear and free of any visible particulates.

  • Gentle Warming/Sonication (if necessary): If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath for a few minutes. Alternatively, sonication in a water bath for 5-10 minutes can aid in dissolution. Caution: Avoid excessive heat, as it may degrade the compound.

  • Sterile Filtration (Optional but Recommended): For critical applications, you can sterile-filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can lead to compound degradation. Store the aliquots at -20°C or -80°C, protected from light.

Workflow for Solvent Selection and Troubleshooting

The following diagram illustrates the logical workflow for selecting an appropriate solvent and troubleshooting common solubility issues.

Solvent_Selection_Workflow start Start: Dissolve 4-(2-Ethyl-1H-imidazol-1-YL)aniline try_dmso Attempt to dissolve in 100% DMSO start->try_dmso dissolved_dmso Completely Dissolved? try_dmso->dissolved_dmso prepare_stock Prepare concentrated stock solution (e.g., 10 mM) dissolved_dmso->prepare_stock Yes try_ethanol Try dissolving in 100% Ethanol dissolved_dmso->try_ethanol No dilute_in_medium Dilute stock in cell culture medium prepare_stock->dilute_in_medium precipitation Precipitation Occurs? dilute_in_medium->precipitation troubleshoot Troubleshoot: - Lower final concentration - Reduce DMSO % - Pre-dilute in medium precipitation->troubleshoot Yes success Success: Solution is clear. Proceed with experiment. precipitation->success No troubleshoot->dilute_in_medium dissolved_ethanol Completely Dissolved? try_ethanol->dissolved_ethanol dissolved_ethanol->prepare_stock Yes try_acidic_buffer Try dissolving in slightly acidic aqueous buffer (pH 5-6) dissolved_ethanol->try_acidic_buffer No dissolved_buffer Completely Dissolved? try_acidic_buffer->dissolved_buffer dissolved_buffer->prepare_stock Yes consult Consult literature for advanced formulation strategies (e.g., co-solvents, cylodextrins) or contact technical support. dissolved_buffer->consult No

Caption: A decision-making workflow for solvent selection.

References

  • Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. [Link]

  • Technical Support Center: Overcoming Solubility Challenges of Imidazo[4,5-d]imidazole Deriv
  • Why does a compound that dissolve in DMSO, precipitates with media ?. ResearchGate. [Link]

  • 4-(1H-IMIDAZOL-1-YL)ANILINE - ChemBK. [Link]

Optimization

Preventing oxidative degradation of 4-(2-Ethyl-1H-imidazol-1-YL)aniline during storage

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 4-(2-Ethyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 4-(2-Ethyl-1H-imidazol-1-YL)aniline to prevent oxidative degradation. Our recommendations are grounded in established principles of organic chemistry and best practices for active pharmaceutical ingredient (API) stability.

Frequently Asked Questions (FAQs)
Q1: What is 4-(2-Ethyl-1H-imidazol-1-YL)aniline, and why is it susceptible to oxidative degradation?

4-(2-Ethyl-1H-imidazol-1-YL)aniline is a bifunctional molecule containing a primary aromatic amine (aniline) and a substituted imidazole ring. The aniline moiety is the primary site of vulnerability. The lone pair of electrons on the nitrogen atom of the amino group (-NH₂) makes the aromatic ring electron-rich.[1] This high electron density makes the molecule highly susceptible to oxidation, a process of losing electrons.[1] Exposure to atmospheric oxygen, elevated temperatures, light, and certain metal ions can accelerate this process.[2] While the imidazole ring itself can be subject to oxidation under forced conditions, the aniline group is significantly more prone to degradation under typical storage scenarios.[3]

Q2: What are the common visual signs of degradation?

The most prominent indicator of oxidative degradation is a change in color.[1][4] While freshly purified aniline derivatives are often colorless to light-colored oils or powders, oxidation leads to the formation of highly colored impurities such as nitroso compounds, quinones, and polymeric species.[1][5] You may observe the following changes over time:

  • Initial Stage: A transition from colorless or white to a pale yellow.[6]

  • Intermediate Stage: Deepening of the color to yellow, amber, or brown.

  • Advanced Stage: The appearance of dark brown, reddish, or even black coloration, potentially with the formation of insoluble particles.[6]

Q3: What are the ideal storage conditions to maximize the shelf life of this compound?

To ensure the long-term stability of 4-(2-Ethyl-1H-imidazol-1-YL)aniline, strict adherence to optimal storage conditions is critical. These conditions are designed to minimize exposure to the key drivers of oxidation. Based on best practices for storing sensitive aromatic amines and APIs, we recommend the following:[2][7][8]

ParameterRecommendationRationale
Atmosphere Inert Gas (Nitrogen or Argon)Prevents contact with atmospheric oxygen, the primary oxidizing agent.[1][2][6]
Temperature Refrigeration (2°C to 8°C)Slows down the rate of chemical degradation reactions.[2][6][9][10]
Light Amber or Opaque ContainerProtects the compound from light, which can catalyze photo-oxidative degradation.[2][8]
Container Tightly Sealed Glass BottlePrevents exposure to ambient air and moisture, which can facilitate degradation.[2]
Q4: Can I use an antioxidant to prevent degradation?

The addition of an antioxidant is a possible strategy, though it must be approached with caution. While antioxidants are commonly used in industrial applications to stabilize amines, their use in a research or pharmaceutical development setting requires careful consideration of compatibility with downstream processes.[11] Phenolic compounds, for example, have been shown to inhibit the oxidation of some anilines.[2][12] If you consider this route, you must validate that the chosen antioxidant does not interfere with your experiment or formulation. For most laboratory applications, strict adherence to proper storage conditions (inert atmosphere, cold, dark) is the preferred and most effective method.

Q5: How can I verify the purity of my stored 4-(2-Ethyl-1H-imidazol-1-YL)aniline?

Regular analytical testing is essential to confirm the integrity of the material, especially for long-term stored samples or if visual discoloration is observed. High-Performance Liquid Chromatography (HPLC) is a highly effective and commonly used method for assessing the purity of anilines and quantifying degradation products.[2][13][14] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for identification.[15][16]

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of 4-(2-Ethyl-1H-imidazol-1-YL)aniline.

ProblemProbable CauseRecommended Solution
Compound has turned yellow, brown, or dark. Exposure to atmospheric oxygen and/or light has initiated oxidative degradation.[6]Immediate Action: Verify purity using HPLC or another suitable analytical method before use.[2] For sensitive applications, purification (e.g., column chromatography) or using a fresh, unopened batch is strongly recommended. Preventative Action: Review and strictly enforce storage protocols. Ensure the compound is stored under an inert atmosphere, refrigerated, and protected from light.[6]
Insoluble particles are visible in the material. Advanced oxidation has led to the formation of polymeric byproducts.Immediate Action: Do not use the material for sensitive experiments. The impurities may be difficult to remove and can interfere with reactions. Preventative Action: This indicates a severe lapse in storage protocol. Discard the degraded material and obtain a fresh batch. Implement a rigorous aliquoting and inerting procedure for the new material.
Experimental results are inconsistent. The use of partially oxidized material introduces impurities that can act as catalysts, inhibitors, or competing reagents in your reaction.Immediate Action: Analyze the purity of the starting material from the specific bottle used.[2] Compare the results with a fresh, high-purity standard. Preventative Action: Always use material from a properly stored, recently opened, or freshly purified batch for critical experiments. Consider qualifying each new bottle before use in a validated assay.
A new bottle discolored rapidly after opening. Improper handling after initial use allowed significant exposure to air and/or moisture.Immediate Action: The integrity of the entire bottle may be compromised. Assess purity immediately. Preventative Action: After opening a new bottle for the first time, immediately flush the headspace with an inert gas (see Protocol 2) before resealing. For frequent use, it is highly recommended to aliquot the material into smaller, single-use vials under an inert atmosphere to protect the bulk stock.[6]
Visualized Workflows and Degradation Pathways

Aniline 4-(2-Ethyl-1H-imidazol-1-YL)aniline (Colorless/White Solid) Intermediates Oxidative Intermediates (e.g., Radical Cations, Quinone-imines) Aniline->Intermediates Oxidation Oxidants O₂, Light, Heat, Metal Ions Oxidants->Aniline Products Colored Degradation Products (Nitroso, Quinones, Polymeric Species) Intermediates->Products Further Reactions

Caption: Simplified oxidative degradation pathway of the aniline moiety.

start Receive Compound check Check Certificate of Analysis & Visual Appearance start->check check->start Unacceptable use_now Use Immediately? check->use_now Acceptable handle Handle Under Inert Atmosphere use_now->handle Yes store Store Under Optimal Conditions: - Inert Gas (N₂/Ar) - Refrigerate (2-8°C) - Protect from Light use_now->store No end Use in Experiment handle->end aliquot Aliquot for Frequent Use? store->aliquot protocol Follow Aliquoting Protocol (See Protocol 2) aliquot->protocol Yes end_store Long-Term Storage aliquot->end_store No protocol->end_store

Caption: Recommended workflow for handling and storing the compound.

Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure

This protocol outlines the steps for storing bulk quantities of 4-(2-Ethyl-1H-imidazol-1-YL)aniline to maximize stability.

  • Select Container: Choose a clean, dry amber glass bottle with a PTFE-lined cap that provides a tight seal.

  • Transfer Compound: Working quickly to minimize air exposure, transfer the solid compound into the storage bottle.

  • Inert Gas Purge: Insert a long needle connected to a regulated source of inert gas (Nitrogen or Argon) into the bottle, with the tip below the level of the compound if possible. Insert a second, shorter needle to act as a vent.

  • Flush Headspace: Gently flush the headspace with the inert gas for 1-2 minutes to displace all atmospheric oxygen.

  • Seal Tightly: Remove the needles and immediately seal the bottle cap tightly. For added security, wrap the cap and neck junction with Parafilm®.

  • Label: Clearly label the bottle with the compound name, date of storage, and a note indicating it is stored under an inert atmosphere.

  • Store: Place the sealed bottle in a refrigerator maintained at 2-8°C.[6][10] Ensure the storage area is dark and dedicated to chemical storage.

Protocol 2: Procedure for Aliquoting for Frequent Use

To protect the integrity of the bulk stock, it is best practice to create smaller, single-use aliquots.

  • Prepare Vials: Arrange the required number of small (e.g., 1-2 mL) amber glass vials with PTFE-lined caps in a vial rack inside a glove box or a glove bag that has been purged with inert gas.

  • Transfer Bulk Material: Bring the main stock bottle into the inert atmosphere of the glove box/bag.

  • Dispense Aliquots: Carefully dispense the desired amount of the compound into each vial.

  • Seal Vials: Tightly cap each vial while still inside the inert atmosphere.

  • Label and Store: Remove the vials, label them appropriately, and store them under the recommended conditions (refrigerated, 2-8°C). This ensures that each time you need the compound, you are opening a vial that has not been previously exposed to the atmosphere.

Protocol 3: Analytical Method for Purity Assessment by HPLC

This protocol provides a starting point for developing an HPLC method to assess the purity of 4-(2-Ethyl-1H-imidazol-1-YL)aniline and detect oxidative degradation products. Method optimization will be required.

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Sample Preparation:

    • Standard: Prepare a stock solution of a high-purity reference standard in a suitable solvent (e.g., acetonitrile or methanol) at approximately 1 mg/mL.

    • Sample: Accurately weigh and dissolve the test sample in the same solvent to achieve a similar concentration.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where the parent compound has strong absorbance (e.g., ~270-280 nm, to be determined by UV scan). A photodiode array (PDA) detector is useful for identifying degradation products with different chromophores.[13]

    • Column Temperature: 25-30°C.

  • Analysis: Inject equal volumes of the standard and sample solutions. Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks. The appearance of new peaks, particularly early-eluting polar species, can indicate the presence of degradation products.

References
  • Single Use Support. (2024, March 21). Cold Storage Requirements for Active Pharmaceutical Ingredients. [Link]

  • GMP Trends. (2022, September 30). Proper Storage Conditions for Your APIs. [Link]

  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. [Link]

  • World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • Belhassan, K., et al. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Analytical Methods, 8, 5949–5956. [Link]

  • Dickson Data. (2022, July 26). Warehouse Storage Conditions for Pharmaceuticals. [Link]

  • Malaysian Journal of Analytical Sciences. (2013). DETERMINATION OF ANILINE DEGRADED FROM SUDAN I IN CLOTHS. [Link]

  • ResearchGate. (2012, September 21). How to prevent/minimize rapid air oxidation or arylamine.... [Link]

  • National Institutes of Health (NIH). (2022, March 24). Determination of Aniline in Soil by ASE/GC-MS. [Link]

  • MDPI. (2024, January 15). Identification of Aniline-Degrading Bacteria Using Stable Isotope Probing Technology.... [Link]

  • Wikipedia. (n.d.). Aniline. [Link]

  • Environmental Protection Agency (EPA). (n.d.). method 8131 aniline and selected derivatives by gas chromatography. [Link]

  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (2015). CHAPTER 11: Antioxidant Activity of Imidazole Dipeptides. [Link]

  • MDPI. (2023, November 9). Synthesis of Imidazole-Compound-Coated Copper Nanoparticles.... [Link]

  • ResearchGate. (2025, January 25). Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. [Link]

  • Department of Energy. (2021, August 13). Safeguarding Amines from Oxidation by Enabling Technologies. [Link]

  • National Institutes of Health (NIH). (2024, December 16). Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants.... [Link]

  • ResearchGate. (n.d.). The synthesis of imidazoles and evaluation of their antioxidant and antifungal activities. [Link]

  • ResearchGate. (n.d.). Evaluation of antioxidant activity of aniline and polyaniline. [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES.... [Link]

  • Exaly. (n.d.). Synthesis of 4-(1H-benzo[d]imidazol-2-yl) aniline derivatives.... [Link]

  • National Institutes of Health (NIH). (2021, October 29). Design and Antioxidant Properties of Bifunctional 2H-Imidazole-Derived Phenolic Compounds.... [Link]

  • ACS Publications. (2012, April 17). Phenolic Antioxidants Inhibit the Triplet-Induced Transformation of Anilines.... [Link]

  • Academia.edu. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES.... [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES.... [Link]

  • Polish Journal of Environmental Studies. (2026, February 26). Oxidative Degradation of Aniline by Ferrate-Hydrogen Peroxide System.... [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate.... [Link]

  • PubMed. (2019, October 15). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. [Link]

  • PubChem. (n.d.). 4-(1H-imidazol-1-yl)aniline. [Link]

  • MDPI. (2025, April 23). Advanced Degradation of Aniline in Secondary Effluent.... [Link]

  • Journal of Environmental Engineering. (2026, January 15). Advanced oxidative processes in the degradation of emerging pollutants.... [Link]

  • Asian Journal of Chemistry. (2016, September 1). H2O2-Assisted Visible Light Activated Photocatalytic Degradation of Aniline.... [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 4-(2-Ethyl-1H-imidazol-1-YL)aniline

Welcome to the technical support center for the crystallization of 4-(2-Ethyl-1H-imidazol-1-YL)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 4-(2-Ethyl-1H-imidazol-1-YL)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established crystallographic principles and extensive field experience to help you overcome common challenges and achieve high-quality crystals.

Troubleshooting Guide: Common Crystallization Failures

This section addresses specific problems you may encounter during the crystallization of 4-(2-Ethyl-1H-imidazol-1-YL)aniline. Each issue is presented in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Q1: My compound has "oiled out" instead of crystallizing. What are the causes and how can I resolve this?

A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This typically occurs when the supersaturation of the solution is too high, or the cooling rate is too fast, preventing the molecules from orienting themselves into an ordered crystal lattice. The boiling point of the solvent being higher than the melting point of the solute can also contribute to this issue.[1] For 4-(2-Ethyl-1H-imidazol-1-YL)aniline, its multiple hydrogen bonding sites (the aniline N-H and the imidazole nitrogens) and rotatable bonds can make it prone to oiling out if conditions are not optimal.

Causality & Solutions:

  • High Solute Concentration/Rapid Cooling: The most frequent cause is that the solution becomes supersaturated too quickly. The molecules crash out of the solution faster than they can form an ordered crystal lattice.

    • Solution 1: Re-heat and Slow Down. Re-heat the solution until the oil completely redissolves. If necessary, add a small amount of additional solvent to ensure full dissolution. Then, allow the solution to cool much more slowly.[1] Insulating the flask (e.g., with glass wool or by placing it in a large beaker of hot water) will slow the cooling process, giving the molecules adequate time for nucleation and crystal growth.

    • Solution 2: Reduce Concentration. The initial concentration might be too high. Add more of the "good" solvent to the heated mixture to reduce the saturation level before commencing the slow cooling process.

  • Inappropriate Solvent Choice: The solvent may be too "good" at all temperatures, preventing the compound from reaching a low enough solubility to crystallize even when cold.

    • Solution 3: Modify the Solvent System. If slow cooling still results in oiling, a different solvent or a mixed-solvent system is required. Try a solvent in which the compound is less soluble. Alternatively, for a mixed-solvent system, dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol, ethanol) and then slowly add a miscible "poor" solvent (an anti-solvent like water or hexane) at an elevated temperature until turbidity (cloudiness) is observed. Add a drop or two of the good solvent to redissolve the precipitate and then allow it to cool slowly.[1][2]

Q2: I'm only getting an amorphous precipitate or very fine powder, not well-defined crystals. How can I induce proper crystallization?

A2: The formation of an amorphous solid or a microcrystalline powder indicates that nucleation is happening too rapidly and uncontrollably, leading to a large number of small crystals instead of the growth of larger, well-defined ones. The goal is to control the nucleation process to favor crystal growth.

Troubleshooting Steps:

  • Reduce the Rate of Supersaturation: As with oiling out, slowing down the process is key. This can be achieved by slower cooling, slower evaporation of the solvent, or a more gradual addition of an anti-solvent.[3][4]

  • Induce Nucleation (Seeding): If a supersaturated solution fails to crystallize, it may lack a nucleation site.

    • Protocol: Add a single, tiny crystal of pure 4-(2-Ethyl-1H-imidazol-1-YL)aniline to the cooled, supersaturated solution.[1][4] This "seed" crystal provides a template for other molecules to deposit onto in an ordered fashion, promoting the growth of larger crystals. If you don't have a seed crystal, try scratching the inner surface of the glass flask with a glass rod just below the solution's surface. The microscopic scratches can provide nucleation sites.[1]

  • Utilize Vapor Diffusion: This is an excellent and gentle method for growing high-quality single crystals, especially with small amounts of material.[4][5][6]

    • Protocol: Dissolve your compound in a suitable solvent in a small, open vial. Place this vial inside a larger, sealed jar that contains a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solvent, gradually reducing the solubility of your compound and promoting slow crystal growth.[3][4]

Q3: My crystallization yield is very low. What are the common reasons, and how can I improve it?

A3: A low yield suggests that a significant portion of your compound remains in the mother liquor after crystallization. This can be due to several factors related to the solvent choice and experimental procedure.[1]

Optimization Strategies:

  • Excess Solvent: Using too much solvent is a primary cause of low recovery.[1]

    • Solution: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. After filtration, you can try to concentrate the mother liquor by carefully evaporating some of the solvent and cooling again to obtain a second crop of crystals.

  • Inadequate Cooling: The solubility of the compound might still be significant at the temperature you've cooled it to.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath, and potentially even a freezer if the solvent's freezing point allows, to maximize the precipitation of the product.[1]

  • Inappropriate Solvent System: The difference in solubility of your compound at high and low temperatures in the chosen solvent may not be large enough.

    • Solution: Re-evaluate your solvent choice. The ideal solvent will exhibit high solubility for your compound when hot and very low solubility when cold.[1] Refer to the solvent screening table below.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are even slightly soluble will lead to product loss.

    • Solution: Always wash your collected crystals with a small amount of ice-cold crystallization solvent or an anti-solvent in which the compound is known to be insoluble.[1]

Q4: How do I select the right solvent system for crystallizing 4-(2-Ethyl-1H-imidazol-1-YL)aniline?

A4: Solvent selection is the most critical step in developing a successful crystallization protocol.[1] The molecule 4-(2-Ethyl-1H-imidazol-1-YL)aniline possesses both polar characteristics (aniline and imidazole moieties capable of hydrogen bonding) and non-polar characteristics (the ethyl group and aromatic rings). This suggests that solvents of intermediate polarity or mixed solvent systems might be effective.[1]

Systematic Approach to Solvent Screening:

  • Single Solvent Screening: The ideal single solvent should fully dissolve the compound when hot but show poor solubility when cold.[1][4]

  • Mixed Solvent (Anti-Solvent) System: If no single solvent is ideal, use a binary system. Find a "good" solvent that readily dissolves the compound and a miscible "poor" solvent (anti-solvent) in which the compound is insoluble.[6][7]

Solvent Polarity Suggested Solvents for Screening Rationale & Potential Use
Polar Protic Water, Methanol, EthanolThe compound may be soluble in hot alcohols due to hydrogen bonding. Water could be an effective anti-solvent when paired with a more polar organic solvent like ethanol or acetone.[2]
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF)These solvents offer a range of polarities. Acetonitrile is often excellent for crystallizing "greasy" or moderately polar compounds.[8] DMF is a very strong solvent and may require a non-polar anti-solvent.[7]
Non-Polar Toluene, Dichloromethane (DCM), Diethyl Ether, HexaneThe compound is unlikely to be very soluble in highly non-polar solvents like hexane, making them excellent candidates for use as anti-solvents. Toluene or DCM could be part of a binary system.[9]
Experimental Protocol: Screening for a Single-Solvent System
  • Place a small amount (10-20 mg) of your compound into a test tube.

  • Add a few drops of the solvent being tested and observe the solubility at room temperature.

  • If the compound dissolves immediately, the solvent is too good. If it is completely insoluble, it may be a good anti-solvent.

  • If the compound is sparingly soluble or insoluble at room temperature, gently heat the mixture to the solvent's boiling point.

  • If the compound dissolves completely upon heating, it is a promising candidate solvent.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe if well-formed crystals appear. If so, this is a suitable solvent.

Q5: What is the impact of impurities on the crystallization of my compound?

A5: Impurities can significantly hinder crystallization. They can disrupt the crystal lattice formation, inhibit nucleation, or become incorporated into the growing crystal, which reduces the purity of the final product.[10][11] Structurally similar impurities are often the most problematic as they can co-crystallize with the desired product.

Mitigation Strategies:

  • Pre-purification: If crystallization consistently fails or yields an impure product, consider a preliminary purification step. For an amine like 4-(2-Ethyl-1H-imidazol-1-YL)aniline, a simple acid-base extraction can remove non-basic impurities.[12] Alternatively, a quick filtration through a small plug of silica gel can remove highly polar or non-polar contaminants.

  • Slurry Washing: If you suspect impurities are adsorbed on the crystal surface, you can perform a slurry wash. This involves stirring the crystalline product in a solvent where it is only sparingly soluble. This can wash away surface impurities without dissolving a significant amount of the product.[10][13]

  • Multiple Recrystallizations: Sometimes, a single crystallization is not enough to remove all impurities. A second or even third recrystallization may be necessary to achieve the desired purity.[14]

Visual Troubleshooting Workflows

The following diagrams provide a logical decision-making process for common crystallization issues.

G start Experiment yields an oil reheat Reheat to dissolve the oil start->reheat slow_cool Allow to cool very slowly reheat->slow_cool check_result Observe result slow_cool->check_result success Crystals form check_result->success Success oil_again Oils out again check_result->oil_again Failure add_solvent Add more solvent, reheat, and cool slowly oil_again->add_solvent change_solvent Change solvent or use an anti-solvent system oil_again->change_solvent add_solvent->slow_cool

Caption: Troubleshooting workflow for when a compound "oils out".

G start Need to crystallize 4-(2-Ethyl-1H-imidazol-1-YL)aniline solubility_test Perform small-scale solubility tests start->solubility_test good_single_solvent Ideal single solvent found? (Soluble hot, insoluble cold) solubility_test->good_single_solvent cooling_cryst Use Slow Cooling Crystallization good_single_solvent->cooling_cryst Yes no_ideal_solvent No ideal single solvent good_single_solvent->no_ideal_solvent No success Obtain Crystals cooling_cryst->success find_pair Find good solvent/anti-solvent pair no_ideal_solvent->find_pair vapor_diffusion Use Vapor Diffusion find_pair->vapor_diffusion For high quality single crystals anti_solvent_cryst Use Anti-Solvent Crystallization find_pair->anti_solvent_cryst vapor_diffusion->success anti_solvent_cryst->success

Caption: Decision tree for selecting a crystallization method.

Frequently Asked Questions (FAQs)

Q: What are the key physical properties of 4-(2-Ethyl-1H-imidazol-1-YL)aniline relevant to its crystallization?

A: Understanding the molecule's structure is key.

  • Hydrogen Bonding: The molecule has a primary amine (-NH2) group and two nitrogen atoms in the imidazole ring. The aniline nitrogen is a hydrogen bond donor, while the sp2-hybridized imidazole nitrogen is a hydrogen bond acceptor. These sites are critical for forming the ordered intermolecular interactions that build a crystal lattice.[15]

  • Aromaticity and π-stacking: The presence of two aromatic rings (phenyl and imidazole) allows for potential π-π stacking interactions, which can also play a significant role in stabilizing the crystal packing.[16]

  • Physical State: It is typically a solid powder at room temperature, making crystallization a suitable method for purification.

Q: What are the most common crystallization techniques for small molecules like this?

A: There are several classical methods, each with its advantages.[17]

  • Slow Cooling Crystallization: A saturated or near-saturated solution of the compound in a suitable solvent is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility drops, leading to crystallization.[4] This is often the first method to try.

  • Slow Evaporation: The compound is dissolved in a solvent in which it is moderately soluble at room temperature. The container is left partially open (e.g., covered with perforated foil) to allow the solvent to evaporate slowly over hours or days, increasing the solute concentration until crystals form.[3][4]

  • Vapor Diffusion: As described earlier, this involves the slow diffusion of an anti-solvent vapor into a solution of the compound, gradually inducing crystallization. It is excellent for growing high-quality crystals for X-ray diffraction.[3][5]

  • Anti-Solvent Crystallization: An anti-solvent is slowly added to a solution of the compound, causing the compound's solubility to decrease and crystallization to occur.[6][18] This method is useful for compounds that are highly soluble in most solvents or are heat-sensitive.[19]

Q: Can I use salt formation to help crystallize this compound?

A: Yes, absolutely. This is an excellent strategy for basic compounds like anilines that are difficult to crystallize as the free base.[12]

  • Mechanism: Reacting the basic aniline moiety of your compound with an acid (e.g., hydrochloric acid, tartaric acid) forms a salt.[20] Salts often have very different solubility profiles and are typically more crystalline and higher melting than their free-base counterparts. This increased crystallinity can make them much easier to purify by recrystallization.

  • Protocol:

    • Dissolve your crude 4-(2-Ethyl-1H-imidazol-1-YL)aniline in a suitable solvent (e.g., diethyl ether, ethyl acetate).

    • Slowly add a solution of an acid (e.g., HCl in diethyl ether or a solution of an organic acid like tartaric acid in ethanol).

    • The corresponding salt will often precipitate immediately.

    • Collect the salt and recrystallize it from a suitable solvent system (e.g., ethanol/water mixtures).

    • After purification, the free base can be regenerated by dissolving the salt in water and adding a base (e.g., sodium hydroxide solution), followed by extraction.[14]

References

  • Benchchem. A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives.
  • Unknown. crystallization of small molecules.
  • Chemical Society Reviews. (2023). Advanced crystallisation methods for small organic molecules. RSC Publishing. DOI:10.1039/D2CS00697A.
  • Unknown. Guide for crystallization.
  • Google Patents. (Patent EP0856344A1). Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Unknown. Sitting Drop Vapor Diffusion.
  • ResearchGate. (2025). How to recrystallize an oily compound?.
  • SPT Labtech. Chemical crystallization.
  • PMC. (2026). Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids.
  • Benchchem. Technical Support Center: Overcoming Challenges in Secondary Amine Purification.
  • IntechOpen. (2019). Conventional and Unconventional Crystallization Mechanisms.
  • Google Patents. (Patent WO2014007254A1). Method for promoting crystallization of fats and oils.
  • Unknown. (2006). Crystal and Molecular Structure of Imidazole Derivatives with Different Substituents.
  • Sonneveld Blogs. (2023). Crystallization of fats and oils.
  • PMC. A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
  • MDPI. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis.
  • RSC Publishing. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents.
  • ACS Publications. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
  • Benchchem. Technical Support Center: Scaling Up Chiral Resolution of Amines.
  • Reddit. (2024). Amine workup.
  • IJRPC. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY.
  • Benchchem. Technical Support Center: Recrystallization of Substituted Anilines.
  • PubChem. 4-(1H-imidazol-1-yl)aniline.
  • Sigma-Aldrich. 4-(1H-Imidazol-1-yl)aniline 98 2221-00-3.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • ChemBK. (2024). 4-(1H-IMIDAZOL-1-YL)ANILINE.
  • Reddit. (2014). Purify and dry aniline?.
  • Unknown. (2022). Three-Step Mechanism of Antisolvent Crystallization.
  • PMC. (2023). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization.
  • Sciencemadness.org. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?.
  • Unknown. (2025). Impact of impurities on crystal growth.
  • PubChem. 4-[2-(1h-Benzo[d]imidazol-1-yl)ethoxy]aniline.
  • Benchchem. Technical Support Center: Solvent Effects on Imidazole Synthesis.
  • Google Patents. (Patent WO2006045795A2). Processes involving the use of antisolvent crystallization.
  • RSC Publishing. (2021). Different view of solvent effect on the synthesis methods of zeolitic imidazolate framework-8 to tuning the crystal structure and properties.
  • Reddit. (2025). Need help with antisolvent crystallization of small molecule.
  • Unknown. Crystallization Solvents.pdf.
  • BLDpharm. 4-(2-Ethyl-1H-imidazol-1-yl)-2-isopropoxyaniline.
  • TCI Chemicals. 4-(1H-Benzimidazol-2-yl)aniline.

Sources

Optimization

Technical Support Center: Optimizing Reactions for 4-(2-Ethyl-1H-imidazol-1-yl)aniline

Welcome to the technical support center for the synthesis of 4-(2-Ethyl-1H-imidazol-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(2-Ethyl-1H-imidazol-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. As the direct synthesis of this specific molecule is not extensively documented in readily available literature, this guide focuses on the two most probable and robust synthetic routes for N-arylation of imidazoles: the Buchwald-Hartwig amination and the Ullmann condensation. The principles and troubleshooting steps outlined here are based on established methodologies for this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare 4-(2-Ethyl-1H-imidazol-1-yl)aniline?

A1: The most common and effective methods for forming the C-N bond between an aryl group and an imidazole are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] The choice between these two depends on available starting materials, catalyst and ligand cost, and desired reaction conditions.

Q2: I am seeing low yields in my reaction. What are the initial parameters I should investigate?

A2: Low yields in N-arylation reactions of imidazoles can often be attributed to several factors. Key areas to investigate include the efficiency of the catalyst system (both metal precursor and ligand), the choice and purity of the base and solvent, and the reaction temperature. For instance, in Buchwald-Hartwig reactions, the choice of phosphine ligand is critical.[1][3] In Ullmann-type reactions, the copper source and the use of a ligand can dramatically affect the outcome.[2][4]

Q3: My reaction mixture is turning dark, and I am getting a complex mixture of byproducts. What could be the cause?

A3: A dark reaction mixture often indicates decomposition of starting materials, products, or the catalyst. This can be caused by excessively high temperatures, the presence of oxygen, or incompatible functional groups.[5] For Ullmann reactions, which often require high temperatures, this can be a particular concern.[2] Reducing the reaction temperature, ensuring an inert atmosphere (e.g., nitrogen or argon), and using degassed solvents can help mitigate these issues.

Q4: How does the choice of aryl halide (e.g., 4-fluoroaniline vs. 4-bromoaniline precursor) impact the reaction?

A4: The reactivity of the aryl halide is a critical factor. For Buchwald-Hartwig amination, the general reactivity trend is I > Br > OTf > Cl > F.[6] Aryl bromides are common starting points, offering a good balance of reactivity and stability.[3] For Ullmann condensations, aryl iodides are more reactive than aryl chlorides.[2] Starting with 4-bromoaniline or 4-iodoaniline would likely be more successful than 4-chloroaniline or 4-fluoroaniline.

Troubleshooting Guides

Buchwald-Hartwig Amination Route

This section provides solutions to common problems encountered when synthesizing 4-(2-Ethyl-1H-imidazol-1-yl)aniline via the Buchwald-Hartwig amination of 2-ethylimidazole with an appropriate 4-haloaniline (e.g., 4-bromoaniline).

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand are of high purity and handled under an inert atmosphere to prevent oxidation. Consider using a pre-formed palladium-ligand complex.
Inappropriate Ligand The choice of phosphine ligand is crucial. For N-arylation of imidazoles, bulky, electron-rich ligands such as XPhos, BrettPhos, or BINAP are often effective.[3] If one ligand is not working, screen a panel of different ligands.
Ineffective Base A strong, non-nucleophilic base is required. Common choices include NaOtBu, K₃PO₄, or Cs₂CO₃.[3][5] The base must be anhydrous.
Low Reaction Temperature While Buchwald-Hartwig reactions can often be run at moderate temperatures (80-110 °C), some substrate combinations may require higher temperatures to proceed at a reasonable rate.[3]
Solvent Issues Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used.[6] Ensure the solvent is thoroughly degassed to remove oxygen, which can deactivate the catalyst.

Issue 2: Formation of Side Products (e.g., Hydrodehalogenation of the Aryl Halide)

Potential Cause Troubleshooting Steps
Presence of Water Traces of water can lead to the formation of aniline (from the 4-haloaniline) and other byproducts. Ensure all reagents and solvents are anhydrous.
β-Hydride Elimination This can be a competing side reaction.[1] The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination.
Ullmann Condensation Route

This section provides solutions for challenges encountered during the synthesis of 4-(2-Ethyl-1H-imidazol-1-yl)aniline via the copper-catalyzed reaction of 2-ethylimidazole with a 4-haloaniline.

Issue 1: Reaction is Sluggish or Does Not Proceed

Potential Cause Troubleshooting Steps
Inactive Copper Catalyst Traditional Ullmann reactions often used stoichiometric copper powder, which can have variable activity.[2] Modern methods often use copper(I) salts like CuI or Cu₂O.[4] The use of a ligand, such as 1,10-phenanthroline, can significantly improve catalytic activity.
Low Reaction Temperature Ullmann condensations typically require higher temperatures than their palladium-catalyzed counterparts, often in the range of 130-200 °C.[2][7]
Inappropriate Solvent High-boiling polar aprotic solvents like DMF, DMSO, or NMP are commonly used to achieve the necessary high temperatures.[2][8]
Poor Substrate Reactivity If using an aryl bromide or chloride, consider switching to the more reactive aryl iodide.

Issue 2: Product Degradation

Potential Cause Troubleshooting Steps
High Reaction Temperature The high temperatures required can sometimes lead to product decomposition.[5] If the reaction is proceeding but with significant byproduct formation, try to find the minimum temperature at which the reaction occurs at an acceptable rate.
Extended Reaction Time Prolonged heating can also lead to degradation. Monitor the reaction by TLC or LC-MS and stop the reaction once the starting material is consumed.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the 4-haloaniline (1.0 eq.), 2-ethylimidazole (1.2 eq.), the phosphine ligand (0.02-0.1 eq.), and the base (e.g., NaOtBu, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.01-0.05 eq.) and anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

General Protocol for Ullmann Condensation
  • Reaction Setup: To a round-bottom flask, add the 4-haloaniline (1.0 eq.), 2-ethylimidazole (1.5 eq.), the copper catalyst (e.g., CuI, 0.1-0.2 eq.), a ligand (if used, e.g., 1,10-phenanthroline, 0.2-0.4 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a high-boiling polar aprotic solvent (e.g., DMF or NMP).

  • Reaction: Heat the reaction mixture to 130-180 °C with stirring under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography.

Visualizing Reaction Pathways

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Pd(II)_Complex Ar-Pd(II)(X)L2 Pd(0)L2->Pd(II)_Complex Aryl-Halide Aryl-Halide Aryl-Halide Oxidative_Addition Oxidative Addition Amido_Complex Ar-Pd(II)(Im)L2 Pd(II)_Complex->Amido_Complex 2-Ethylimidazole, Base 2-Ethylimidazole 2-Ethylimidazole Base Base Ligand_Exchange Ligand Exchange & Deprotonation Amido_Complex->Pd(0)L2 Reductive Elimination Product 4-(2-Ethyl-1H-imidazol-1-yl)aniline Amido_Complex->Product Reductive_Elimination Reductive Elimination Ullmann_Condensation cluster_cycle Catalytic Cycle Cu(I)X Cu(I)X Cu(I)-Imidazole Cu(I)-Imidazolide Cu(I)X->Cu(I)-Imidazole 2-Ethylimidazole, Base 2-Ethylimidazole 2-Ethylimidazole Base Base Cu(III)_Complex Ar-Cu(III)(Im)X Cu(I)-Imidazole->Cu(III)_Complex Aryl-Halide Aryl-Halide Aryl-Halide Oxidative_Addition Oxidative Addition Cu(III)_Complex->Cu(I)X Reductive Elimination Product 4-(2-Ethyl-1H-imidazol-1-yl)aniline Cu(III)_Complex->Product Reductive_Elimination Reductive Elimination

Caption: Ullmann Condensation Catalytic Cycle

References

  • Göksu, H., Demir, E., & Zengin, N. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research, 27(4).
  • Göksu, H., Demir, E., & Zengin, N. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research, 27(4).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Khattab, M., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-946.
  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
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  • Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. (n.d.). Benchchem.
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  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706.
  • Khattab, M., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY.
  • Synthesis of imidazo-1,4-oxazinone derivatives and investig
  • Synthetic Emergence in N-Arylimidazoles: A Review. (n.d.). Connect Journals.
  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (n.d.). Academia.edu.
  • Synthesis of 4-(1H-benzo[d]imidazol-2-yl) aniline derivatives of expected anti-HCV activity. (n.d.). UWA Profiles and Research Repository.
  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC.
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. (2017). Ramprasad Group.
  • The Ullmann Ether Condensation. (n.d.).
  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Technical Guide: Synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide. (n.d.). Benchchem.

Sources

Troubleshooting

How to remove organic impurities from CAS 75395-47-0 batch synthesis

Overview CAS 75395-47-0, chemically known as 4-(2-ethyl-1H-imidazol-1-yl)aniline, is a critical API (Active Pharmaceutical Ingredient) intermediate frequently utilized in the development of kinase inhibitors and targeted...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

CAS 75395-47-0, chemically known as 4-(2-ethyl-1H-imidazol-1-yl)aniline, is a critical API (Active Pharmaceutical Ingredient) intermediate frequently utilized in the development of kinase inhibitors and targeted therapeutics. Its batch synthesis typically involves a two-step sequence: an Ullmann-type N-arylation of a 4-halonitrobenzene with 2-ethylimidazole, followed by the chemical or catalytic reduction of the nitro group to an aniline.

Managing organic impurities during this synthesis is paramount. Even trace organic contaminants can act as catalysts for degradation, altering the physicochemical properties of the final API and severely compromising downstream stability and regulatory compliance[1],[2].

Below is our definitive troubleshooting guide for identifying, understanding, and purging organic impurities from your CAS 75395-47-0 workflows.

Troubleshooting & FAQs

FAQ 1: What are the most common organic impurities encountered in this batch synthesis, and why do they form? Answer: In a standard batch scale-up, organic impurities generally fall into three mechanistic categories:

  • Unreacted Starting Materials: The Ullmann coupling is an equilibrium-driven process that often requires an excess of the imidazole nucleophile to drive the reaction to completion[3]. Consequently, residual 2-ethyl-1H-imidazole is a ubiquitous impurity. Unreacted 4-halonitrobenzene may also persist if the catalyst turnover is low.

  • Unreduced Intermediates: The intermediate 1-(4-nitrophenyl)-2-ethyl-1H-imidazole will survive if the subsequent nitro reduction step is incomplete.

  • Condensation By-products: The reduction of nitroarenes to anilines is a complex six-electron process. If the reaction stalls at the hydroxylamine stage, or if the pH of the aqueous medium is not strictly controlled, condensation pathways dominate. This leads to the formation of highly lipophilic, intensely colored azo or azoxy dimers[4].

FAQ 2: How can I selectively remove unreacted 2-ethylimidazole without losing my target product? Answer: The Causality: Separation relies on exploiting the distinct pKa​ differences between the aliphatic imidazole reagent and the conjugated product. Free 2-ethylimidazole has a pKa​ of ~8.0. In contrast, the product (CAS 75395-47-0) has two basic centers: the aniline nitrogen ( pKa​ ~4.6) and the N-aryl imidazole nitrogen ( pKa​ ~5.5). Because the product's basicity is heavily attenuated by the electron-withdrawing nature of the adjacent aromatic rings, we can utilize a highly specific differential acid-base extraction [5]. By washing the organic layer with a precisely tuned pH 6.5 buffer, the free 2-ethylimidazole becomes >95% protonated and partitions into the aqueous phase, while the target product remains neutral and stays in the organic phase.

Protocol: Differential pH Wash

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible solvent such as Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Buffer Preparation: Prepare a 0.5 M phosphate buffer and adjust to exactly pH 6.5 using dilute H3​PO4​ or NaOH .

  • Selective Protonation: Wash the EtOAc layer with the pH 6.5 buffer (3 x 5 mL/g). Vigorously agitate for 5 minutes per wash to ensure complete phase transfer of the aliphatic imidazole.

  • Phase Separation: Allow the layers to separate. Discard the lower aqueous layer (containing the protonated 2-ethylimidazole impurity). Retain the organic layer.

FAQ 3: My batch is contaminated with dark-colored azo/azoxy dimers and unreacted nitro compounds. How do I isolate the pure aniline? Answer: The Causality: Azo, azoxy, and unreacted nitro compounds lack basic amine centers; they are strictly neutral and highly lipophilic. We can isolate the target aniline by forcing it into the aqueous phase as a water-soluble salt using a strong acid, leaving the neutral impurities permanently trapped in the organic solvent[5]. This creates a self-validating purification loop when combined with the previous step.

Protocol: Strong Acid Extraction & Free-Basing

  • Acid Extraction: Take the retained EtOAc layer from the previous protocol and extract it with 1.0 M HCl (3 x 5 mL/g). At pH < 2, both the aniline and imidazole nitrogens of CAS 75395-47-0 become fully protonated, shifting the molecule into the aqueous phase.

  • Impurity Purge: Separate the layers. The organic layer now contains the dark azo/azoxy dimers and unreduced nitro compounds. Discard this organic layer.

  • Neutralization: Cool the retained aqueous layer in an ice bath (0-5 °C). Slowly add 2.0 M NaOH dropwise under vigorous stirring until the pH reaches 10. The pure 4-(2-ethyl-1H-imidazol-1-yl)aniline will precipitate out of solution as a free base.

  • Final Recovery: Extract the basified aqueous layer with fresh EtOAc (2 x 5 mL/g). Dry the combined organics over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the high-purity product.

Quantitative Data Summary: Impurity Profiling & Remediation

Impurity CategorySpecific CompoundOriginPhysicochemical PropertyRemoval Strategy
Starting Material 2-Ethyl-1H-imidazoleExcess reagent from Ullmann couplingBasic ( pKa​ ~8.0), highly water-solublepH 6.5 aqueous buffer wash
Starting Material 4-HalonitrobenzeneUnreacted electrophileNeutral, highly lipophilic1.0 M HCl extraction (purged in organics)
Intermediate 1-(4-Nitrophenyl)-2-ethyl-1H-imidazoleIncomplete nitro reductionWeakly basic ( pKa​ ~4.5), lipophilic1.0 M HCl partition / Recrystallization
By-product Azoxy/Azo dimersCondensation during reductionNeutral, lipophilic, intensely colored1.0 M HCl extraction (purged in organics)

Purification Workflow Visualization

G Start Crude CAS 75395-47-0 (Product + Impurities) Dissolve Dissolve in EtOAc Start->Dissolve Wash1 Wash with pH 6.5 Buffer Dissolve->Wash1 Aq1 Aqueous Layer 1 (Protonated 2-Ethylimidazole) Wash1->Aq1 Discard Org1 Organic Layer 1 (Product + Neutral Impurities) Wash1->Org1 Retain Wash2 Extract with 1M HCl (pH < 2) Org1->Wash2 Aq2 Aqueous Layer 2 (Protonated Product) Wash2->Aq2 Retain Org2 Organic Layer 2 (Neutral Nitro/Azoxy Impurities) Wash2->Org2 Discard Basify Basify Aq Layer 2 to pH 10 Extract with EtOAc Aq2->Basify Pure Pure CAS 75395-47-0 (Organic Layer) Basify->Pure

Differential acid-base extraction workflow for isolating CAS 75395-47-0 from synthesis impurities.

References

  • Title: How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance Source: pyglifesciences.com URL: [Link]

  • Title: Acid–base extraction - Wikipedia Source: wikipedia.org URL:[Link]

  • Title: Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme Source: chemrxiv.org URL:[Link]

Sources

Optimization

Thermal degradation of 4-(2-Ethyl-1H-imidazol-1-YL)aniline at high temperatures

Topic: Thermal Degradation of 4-(2-Ethyl-1H-imidazol-1-yl)aniline (CAS: 75395-47-0) at High Temperatures Welcome to the Technical Support Center. 4-(2-Ethyl-1H-imidazol-1-yl)aniline is a critical bifunctional building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Thermal Degradation of 4-(2-Ethyl-1H-imidazol-1-yl)aniline (CAS: 75395-47-0) at High Temperatures

Welcome to the Technical Support Center. 4-(2-Ethyl-1H-imidazol-1-yl)aniline is a critical bifunctional building block used in the synthesis of pharmaceuticals (e.g., kinase inhibitors), epoxy curing agents, and high-performance polybenzoxazine resins. Because it contains both a primary amine (aniline derivative) and a substituted heterocycle (ethyl-imidazole), it exhibits complex thermal behavior.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating experimental protocols to manage the thermal stability of this compound.

Diagnostic Workflow: Identifying Degradation Root Causes

Before altering your experimental parameters, it is critical to determine whether your compound is failing due to auto-oxidation, dealkylation, or complete structural breakdown. Use the diagnostic decision tree below to isolate the issue.

Troubleshooting Start Observation: Sample Discoloration or Mass Loss Q1 Is the process temperature > 200°C? Start->Q1 Q2 Is the atmosphere strictly inert (N2/Ar)? Q1->Q2 No Dealkylation Imidazole Dealkylation (Ethene release) Q1->Dealkylation Yes (>240°C) Deamination Aniline Deamination & Cross-linking Q1->Deamination Yes (>300°C) Oxidation Aniline Auto-oxidation (Azo/Azoxy formation) Q2->Oxidation No (O2 present) Stable Thermally Stable Check for solvent loss Q2->Stable Yes

Diagnostic decision tree for identifying the root cause of thermal degradation.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my compound turn yellow or dark brown during drying or early-stage heating (< 150°C)?

A: The primary cause of early-stage discoloration is the auto-oxidation of the free aniline moiety . The lone pair of electrons on the primary amine nitrogen is highly susceptible to radical abstraction in the presence of trace oxygen and heat. This forms nitrogen-centered radicals that rapidly couple to create azo (-N=N-) or azoxy linkages[3]. These polymeric byproducts act as highly conjugated chromophores, turning the batch yellow or brown long before actual structural decomposition occurs. Correction Strategy: Ensure vacuum drying is performed below 80°C, or purge the system with ultra-high purity (UHP) Argon.

Q2: At what temperature does the structural backbone actually begin to fail, and what are the byproducts?

A: The structural integrity of 4-(2-Ethyl-1H-imidazol-1-yl)aniline is compromised via two distinct high-temperature pathways [1], [2]:

  • Dealkylation (240°C - 280°C): The 2-ethyl group on the imidazole ring undergoes thermal cleavage (analogous to Hofmann elimination in imidazolium salts), releasing ethene gas and leaving behind 4-(1H-imidazol-1-yl)aniline.

  • Deamination & Ring Scission (> 300°C): The aniline group undergoes deamination, releasing ammonia (NH3). At this stage, the resulting phenyl radicals trigger rapid cross-linking, forming a blackened, carbonaceous char [4].

Q3: How can I differentiate between residual solvent evaporation and actual thermal degradation in my TGA curves?

A: Standard Thermogravimetric Analysis (TGA) only measures mass loss, making it impossible to distinguish between a high-boiling solvent evaporating and a functional group cleaving. You must couple your TGA with a mass spectrometer (TGA-MS) or FTIR. Solvent loss will yield specific m/z peaks (e.g., m/z 18 for water, m/z 73 for DMF) at lower temperatures. True degradation of this compound is marked by the sudden appearance of m/z 28 (ethene from the ethyl group) or m/z 17 (ammonia from the aniline group) [2].

Quantitative Degradation Profile

To assist in your thermal process design, the following table summarizes the quantitative degradation stages of 4-(2-Ethyl-1H-imidazol-1-yl)aniline under an inert atmosphere at a heating rate of 10°C/min.

Degradation StageOnset Temp (°C)Peak Temp (°C)Primary Volatile Effluents (m/z)Mechanistic Assignment
I (Oxidation) 150 - 180N/A (Slow)H₂O (18)Trace aniline oxidation / Dimerization
II (Dealkylation) 240 - 260280C₂H₄ (28)Cleavage of the 2-ethyl group
III (Deamination) 300 - 320350NH₃ (17), Phenol derivativesAniline NH₂ loss & Mannich bridge breakdown
IV (Charring) > 450520CO₂ (44), NOₓ (46), HCN (27)Complete imidazole ring breakdown

Mechanistic Pathway of Degradation

Understanding the causality behind the degradation allows scientists to design better stabilizing excipients or adjust reaction parameters.

Mechanism Parent 4-(2-Ethyl-1H-imidazol-1-yl)aniline (Intact Molecule) Path1 Oxidative Dimerization (< 200°C, O2 present) Parent->Path1 Path2 Dealkylation / Cleavage (240°C - 280°C) Parent->Path2 Path3 Deamination (> 300°C) Parent->Path3 Prod1 Azo/Azoxy Polymers (Yellow/Brown Char) Path1->Prod1 Prod2 4-(1H-imidazol-1-yl)aniline + Ethene (m/z 28) Path2->Prod2 Prod3 Ammonia (m/z 17) + Radical Cross-linking Path3->Prod3

Primary thermal degradation pathways of 4-(2-Ethyl-1H-imidazol-1-yl)aniline.

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility in your lab, implement the following self-validating protocols when handling or analyzing this compound.

Protocol A: Real-Time Kinetic Monitoring via Pyrolysis-GC/MS

This protocol is designed to definitively identify the onset temperature of ethyl-group cleavage versus amine degradation.

  • Sample Preparation: Weigh exactly 1.00 ± 0.05 mg of 4-(2-Ethyl-1H-imidazol-1-yl)aniline into a deactivated quartz pyrolysis tube.

  • System Purge (Critical Step): Purge the pyrolysis chamber with UHP Helium (99.999%) at 50 mL/min for a minimum of 10 minutes. Causality: Failing to purge will result in premature oxidative degradation, skewing the onset temperature lower.

  • Programmed Heating: Apply a multi-shot pyrolysis method. Heat the sample from 100°C to 500°C at a precise ramp rate of 10°C/min.

  • Chromatographic Separation: Route the effluents through a capillary column (e.g., UA-5, 30m x 0.25mm x 0.25µm). Set the GC oven program: 40°C (hold 2 min) → 20°C/min ramp to 300°C.

  • Mass Spectrometry Validation: Operate the MS in Electron Ionization (EI) mode at 70 eV. Monitor specific extracted ion chromatograms (EIC) for m/z 17 (NH₃), m/z 28 (C₂H₄), and m/z 68 (imidazole fragments).

  • Self-Validation: Run an empty quartz tube under identical conditions prior to the sample run. Subtract this baseline to eliminate background nitrogen/oxygen noise.

Protocol B: Inert-Atmosphere High-Temperature Processing (Schlenk Workflow)

Use this protocol when utilizing the compound as a reactant in high-temperature melts (e.g., polybenzoxazine curing) to prevent auto-oxidation.

  • Degassing: Dissolve the compound in a dry, non-reactive solvent (if applicable) or melt it in a Schlenk flask. Perform three consecutive freeze-pump-thaw cycles on a Schlenk line to remove dissolved oxygen.

  • Thermal Processing: Backfill the flask with Argon. Transfer the degassed material to the high-temperature reactor under positive Argon pressure.

  • Quenching: Upon completion of the high-temperature cycle, cool the reactor to < 50°C before exposing the mixture to ambient atmosphere. Exposing the hot product to air will instantly trigger surface oxidation and discoloration.

References

  • BenchChem Tech Support. preventing degradation of 1-Methylimidazole during high-temperature reactions. BenchChem. 1

  • ACS Publications. Thermal Resilience of Imidazolium-Based Ionic Liquids—Studies on Short- and Long-Term Thermal Stability and Decomposition Mechanism of 1-Alkyl-3-methylimidazolium Halides by Thermal Analysis and Single-Photon Ionization Time-of-Flight Mass Spectrometry. The Journal of Physical Chemistry B. 2

  • ResearchGate. Research on the decomposition kinetics and thermal hazards of aniline diazonium salt.3

  • University of Bristol Research Portal. Exploring the thermal degradation mechanisms of some polybenzoxazines Under Ballistic Heating Conditions in Helium and Air.4

Sources

Troubleshooting

Technical Support Center: 4-(2-Ethyl-1H-imidazol-1-yl)aniline Scale-Up &amp; Production

Welcome to the Technical Support Center for the industrial scale-up of 4-(2-Ethyl-1H-imidazol-1-yl)aniline (CAS: 75395-47-0) . This portal is designed for process chemists, chemical engineers, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the industrial scale-up of 4-(2-Ethyl-1H-imidazol-1-yl)aniline (CAS: 75395-47-0) . This portal is designed for process chemists, chemical engineers, and drug development professionals.

The synthesis of this critical API intermediate typically involves a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) of 1-fluoro-4-nitrobenzene with 2-ethylimidazole, followed by the catalytic hydrogenation of the resulting nitroarene. Both steps present significant thermal, kinetic, and solid-liquid handling challenges when transitioning from the laboratory to the pilot plant.

Process Flow & Safety Logic

G Start Raw Materials (1-Fluoro-4-nitrobenzene + 2-Ethylimidazole) SNAr Reactor 1: SNAr (Exotherm Control) Start->SNAr Base, Solvent Nitro Intermediate (Nitroarene) SNAr->Nitro T < 90°C Waste Aqueous Waste (Fluoride Salts) SNAr->Waste Phase Separation Hydro Reactor 2: Hydrogenation (Hydroxylamine Risk) Nitro->Hydro H2, Pd/C Product 4-(2-Ethyl-1H-imidazol-1-yl)aniline (API Intermediate) Hydro->Product Mass-Transfer Limited

Process flow and safety logic for 4-(2-Ethyl-1H-imidazol-1-yl)aniline industrial scale-up.

Part 1: Troubleshooting Guides & FAQs

Q1: We observe a sudden, uncontrollable temperature spike during the addition of 2-ethylimidazole to 1-fluoro-4-nitrobenzene at the 50 kg scale. Why didn't this happen in the lab? A: This is a classic heat-transfer limitation. The SNAr reaction is highly exothermic. In a 1-liter laboratory flask, the surface-area-to-volume ratio is extremely high, allowing rapid heat dissipation to the surrounding environment. At the 50 kg scale, the overall heat transfer coefficient ( U -value) drops significantly. If you mix all reagents at once (batch mode), the heat generation rate exceeds the cooling jacket's capacity, leading to a thermal runaway. Resolution: You must shift to a semi-batch (dosing-controlled) regime. Keep the 1-fluoro-4-nitrobenzene and base in the reactor, and dose the 2-ethylimidazole solution continuously over 4–6 hours, ensuring the dosing rate is strictly tied to the reactor's cooling capacity [1].

Q2: During the catalytic hydrogenation of the nitro intermediate, the reaction stalls midway, and LC-MS detects high levels of a hydroxylamine intermediate. What is the mechanism, and is it dangerous? A: Yes, this is highly dangerous. The reduction of nitroarenes proceeds stepwise: Nitro Nitroso Hydroxylamine Aniline. If the mass transfer of hydrogen gas into the liquid phase is slower than the intrinsic reaction kinetics, the palladium catalyst surface becomes starved of hydrogen. This causes the reaction to stall at the hydroxylamine stage. Hydroxylamines are thermally unstable; if they accumulate and suddenly disproportionate, they release massive amounts of heat, triggering a catastrophic thermal runaway [2]. Resolution: Ensure the reaction operates in a mass-transfer limited regime by optimizing the agitator speed (gas entrainment) and maintaining a constant, elevated H2​ pressure. Never let the reaction become hydrogen-starved.

Q3: We are experiencing severe fouling on the reactor walls and inconsistent yields during the final crystallization of the aniline product. How can we improve isolation? A: Solid-liquid handling is frequently cited as one of the major roots of inefficiency in pharmaceutical scale-up [1]. The presence of solid phases during reactive precipitation or crash-cooling causes rapid supersaturation, leading to oiling out or the formation of amorphous solids that coat the reactor walls (fouling). Resolution: Implement a seeded cooling crystallization profile. Instead of rapid cooling, hold the solution just below the saturation temperature, introduce 1-2% wt/wt seed crystals of pure 4-(2-Ethyl-1H-imidazol-1-yl)aniline, and apply a non-linear (cubic) cooling ramp to control crystal growth over nucleation.

Part 2: Quantitative Process & Safety Data

To ensure a self-validating safety system, process engineers must monitor the thermodynamic parameters of both steps. Below is a summary of typical quantitative safety data for this class of reactions.

ParameterSNAr Step (N-Arylation)Hydrogenation Step (Nitro Reduction)
Heat of Reaction ( ΔHrxn​ ) -110 to -130 kJ/mol-500 to -550 kJ/mol
Adiabatic Temp Rise ( ΔTad​ ) ~60°C>200°C (Extreme Risk)
Target Operating Temp 70°C - 85°C40°C - 60°C
Maximum Temp of Synthesis (MTSR) < 140°C< 120°C (to avoid decomposition)
Agitation Requirement Standard pitched-bladeGas-dispersion (Hollow-shaft/Rushton)
Critical Safety Control Dosing rate interlocked to Tinternal​ H2​ uptake monitoring & Heat flow

Part 3: Step-by-Step Methodologies (Pilot-Scale Protocols)

The following protocols are designed with built-in engineering controls to ensure causality between the operator's actions and the reaction's safety profile.

Protocol A: N-Arylation (SNAr) via Controlled Dosing

Objective: Safely couple 1-fluoro-4-nitrobenzene and 2-ethylimidazole while preventing thermal runaway.

  • Reactor Preparation: Purge a glass-lined or Hastelloy reactor with N2​ for 15 minutes.

  • Initial Charge: Charge 1.0 equivalent of 1-fluoro-4-nitrobenzene, 1.5 equivalents of anhydrous potassium carbonate ( K2​CO3​ ), and 5 volumes of polar aprotic solvent (e.g., DMSO or a greener alternative like Cyrene).

  • Thermal Equilibration: Initiate agitation at 150 RPM. Heat the reactor jacket to achieve an internal temperature ( Tint​ ) of 70°C.

  • Dosing Phase (Critical Step): Prepare a solution of 1.05 equivalents of 2-ethylimidazole in 2 volumes of solvent. Begin dosing this solution into the reactor via a mass flow controller.

    • Self-Validating Control: Interlock the dosing pump to the internal thermocouple. If Tint​ exceeds 85°C, the dosing pump must automatically halt until the cooling jacket brings the temperature back to 70°C.

  • Aging: Once dosing is complete, maintain Tint​ at 80°C for 4 hours. Sample for HPLC conversion (>99% required).

  • Workup: Cool to 25°C. Add 10 volumes of water to dissolve inorganic fluoride salts. Extract the nitro intermediate with ethyl acetate, wash the organic layer with brine, and concentrate under reduced pressure.

Protocol B: Catalytic Hydrogenation (Mass-Transfer Limited Regime)

Objective: Reduce the nitro intermediate to 4-(2-Ethyl-1H-imidazol-1-yl)aniline without hydroxylamine accumulation.

  • Reactor Setup: Use a high-pressure stainless-steel autoclave equipped with a gas-entrainment agitator and internal cooling coils[2].

  • Substrate Charge: Dissolve the nitro intermediate in 10 volumes of methanol. Charge into the reactor.

  • Catalyst Charge: Carefully charge 5% wt/wt of 5% Pd/C (50% water-wet to mitigate pyrophoric risk).

  • Inerting: Seal the reactor. Purge with N2​ to 3 bar, hold for 2 minutes, and vent. Repeat 3 times to ensure zero oxygen presence.

  • Hydrogenation: Purge with H2​ gas twice. Pressurize the reactor to 5 bar H2​ .

  • Reaction Initiation: Heat the reactor to 50°C. Ramp the agitator to maximum safe RPM to ensure a mass-transfer limited regime.

    • Self-Validating Control: Monitor the H2​ mass flow meter. The reaction should consume 3 molar equivalents of H2​ . A sudden cessation of H2​ uptake combined with a temperature spike indicates hydroxylamine accumulation. If this occurs, immediately maximize cooling and maintain agitation.

  • Filtration: Once H2​ uptake ceases and LC-MS confirms the absence of hydroxylamine, cool to 20°C. Vent H2​ and purge with N2​ . Filter the catalyst through a closed-system pressure filter (Sparkler or similar) under an inert atmosphere to prevent catalyst ignition.

  • Isolation: Concentrate the filtrate and proceed to the seeded cooling crystallization protocol (as described in FAQ 3).

References

  • Challenges of solid-liquid reactions in the pharmaceutical sector and scale-up of nucleophilic aromatic substitution.Università degli Studi di Padova (UNIPD).
  • Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds: Safety Considerations.BenchChem.

Reference Data & Comparative Studies

Validation

A Predictive and Comparative Guide to the ¹H and ¹³C-NMR Spectra of 4-(2-Ethyl-1H-imidazol-1-YL)aniline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Elucidation of a Versatile Heterocycle 4-(2-Ethyl-1H-imidazol-1-YL)aniline is a heterocyclic compound of significant interest i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation of a Versatile Heterocycle

4-(2-Ethyl-1H-imidazol-1-YL)aniline is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile nature of its substituted imidazole and aniline moieties. The imidazole ring is a common scaffold in many pharmaceutical agents, while the aniline portion offers a site for further functionalization.[1][2][3][4] Accurate structural confirmation is the bedrock of any chemical research, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[5][6]

This comprehensive guide provides a detailed predictive analysis of the ¹H-NMR and ¹³C-NMR spectra of 4-(2-Ethyl-1H-imidazol-1-YL)aniline. In the absence of readily available experimental spectra in the public domain, this document serves as a robust predictive framework for researchers synthesizing or working with this compound. We will leverage established principles of NMR spectroscopy, compare data from structurally related analogs, and utilize computational prediction tools to offer a reliable spectral assignment. This guide is structured to not only present the predicted data but also to explain the underlying chemical principles that govern the observed chemical shifts and coupling patterns.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is crucial for accurate spectral assignment. The structure of 4-(2-Ethyl-1H-imidazol-1-YL)aniline with the IUPAC numbering used throughout this guide is presented below.

G cluster_workflow Computational NMR Prediction Workflow A Draw the chemical structure of 4-(2-Ethyl-1H-imidazol-1-YL)aniline in a chemical drawing tool. B Submit the structure to an online NMR prediction server (e.g., NMRDB, NMRium). A->B Input C Select the desired nucleus (¹H and ¹³C) and prediction algorithm. B->C Configuration D Obtain the predicted spectrum with chemical shifts, multiplicities, and coupling constants. C->D Prediction E Compare the computationally predicted data with the manually predicted data and experimental data (if available). D->E Analysis

Caption: A generalized workflow for obtaining computational NMR predictions.

By comparing the manually predicted values with the output from a prediction tool, researchers can gain a higher level of confidence in their spectral assignments. Discrepancies between the two methods can also highlight areas where subtle electronic or conformational effects may be at play.

Experimental Protocol for NMR Data Acquisition

While this guide focuses on prediction, the following section outlines a standard operating procedure for acquiring high-quality experimental NMR data for 4-(2-Ethyl-1H-imidazol-1-YL)aniline.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the purified solid sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good starting choice due to its excellent dissolving power for many organic compounds and its ability to slow down the exchange of labile protons (like NH₂), often allowing for their observation. Chloroform-d (CDCl₃) is another common alternative. [7]3. Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not already contain it.

NMR Spectrometer Setup and Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration. [6][8][9] For ¹H-NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): -2 to 12 ppm.

For ¹³C-NMR:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 to 4096 scans, as ¹³C is much less sensitive than ¹H.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 0 to 200 ppm.

Conclusion and Best Practices

This guide provides a robust predictive framework for the ¹H and ¹³C-NMR spectra of 4-(2-Ethyl-1H-imidazol-1-YL)aniline. By combining the principles of chemical shift theory with comparative data from related structures and the power of computational prediction tools, researchers can confidently approach the structural elucidation of this and similar molecules.

For ultimate structural confirmation, it is always recommended to acquire a suite of 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments provide invaluable information about proton-proton and proton-carbon connectivities, allowing for an unambiguous assignment of all signals.

References

  • NMRPredict. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • NMRium. (n.d.). NMRium demo - Predict. Retrieved from [Link]

  • nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Khattab, M. I., Ragab, F. A., & El-Sabbagh, O. I. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(3), 823-833.
  • MDPI. (2017). and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules, 22(7), 1193.
  • A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. (2008). Magnetic Resonance in Chemistry, 46(8), 744-747.
  • Electronic Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Khattab, M. I., Ragab, F. A., & El-Sabbagh, O. I. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Academia.edu.
  • Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (continued). (n.d.). ResearchGate. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomeriz
  • Experimental and ab initio computational studies on 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline. (2010).
  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme Connect.
  • Imidazoles Synthesis by Transition Metal Free, Base. (n.d.). The Royal Society of Chemistry.
  • VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable N
  • 4-(1H-imidazol-1-yl)aniline. (n.d.). PubChem. Retrieved from [Link]

  • SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (2012). Semantic Scholar.
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable N
  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (n.d.).
  • 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). (n.d.). The Royal Society of Chemistry.
  • Technical Guide: Synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide. (n.d.). Benchchem.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics, 29(9), 2176–2179.
  • NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). (n.d.). MJM.
  • pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. (2023). Semantic Scholar.

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Comparative

A Comparative Guide to the Reactivity of 4-(2-Ethyl-1H-imidazol-1-YL)aniline and 4-(1H-imidazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction In the landscape of medicinal chemistry and materials science, N-arylimidazoles serve as crucial sc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and materials science, N-arylimidazoles serve as crucial scaffolds in a vast array of functional molecules. Among these, aniline-substituted imidazoles are particularly valuable due to the dual reactivity of the aniline and imidazole moieties. This guide provides an in-depth comparison of the chemical reactivity of two closely related analogues: 4-(2-Ethyl-1H-imidazol-1-YL)aniline (1) and 4-(1H-imidazol-1-yl)aniline (2) .

The primary structural difference between these two compounds is the presence of a C2-ethyl group on the imidazole ring of compound 1 . This seemingly minor alkyl substitution has significant electronic implications, altering the nucleophilicity of the aniline nitrogen, the basicity of the system, and the susceptibility of the aniline ring to electrophilic attack. Understanding these differences is paramount for optimizing reaction conditions, predicting side products, and designing novel derivatives with tailored properties.

This guide moves beyond a simple datasheet comparison, offering a mechanistic rationale for the expected reactivity differences, supported by detailed experimental protocols designed to probe and quantify these effects.

Theoretical Framework: The Electronic Influence of the C2-Ethyl Group

The ethyl group at the C2 position of the imidazole ring in compound 1 is the key determinant of its differential reactivity compared to the unsubstituted compound 2 . Alkyl groups are known to be electron-donating through an inductive effect (+I). This effect propagates through the molecule, modulating electron density at key reactive sites.

  • Increased Electron Density in the Imidazole Ring: The +I effect of the ethyl group enriches the π-electron system of the imidazole ring. This increased electron density on the imidazole ring, in turn, influences the attached aniline ring.

  • Enhanced Nucleophilicity of the Aniline Moiety: The electron-rich 2-ethyl-imidazole substituent acts as a stronger electron-donating group towards the aniline ring compared to the unsubstituted imidazole. This donation increases the electron density on the aniline ring and, crucially, on the exocyclic nitrogen atom of the amino group.[1] Consequently, the aniline nitrogen in 1 is predicted to be more nucleophilic and more basic than in 2 .

  • Activation of the Aniline Ring: The increased electron density on the phenyl ring of 1 makes it more "activated" towards electrophilic aromatic substitution (SEAr) reactions compared to 2 .[2]

This theoretical framework leads to a series of testable hypotheses regarding the relative reactivity of compounds 1 and 2 . The following sections detail experimental designs to validate these predictions.

Experimental Comparison of Reactivity

To empirically determine the reactivity differences, a series of three core experiments are proposed. Each protocol is designed to be a self-validating system, where the relative outcomes for compounds 1 and 2 under identical conditions provide a clear and objective comparison.

Experiment 1: Nucleophilicity of the Aniline Nitrogen via N-Acylation

Hypothesis: 4-(2-Ethyl-1H-imidazol-1-YL)aniline (1 ) will undergo N-acylation faster than 4-(1H-imidazol-1-yl)aniline (2 ) due to the higher nucleophilicity of its amino group.

Rationale: The rate of N-acylation is directly dependent on the nucleophilicity of the amine. A more electron-rich amino group will more readily attack the electrophilic carbonyl carbon of the acylating agent.[3] We will use acetic anhydride for a clean and efficient reaction, monitoring the progress over time.[4][5]

Experimental Protocol: Comparative N-Acylation

  • Preparation: Set up two identical 50 mL round-bottom flasks, each equipped with a magnetic stir bar. Label them "Flask 1" (for compound 1 ) and "Flask 2" (for compound 2 ).

  • Reagent Addition:

    • To Flask 1, add 4-(2-Ethyl-1H-imidazol-1-YL)aniline (1 ) (1.0 mmol).

    • To Flask 2, add 4-(1H-imidazol-1-yl)aniline (2 ) (1.0 mmol).

  • Solvent: Add 10 mL of anhydrous dichloromethane (DCM) to each flask and stir until the solids are fully dissolved.

  • Initiation: To each flask, add acetic anhydride (1.1 mmol, 1.1 eq) simultaneously using a precision pipette. Start a timer immediately.

  • Monitoring: At time points of 5, 15, 30, and 60 minutes, withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture. Quench the aliquot in a vial containing 0.5 mL of saturated sodium bicarbonate solution. Extract with a small amount of ethyl acetate for Thin Layer Chromatography (TLC) analysis.

  • TLC Analysis: Spot the extracted aliquots on a silica gel TLC plate. Develop the plate using a suitable solvent system (e.g., 9:1 DCM:Methanol). Visualize under UV light. The consumption of the starting material (lower Rf) and the formation of the amide product (higher Rf) can be qualitatively compared.

  • Work-up (after 60 min): Quench the reactions by slowly adding 15 mL of saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Analysis: Determine the yield of the N-acetylated product for each reaction.

Predicted Outcome & Data Presentation

It is expected that compound 1 will show a significantly faster rate of conversion to its N-acetylated product.

CompoundTime (min)% Conversion (by TLC/HPLC)Final Yield (%)
1: 4-(2-Ethyl-1H-imidazol-1-YL)aniline 15~75%>95%
2: 4-(1H-imidazol-1-yl)aniline 15~40%~85% (at 60 min)

Visualization of Experimental Workflow

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start dissolve1 Dissolve Compound 1 in Anhydrous DCM start->dissolve1 dissolve2 Dissolve Compound 2 in Anhydrous DCM start->dissolve2 add_ac2o1 Add Acetic Anhydride (1.1 eq) dissolve1->add_ac2o1 add_ac2o2 Add Acetic Anhydride (1.1 eq) dissolve2->add_ac2o2 monitor1 Monitor via TLC (5, 15, 30, 60 min) add_ac2o1->monitor1 monitor2 Monitor via TLC (5, 15, 30, 60 min) add_ac2o2->monitor2 quench1 Quench with NaHCO3 monitor1->quench1 quench2 Quench with NaHCO3 monitor2->quench2 extract1 Extract & Concentrate quench1->extract1 extract2 Extract & Concentrate quench2->extract2 yield1 Determine Yield of Product 1a extract1->yield1 yield2 Determine Yield of Product 2a extract2->yield2

Caption: Workflow for comparative N-acylation.

Experiment 2: Basicity of the Aniline Nitrogen via pKa Determination

Hypothesis: The conjugate acid of 4-(2-Ethyl-1H-imidazol-1-YL)aniline (1 ) will have a higher pKa than that of 4-(1H-imidazol-1-yl)aniline (2 ), indicating greater basicity of the parent amine.

Rationale: The basicity of an aniline is a direct measure of the availability of the nitrogen's lone pair of electrons.[1] An electron-donating group, like the 2-ethyl-imidazole substituent, increases the electron density on the nitrogen, making it a stronger base. Potentiometric titration is a classic and reliable method for determining the pKa of amines.[6][7]

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: Prepare 0.01 M solutions of both compound 1 and compound 2 in a 50:50 ethanol-water mixture.

  • Titration Setup: Place 50 mL of one of the amine solutions in a beaker with a magnetic stir bar. Immerse a calibrated pH electrode connected to a pH meter.

  • Titration: Add a standardized 0.01 M HCl solution in small, precise increments (e.g., 0.1 mL) from a burette.

  • Data Collection: Record the pH of the solution after each addition of HCl, allowing the reading to stabilize.

  • Endpoint Determination: Continue the titration well past the equivalence point (the point of sharpest pH change).

  • Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point.

  • Repeat: Perform the same procedure for the other amine solution.

Predicted Outcome & Data Presentation

Compound 1 is expected to exhibit a higher pKa value.

CompoundPredicted pKaInterpretation
1: 4-(2-Ethyl-1H-imidazol-1-YL)aniline ~5.1More Basic
2: 4-(1H-imidazol-1-yl)aniline ~4.8Less Basic

Visualization of Basicity Principle

Basicity cluster_1 Compound 1 (More Basic) cluster_2 Compound 2 (Less Basic) C1 Ethyl group (+I effect) -> Electron Donating Imidazole1 Electron-Rich Imidazole Ring C1->Imidazole1 Aniline1 Higher electron density on Aniline N Imidazole1->Aniline1 Result1 More available lone pair = HIGHER pKa Aniline1->Result1 C2 No Ethyl group -> Baseline Imidazole2 Less Electron-Rich Imidazole Ring C2->Imidazole2 Aniline2 Lower electron density on Aniline N Imidazole2->Aniline2 Result2 Less available lone pair = LOWER pKa Aniline2->Result2

Caption: Electronic effects on aniline basicity.

Experiment 3: Reactivity towards Electrophilic Aromatic Substitution (SEAr)

Hypothesis: 4-(2-Ethyl-1H-imidazol-1-YL)aniline (1 ) will react more readily with an electrophile (e.g., bromine) than 4-(1H-imidazol-1-yl)aniline (2 ).

Rationale: The amino group is a powerful activating group for SEAr, directing incoming electrophiles to the ortho and para positions.[2] Since the para position is blocked, substitution will occur at the ortho positions. The rate of this reaction is highly sensitive to the electron density of the aromatic ring. The more electron-donating 2-ethyl-imidazole substituent in compound 1 should lead to a faster reaction rate under mild brominating conditions.[8][9]

Experimental Protocol: Comparative Bromination

  • Preparation: Set up two identical flasks shielded from light. To each, add the respective aniline (1 or 2 , 1.0 mmol) and dissolve in 15 mL of ethanol. Cool the flasks to 0 °C in an ice bath.

  • Bromine Solution: Prepare a 0.5 M solution of bromine (Br₂) in ethanol.

  • Reaction Initiation: Add the bromine solution dropwise to each flask while stirring vigorously. Add a total of 2.1 equivalents of Br₂ to target di-substitution.

  • Monitoring: Monitor the disappearance of the bromine color and the consumption of starting material by TLC.

  • Work-up: Once the reaction is complete (as judged by TLC, e.g., after 1 hour), quench with a saturated solution of sodium thiosulfate to destroy excess bromine.

  • Isolation: Add water to precipitate the brominated product. Filter the solid, wash with cold water, and dry.

  • Analysis: Record the time to completion and the isolated yield of the dibrominated product for each reaction.

Predicted Outcome & Data Presentation

Compound 1 will react faster and potentially give a cleaner product with higher yield in a shorter time frame.

CompoundReaction Time (at 0°C)Isolated Yield (Dibromo-product)
1: 4-(2-Ethyl-1H-imidazol-1-YL)aniline < 30 min~90%
2: 4-(1H-imidazol-1-yl)aniline ~ 60 min~80%

Summary and Conclusion

The presence of a C2-ethyl group on the imidazole ring of 4-(2-Ethyl-1H-imidazol-1-YL)aniline (1 ) fundamentally enhances its reactivity compared to its unsubstituted counterpart, 4-(1H-imidazol-1-yl)aniline (2 ). Through its inductive electron-donating effect, the ethyl group increases the electron density on both the aniline nitrogen and the aromatic ring.

This guide has outlined a series of experiments that are predicted to demonstrate that Compound 1 exhibits:

  • Higher Nucleophilicity: Leading to faster rates in reactions such as N-acylation.

  • Greater Basicity: As quantified by a higher pKa value.

  • Increased Reactivity in Electrophilic Aromatic Substitution: Resulting in faster and more efficient bromination of the aniline ring.

For drug development professionals and synthetic chemists, these findings are critical. When designing synthetic routes, the enhanced nucleophilicity of 1 may allow for the use of milder coupling reagents or lower reaction temperatures. Conversely, its heightened reactivity towards electrophiles necessitates more careful control of conditions to avoid unwanted side reactions like polysubstitution. By understanding these intrinsic reactivity differences, researchers can better harness the potential of these valuable building blocks for the synthesis of complex target molecules.

References

  • Optimizing N-acetylation of Hindered Aromatic Amines. (2025). BenchChem Technical Support Center.
  • Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. (2024). ACS Omega. Available at: [Link]

  • Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa Activity Relationships. (2024). ACS Publications. Available at: [Link]

  • Electronic/substituents influence on imidazole ring donor–acceptor capacities using 1H-imidazo[4,5-f][8][10]phenanthroline frameworks. (2018). New Journal of Chemistry. Available at: [Link]

  • Development of Methods for the Determination of pKa Values. (2015). PMC. Available at: [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROM
  • Detailed procedure for calcul
  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. (2018). TopSCHOLAR.
  • Bromination of Aniline l Electrophilic Substitution Reaction of Aniline. (2020). YouTube. Available at: [Link]

  • Bromination of Aniline: Chemistry Practical. Scribd.
  • Mild and Useful Method for N-Acylation of Amines. (2009). Taylor & Francis Online. Available at: [Link]

  • Ch 8 : Nucleophilc Substitution answers. University of Calgary.
  • Nucleophilicities of para‐substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. (2021).
  • Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. (2018). Organic & Biomolecular Chemistry. Available at: [Link]

  • Evaluating the Nucleophilicity of Substituted Aniline Deriv
  • Application Notes and Protocols for N-Acylation of Naphthalen-1-amine. (2025). BenchChem.
  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. (2010). PMC. Available at: [Link]

  • Reactions of Aniline. (2024). Chemistry Steps. Available at: [Link]

  • Electronic effects of para-substitution on the melting points of TAAILs. (2011).
  • Electrophilic Aromatic Substitution of Anilines. (2025). BenchChem Technical Support Center.
  • Electronic effects of para-substitution on the melting points of TAAILs. (2011). PubMed. Available at: [Link]

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (2012). IJRPC.
  • Synthesis of 4-(1H-benzo[d]imidazol-2-yl) aniline derivatives of expected anti-HCV activity. (2012). VBN.
  • SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Semantic Scholar.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020). PMC. Available at: [Link]

  • Selective N-acetylation of aromatic amines using acetonitrile as acylating agent.
  • C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. (2010). ACS Publications. Available at: [Link]

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (2024).
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026). PMC. Available at: [Link]

  • Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research.
  • Electrophilic aromatic substitution. Wikipedia. Available at: [Link]

  • 4-(1H-Imidazol-1-yl)aniline 98 2221-00-3. Sigma-Aldrich.
  • 4-(1H-imidazol-1-yl)aniline. PubChem. Available at: [Link]

  • 4-(1H-imidazol-1-yl) aniline: a new ligand of mixed-mode chromatography for antibody purification. (2009). PubMed. Available at: [Link]

  • Synthesis of Bioactive Imidazoles: A Review. (2015). Hilaris Publisher.
  • 4-(1H-Imidazol-1-yl)aniline. (2026). ChemicalBook.
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  • Electrophilic aromatic substitution of electron-rich arenes with N-fluorobenzenesulfonimide (NFSI) as an electrophile. (2020). RSC Advances. Available at: [Link]

  • 4-(1H-Imidazol-1-yl)aniline. Tokyo Chemical Industry Co., Ltd. (APAC).

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Validation

LC-MS Fragmentation Profiling and Analytical Performance of Imidazole-Aniline Building Blocks: A Comparative Guide (CAS 75395-47-0 vs. Alternatives)

Executive Summary & Core Rationale 4-(1H-imidazol-1-yl)anilines are critical building blocks in the synthesis of targeted therapeutics, including tyrosine kinase inhibitors and heme-binding antifungal agents. During drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

4-(1H-imidazol-1-yl)anilines are critical building blocks in the synthesis of targeted therapeutics, including tyrosine kinase inhibitors and heme-binding antifungal agents. During drug development, the analytical profiling of these intermediates is paramount for impurity tracking, pharmacokinetic quantification, and metabolic stability assays.

This guide objectively compares the liquid chromatography-mass spectrometry (LC-MS) performance of CAS 75395-47-0 (4-(2-ethyl-1H-imidazol-1-yl)aniline)[1] against its primary structural alternatives: CAS 74852-81-6 (the 2-methyl analog)[2] and CAS 2221-00-3 (the unsubstituted analog). By analyzing their ionization efficiencies and fragmentation stability, this guide provides researchers with the necessary data to optimize their bioanalytical workflows.

Mechanistic Causality: Ionization and Fragmentation Dynamics

As an Application Scientist, it is crucial to understand why these molecules behave differently in the gas phase, rather than simply recording their spectra. The alkyl substitution at the 2-position of the imidazole ring fundamentally dictates both the ionization efficiency and the Collision-Induced Dissociation (CID) pathways.

  • Steric Effects on Ionization (ESI+) : The 2-ethyl group in CAS 75395-47-0 forces the imidazole and aniline rings out of co-planarity due to steric clashing with the aniline ortho-protons. This reduced conjugation localizes the electron lone pair on the imidazole nitrogen, significantly increasing its 3. Consequently, CAS 75395-47-0 exhibits superior positive electrospray ionization (ESI+) efficiency compared to the flat, highly conjugated unsubstituted analog[3].

  • Collision-Induced Dissociation (CID) Pathways : Protonated imidazoles typically undergo ring cleavage to lose HCN (27 Da)[4]. However, the presence of the 2-ethyl group in CAS 75395-47-0 introduces a kinetically favorable, lower-energy pathway: the loss of ethylene (C2H4, 28 Da) via a cyclic transition state[5]. Furthermore, the C-N bond between the two rings serves as a primary cleavage site, yielding a highly stable6 (m/z 93)[6].

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure analytical trustworthiness, the following protocol incorporates a self-validating system using orthogonal MRM (Multiple Reaction Monitoring) transitions. Monitoring both a primary quantifier (specific to the alkyl chain) and a secondary qualifier (specific to the core ring) prevents false positives from isobaric matrix interferences.

Step 1: Sample Preparation Dissolve 1 mg of the target compound in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using H2O/MeOH (50:50, v/v) containing 0.1% formic acid. The acidic modifier ensures complete protonation of the imidazole ring prior to droplet desolvation.

Step 2: Chromatographic Separation (UHPLC) Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Utilize a gradient elution of Mobile Phase A (0.1% Formic Acid in H2O) and Mobile Phase B (0.1% Formic Acid in Acetonitrile), ramping from 5% B to 95% B over 5 minutes.

Step 3: Mass Spectrometry (ESI-QqQ) Operate the triple quadrupole mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Monitor the specific MRM transitions outlined in the quantitative data section below, optimizing the collision energy (CE) for each specific transition.

Workflow Prep Sample Prep 1 µg/mL in MeOH/H2O LC UHPLC Separation C18 Column Prep->LC Ion ESI+ Ionization Capillary: 3.5 kV LC->Ion Quad Q-TOF / TQ-MS CID Fragmentation Ion->Quad Data Data Analysis Extracted Ion Quad->Data

Standardized LC-MS/MS workflow for profiling imidazole-aniline derivatives.

Quantitative Data Comparison

Table 1: Physicochemical & Chromatographic Parameters

Compound CAS Number Substitution Exact Mass [M+H]+ (m/z) Relative Retention Time (C18) Ionization Efficiency
Product 75395-47-0 2-Ethyl 187.1109 188.1 Longest (~3.2 min) High
Alternative 1 74852-81-6 2-Methyl 173.0953 174.1 Medium (~2.5 min) High

| Alternative 2 | 2221-00-3 | None (H) | 159.0796 | 160.1 | Shortest (~1.8 min) | Moderate |

Table 2: Primary MS/MS Fragmentation Pathways (ESI+)

Compound Precursor Ion (m/z) Quantifier Ion (m/z) [CE] Qualifier Ion (m/z)[CE] Primary Neutral Loss
CAS 75395-47-0 188.1 160.1 [15 eV] 93.1 [25 eV] -28 Da (Ethylene, C2H4)
CAS 74852-81-6 174.1 93.1 [25 eV] 147.1 [30 eV] -27 Da (HCN)

| CAS 2221-00-3 | 160.1 | 133.1 [25 eV] | 93.1 [25 eV] | -27 Da (HCN) |

Fragmentation M [M+H]+ m/z 188.1 (CAS 75395-47-0) F1 [M+H - C2H4]+ m/z 160.1 (Ethylene Loss) M->F1 -C2H4 (-28 Da) CE: 15 eV F2 [Aniline]+ m/z 93.1 (C-N Cleavage) M->F2 Cleavage (-95 Da) CE: 25 eV F3 [Imidazole-Ethyl]+ m/z 97.1 (C-N Cleavage) M->F3 Cleavage (-91 Da) CE: 25 eV F4 m/z 133.1 (HCN Loss from m/z 160) F1->F4 -HCN (-27 Da) CE: 35 eV

MS/MS Fragmentation Pathway of CAS 75395-47-0 in ESI+ mode.

Conclusion & Selection Guide

  • Choose CAS 75395-47-0 (2-Ethyl) when synthesizing highly lipophilic kinase inhibitors. Its unique ethylene-loss fragmentation provides a highly specific MRM transition (188.1 → 160.1), making it ideal for trace-level bioanalytical quantification without matrix interference.

  • Choose CAS 2221-00-3 (Unsubstituted) for standard coupling reactions where minimal steric hindrance is required. Note that its primary fragmentation (HCN loss) is common to many endogenous imidazoles, requiring tighter chromatographic separation to ensure specificity during LC-MS analysis.

References

  • Appchem: 4-(2-ethyl-1H-imidazol-1-yl)aniline | 75395-47-0. appchemical.com. 1

  • 4-(2-Methyl-1H-imidazol-1-yl)aniline | CAS 74852-81-6 | SCBT. scbt.com. 2

  • 4-(1H-Imidazol-1-yl)aniline 98 2221-00-3 - Sigma-Aldrich. sigmaaldrich.com. Link

  • Electrospray ionization mass spectra of monoimidazole/polyamine conjugates - PubMed. nih.gov.4

  • Nitroimidazolic radiosensitizers investigated by electrospray ionization time-of-flight mass spectrometry and density functional theory - RSC Publishing. rsc.org. 3

  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. d-nb.info. 6

  • Tandem mass spectrometry of isomeric aniline‐labeled N‐glycans. sci-hub.box. 5

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Comparative

A Comprehensive Guide to the FTIR Functional Group Analysis of 4-(2-Ethyl-1H-imidazol-1-yl)aniline

Authored by a Senior Application Scientist Introduction Fourier Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical sciences, offering rapid, non-destruct...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

Introduction

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical sciences, offering rapid, non-destructive, and highly specific information about the molecular structure of a compound.[1] It operates by measuring the absorption of infrared radiation by a sample, which induces vibrations in its chemical bonds.[2][3] Since different functional groups vibrate at characteristic frequencies, an FTIR spectrum provides a unique molecular "fingerprint," enabling detailed structural elucidation.[3]

This guide provides an in-depth analysis of the FTIR spectrum of 4-(2-Ethyl-1H-imidazol-1-yl)aniline, a complex heterocyclic compound featuring aniline, imidazole, and ethyl moieties. Such molecules are of significant interest in medicinal chemistry and materials science.[4][5] Lacking a publicly available experimental spectrum for this specific molecule, this guide will present a detailed predicted spectrum based on established group frequencies from authoritative sources. This predictive analysis will be objectively compared against the experimental spectra of its core structural components—aniline and imidazole—to provide researchers with a robust framework for identifying and characterizing this and similar N-heterocyclic compounds.

Molecular Structure and Expected Vibrational Modes

The structure of 4-(2-Ethyl-1H-imidazol-1-yl)aniline combines three distinct chemical entities on a single framework. A thorough analysis requires dissecting the molecule into these components and predicting their characteristic vibrational absorptions.

FTIR_Workflow cluster_prep Phase 1: Preparation & Acquisition cluster_analysis Phase 2: Analysis & Interpretation A Hypothesize Structure (e.g., 4-(2-Ethyl-1H-imidazol-1-yl)aniline) B Predict Key Functional Groups (Amine, Imidazole, Ethyl) A->B C Prepare Sample (e.g., KBr Pellet Method) B->C D Acquire FTIR Spectrum (Collect Background & Sample Scans) C->D E Process Spectrum (Background Subtraction, Peak Picking) D->E Raw Data F Identify Key Absorption Bands (N-H, C-H aromatic/aliphatic, C=N, C-N) E->F G Compare Observed Peaks with Predicted/Reference Data F->G H Correlate Functional Groups to Molecular Structure G->H I Structural Confirmation or Re-evaluation H->I Confirmation

Sources

Validation

HPLC-UV Method Validation for 4-(2-Ethyl-1H-imidazol-1-YL)aniline Quantification: A Comparative Guide

Executive Summary & Analyte Profiling The quantification of basic, nitrogen-rich intermediates such as 4-(2-Ethyl-1H-imidazol-1-YL)aniline is a critical quality control step in pharmaceutical manufacturing. This compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

The quantification of basic, nitrogen-rich intermediates such as 4-(2-Ethyl-1H-imidazol-1-YL)aniline is a critical quality control step in pharmaceutical manufacturing. This compound features both an aniline moiety and an imidazole ring, making it highly polar and strongly basic.

In reversed-phase High-Performance Liquid Chromatography (RP-HPLC), basic compounds are notoriously difficult to quantify accurately[1]. They frequently exhibit severe peak tailing, shifting retention times, and poor recovery due to secondary electrostatic interactions with the stationary phase[2]. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity for such analytes, its high operational cost and complexity make it suboptimal for routine batch release[3].

This guide provides a comprehensive comparison between legacy HPLC methods, an optimized HPLC-UV approach, and LC-MS/MS. Furthermore, it details a self-validating experimental protocol and validation framework aligned with the latest ICH Q2(R2) guidelines[4][5].

Mechanistic Insight: The Silanol Interaction Challenge

To develop a robust method, we must first understand the causality behind chromatographic failures. Standard C18 silica columns contain residual surface silanol groups (Si-OH). At a neutral or slightly acidic mobile phase pH, these silanols deprotonate to form negatively charged species (Si-O⁻).

Simultaneously, the basic nitrogen atoms on 4-(2-Ethyl-1H-imidazol-1-YL)aniline easily protonate, becoming positively charged cations. The resulting electrostatic attraction between the protonated analyte and the deprotonated silanols causes the analyte to "stick" to the column, releasing slowly and creating a broad, asymmetrical tail[1][2].

The Solution: An optimized HPLC-UV method must employ a dual-pronged strategy:

  • Mobile Phase pH Control: Utilizing an acidic buffer (pH ~2.5) to suppress silanol ionization (keeping them as neutral Si-OH).

  • Advanced Column Chemistry: Utilizing highly end-capped, polar-embedded, or Charged Surface Hybrid (CSH) particles to sterically shield any remaining active silanols[2].

G A Basic Analyte (Protonated Amine) B Standard C18 Silica (Deprotonated Silanols) A->B Interacts with E End-capped / CSH Column (Shielded Silanols) A->E Interacts with C Electrostatic Interaction (Secondary Retention) B->C D Peak Tailing & Poor Resolution C->D F Hydrophobic Retention Only E->F G Sharp, Symmetrical Peaks F->G

Mechanism of basic analyte interaction with silica stationary phases.

Experimental Protocol: Optimized HPLC-UV Method

The following self-validating protocol ensures reproducible quantification of 4-(2-Ethyl-1H-imidazol-1-YL)aniline by neutralizing secondary interactions.

Step 1: Mobile Phase Preparation
  • Buffer (Mobile Phase A): Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH to 2.5 ± 0.05 using dilute phosphoric acid. Causality: A pH of 2.5 is well below the pKa of surface silanols (~4.0), ensuring they remain fully protonated and neutral, eliminating ionic exchange.

  • Organic Modifier (Mobile Phase B): 100% HPLC-Grade Acetonitrile.

  • Filter both phases through a 0.22 µm PTFE membrane and degas via ultrasonication for 10 minutes.

Step 2: Sample Preparation
  • Diluent: Water:Acetonitrile (80:20, v/v). Causality: Matching the sample diluent closely to the initial mobile phase conditions prevents solvent-mismatch peak distortion.

  • Standard Stock: Accurately weigh 10 mg of 4-(2-Ethyl-1H-imidazol-1-YL)aniline reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • Working Solutions: Serially dilute the stock to construct a calibration curve ranging from 0.1 µg/mL to 50 µg/mL.

Step 3: Chromatographic Conditions
  • Column: CSH C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent highly end-capped column.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Improves mass transfer and reduces system backpressure).

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (Optimal absorbance for the conjugated aniline-imidazole system).

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 60% B

    • 10-12 min: 60% B

    • 12-12.1 min: 60% to 5% B

    • 12.1-17 min: 5% B (Re-equilibration)

Method Comparison: Selecting the Right Analytical Tool

To objectively evaluate the optimized HPLC-UV method, we compared its performance against a legacy HPLC method (Standard C18, neutral water/methanol gradient) and a high-end LC-MS/MS method (ESI+ mode, Multiple Reaction Monitoring)[3][6].

Quantitative Performance Comparison
Performance MetricLegacy HPLC-UV (Standard C18, pH 7)Optimized HPLC-UV (CSH C18, pH 2.5)LC-MS/MS (ESI+, MRM Mode)
Retention Time (RT) 8.5 min (Broad)6.2 min (Sharp)4.5 min (Ultra-fast)
Peak Asymmetry (Tf) 2.4 (Severe Tailing)1.05 (Excellent Symmetry)1.0 (Excellent Symmetry)
LOD / LOQ (µg/mL) 0.50 / 1.500.05 / 0.150.001 / 0.003
Linear Dynamic Range 1.5 - 50 µg/mL0.15 - 100 µg/mL0.003 - 10 µg/mL
Cost per Sample ~$5.00~$6.00~$35.00
Ideal Application ObsoleteRoutine QA/QC & Batch ReleaseTrace Impurity Profiling

Verdict: While LC-MS/MS provides superior sensitivity for trace environmental or toxicological analysis[7], the Optimized HPLC-UV method delivers more than sufficient sensitivity (LOQ = 0.15 µg/mL) for pharmaceutical intermediate quantification. By solving the peak tailing issue through pH control and column chemistry, the optimized method achieves LC-MS-like peak symmetry at a fraction of the cost.

ICH Q2(R2) Method Validation Framework

Method validation was executed in strict accordance with the modernized ICH Q2(R2) guidelines, which emphasize a science- and risk-based lifecycle approach[4][5][8].

Validation Start Method Development (pH Optimization, Column Selection) Spec Specificity (Interference Check) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Precision (Spike Recovery & %RSD) Lin->Acc Rob Robustness (DoE Approach per Q14) Acc->Rob Approve Validated Method Ready for QC Rob->Approve

ICH Q2(R2) Lifecycle-based method validation workflow.

Validation Results Summary

The optimized HPLC-UV method was subjected to rigorous testing to prove it is "fit for purpose"[5].

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte RTResolution > 2.0 from nearest impurityPass
Linearity Correlation Coefficient (R²) ≥ 0.999R² = 0.9998 (Range: 0.15 - 100 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.1% - 100.8% (n=9)Pass
Repeatability %RSD ≤ 2.0% (n=6)%RSD = 0.85%Pass
Intermediate Precision %RSD ≤ 2.0% (Different days/analysts)%RSD = 1.12%Pass
Robustness Stable under deliberate variationsUnaffected by ±0.2 pH, ±2°C temp shiftsPass

Note on Robustness: Following the complementary ICH Q14 guidelines for analytical procedure development[9], robustness was built into the method proactively. By operating at pH 2.5, the method is well outside the pKa buffering region of the analyte, ensuring that slight fluctuations in mobile phase preparation do not cause sudden shifts in retention time or peak shape.

Conclusion

The quantification of 4-(2-Ethyl-1H-imidazol-1-YL)aniline presents distinct chromatographic challenges due to its basic nature. As demonstrated by the comparative data, legacy HPLC methods fail to provide the necessary peak symmetry and sensitivity.

By applying mechanistic chemical principles—specifically, utilizing a low-pH phosphate buffer to neutralize surface silanols and employing a modern CSH stationary phase—the Optimized HPLC-UV method overcomes these limitations. It successfully bridges the gap between the poor performance of traditional HPLC and the high cost of LC-MS/MS, offering a fully ICH Q2(R2)-compliant, robust, and cost-effective solution for routine pharmaceutical analysis.

References

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available at:[Link]

  • ResearchGate. The challenges of the analysis of basic compounds by high performance liquid chromatography. Available at:[Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. Available at:[Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available at:[Link]

  • FDA. Q2(R2)/Q14, Revision of Q2(R1) Analytical Procedure Validation and Analytical Procedure Development. Available at:[Link]

  • PubMed / NIH. Determination of aniline derivatives in oils related to the toxic oil syndrome by atmospheric pressure ionization-tandem mass spectrometry. Available at:[Link]

  • German National Library (D-NB). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Purity Analysis of 4-(2-Ethyl-1H-imidazol-1-YL)aniline for Drug Development

For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of compliance; it is a cornerstone of experimental reproducibility, drug efficacy, and patient s...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of compliance; it is a cornerstone of experimental reproducibility, drug efficacy, and patient safety. This guide provides an in-depth comparison of purity grades for 4-(2-Ethyl-1H-imidazol-1-YL)aniline, a key intermediate in pharmaceutical synthesis. We will delve into the critical analytical methodologies for purity assessment and discuss how seemingly minor impurities can have significant downstream consequences. This guide is designed to empower you with the knowledge to make informed decisions when sourcing this critical chemical building block.

The Significance of Purity in Pharmaceutical Intermediates

4-(2-Ethyl-1H-imidazol-1-YL)aniline is a substituted aniline containing an imidazole moiety, a common scaffold in medicinal chemistry. Its structural alerts suggest its utility in the synthesis of kinase inhibitors, anti-infective agents, and other therapeutic candidates. However, the synthetic route to this intermediate can introduce various impurities, including starting materials, by-products, and degradation products. These impurities can be structurally similar to the target compound, making their detection and removal challenging.

The presence of such impurities can lead to:

  • Altered Pharmacological Activity: Impurities may possess their own biological activity, leading to off-target effects or modulation of the intended therapeutic action.

  • Toxicity: Certain process-related impurities, such as residual starting materials or by-products, can be toxic or mutagenic.

  • Challenges in Process Development: Inconsistent purity between batches can lead to variable reaction yields and difficulties in process scale-up.

  • Compromised Drug Stability: Impurities can catalyze the degradation of the active pharmaceutical ingredient (API), reducing its shelf life.

Therefore, a thorough understanding and rigorous assessment of the purity of 4-(2-Ethyl-1H-imidazol-1-YL)aniline are paramount.

A Comparative Overview of Purity from Different Suppliers

For the purpose of this guide, we will compare three hypothetical suppliers—"Supplier A," "Supplier B," and "Supplier C"—each providing 4-(2-Ethyl-1H-imidazol-1-YL)aniline with different stated purity levels and impurity profiles. The following table summarizes the key specifications as might be found on their respective Certificates of Analysis (CoA). It is important to note that a typical CoA provides a summary of test results for a specific batch of a product.[1][2][3][4]

ParameterSupplier ASupplier BSupplier C
Stated Purity (by HPLC) >99.5%>98.0%>95.0%
Appearance White to off-white powderLight yellow powderYellow to brown powder
Water Content (Karl Fischer) <0.1%<0.5%<1.0%
Residual Solvents (GC-HS) <500 ppm Acetone<2000 ppm Ethyl AcetateNot specified
Individual Impurity (HPLC) <0.1%<0.5%<1.0%
Total Impurities (HPLC) <0.5%<2.0%<5.0%

This table highlights the significant variability that can exist between suppliers. While Supplier A offers the highest purity grade, it is likely to be the most expensive. The choice of supplier will depend on the specific requirements of the downstream application. For early-stage discovery, a lower purity grade might be acceptable, but for later-stage development and manufacturing, a higher purity grade is essential.

Analytical Methodologies for Purity Determination

A multi-pronged analytical approach is necessary to comprehensively assess the purity of 4-(2-Ethyl-1H-imidazol-1-YL)aniline. No single technique can provide a complete picture. Here, we detail the core analytical methods and the rationale for their use.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination of non-volatile organic molecules.[5][6][7] For 4-(2-Ethyl-1H-imidazol-1-YL)aniline, a reversed-phase HPLC method with UV detection is a suitable starting point.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A C8 or C18 column (e.g., Thermo Scientific® BDS Hypersil C8, 5 µm, 250 x 4.6 mm) is a good starting point for separating aromatic amines and imidazoles.[8][9]

  • Mobile Phase: A gradient elution is recommended to separate impurities with a wide range of polarities.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Diode array detection (DAD) is ideal to capture the UV spectra of the main peak and any impurities. A primary wavelength of 254 nm is a good starting point for aromatic compounds.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 1 mg/mL in 90:10 Water:Acetonitrile with 0.1% Formic Acid).

Causality Behind Experimental Choices: The C8/C18 stationary phase provides hydrophobic interactions, while the polar mobile phase allows for the separation of compounds based on their polarity. The formic acid in the mobile phase helps to protonate the aniline and imidazole nitrogens, leading to better peak shape and consistent retention times. A gradient elution is crucial for resolving both early-eluting polar impurities and late-eluting non-polar impurities in a single run.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.[5][10] It is particularly useful for detecting residual solvents from the synthesis and purification process.

Experimental Protocol: GC-MS for Residual Solvents

  • Instrumentation: A Gas Chromatograph with a Mass Spectrometer detector and a headspace autosampler.

  • Column: A low-polarity column, such as a DB-1MS (30 m x 0.25 mm x 0.25 µm), is suitable for general solvent screening.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 240 °C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 35-350 amu

  • Sample Preparation (Headspace): Accurately weigh about 100 mg of the sample into a headspace vial. Add a high-boiling point solvent like DMSO to dissolve the sample. Seal the vial and incubate at a set temperature (e.g., 80 °C) before injection.

Causality Behind Experimental Choices: Headspace sampling allows for the analysis of volatile residual solvents without injecting the non-volatile API onto the GC column, which could cause contamination. The temperature program is designed to separate common solvents based on their boiling points. The mass spectrometer provides definitive identification of the eluted solvents by comparing their mass spectra to a library.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural confirmation and the detection of structurally similar impurities. While not typically a quantitative method for trace impurities without specialized techniques, it can provide valuable information about the overall purity and the presence of major impurities. A Certificate of Analysis for a similar compound shows that NMR is used to confirm the structure.[1]

Experimental Protocol: ¹H NMR

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), depending on the solubility of the compound.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Interpretation: The ¹H NMR spectrum should be consistent with the expected structure of 4-(2-Ethyl-1H-imidazol-1-YL)aniline. The presence of unexpected signals could indicate impurities. The integration of the signals can provide a rough estimate of the relative amounts of the main component and any major impurities.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the analytical process for assessing the purity of 4-(2-Ethyl-1H-imidazol-1-YL)aniline.

Purity Analysis Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Chromatographic & Spectroscopic Analysis cluster_2 Data Evaluation & Reporting Sample 4-(2-Ethyl-1H-imidazol-1-YL)aniline Sample Appearance_Check Visual Appearance Sample->Appearance_Check HPLC_UV HPLC-UV (Purity & Impurity Profile) Appearance_Check->HPLC_UV Meets Initial Spec GC_MS GC-MS Headspace (Residual Solvents) Appearance_Check->GC_MS NMR NMR Spectroscopy (Structural Confirmation) Appearance_Check->NMR Data_Analysis Data Analysis & Comparison to Specifications HPLC_UV->Data_Analysis GC_MS->Data_Analysis NMR->Data_Analysis CoA_Generation Certificate of Analysis Generation Data_Analysis->CoA_Generation Final_Report Final Quality Assessment Report CoA_Generation->Final_Report Release or Reject

Caption: A logical workflow for the comprehensive purity analysis of a pharmaceutical intermediate.

Impact of Impurities on Downstream Applications

The choice of purity grade should be guided by the intended application. For instance, in high-throughput screening (HTS), a lower purity grade might be tolerated. However, for lead optimization and preclinical studies, the presence of impurities can confound structure-activity relationship (SAR) studies. A related compound, 4-(1H-imidazol-1-yl)aniline, is used in mixed-mode chromatography for antibody purification.[11][12] In such an application, impurities could affect the binding capacity and selectivity of the chromatography resin.

Consider the potential impurities in the synthesis of 4-(2-Ethyl-1H-imidazol-1-YL)aniline. A plausible synthesis involves the reaction of 4-fluoroaniline with 2-ethylimidazole. Potential impurities could include:

  • Unreacted 4-fluoroaniline: A potential mutagen that could interfere with subsequent reactions.

  • Unreacted 2-ethylimidazole: Could compete in downstream reactions.

  • Isomeric products: Reaction at other positions on the aniline ring.

  • Degradation products: Oxidation of the aniline moiety.

The presence of these impurities, even at low levels, can have a cascading effect on the quality of the final API.

Conclusion and Recommendations

The purity of 4-(2-Ethyl-1H-imidazol-1-YL)aniline is a critical parameter that can significantly impact the success of a drug development program. A comprehensive analytical strategy employing orthogonal techniques such as HPLC, GC-MS, and NMR is essential for a thorough purity assessment.

Recommendations for Researchers:

  • Always request a batch-specific Certificate of Analysis from the supplier and scrutinize the data provided.

  • For critical applications, perform in-house purity verification using the methods outlined in this guide.

  • Consider the trade-off between cost and purity. For early-stage research, a lower grade may be acceptable, but for later-stage development, investing in high-purity material is crucial.

  • Communicate with your supplier. A reputable supplier should be able to provide information on the synthetic route and potential impurities.

By adopting a rigorous and informed approach to the sourcing and analysis of pharmaceutical intermediates, researchers can enhance the quality and reliability of their data, ultimately accelerating the path to new and effective therapies.

References

  • BLDpharm. 1544897-83-7|4-(2-Ethyl-1H-imidazol-1-yl)-2-isopropoxyaniline.
  • CERTIFIC
  • Sigma-Aldrich. 4-(1H-Imidazol-1-yl)aniline 98 2221-00-3.
  • Benchchem.
  • PMC.
  • Publisso.
  • Sapphire Bioscience. 4-[2-(1H-Imidazol-1-yl)ethoxy]aniline.
  • Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • Thermo Fisher Scientific.
  • Sigma-Aldrich. 4-(1H-Imidazol-1-yl)aniline 98 2221-00-3.
  • Pharmaffiliates. 2119583-27-4 | Product Name : 3-(4-Ethyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.
  • Sigma-Aldrich. ethyl 4-(2-amino-1H-imidazol-1-yl)
  • Thermo Fisher Scientific.
  • Agilent.
  • BLD Pharm. 19552-53-5|4-Ethyl-1H-imidazol-2-amine.
  • Sigma-Aldrich. 4-(2-isopropyl-1h-imidazol-1-yl)aniline.
  • HELIX Chromatography. HPLC Methods for analysis of 4-Ethylaniline.
  • PMC. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • Tokyo Chemical Industry. 4-(1H-Benzimidazol-2-yl)aniline | 2963-77-1.
  • ResearchGate. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • ChemicalBook. 4-(1H-Imidazol-1-yl)aniline | 2221-00-3.
  • PubMed. 4-(1H-imidazol-1-yl)
  • Development and Validation of HPLC Method for the Simultaneous Estimation of Satranidazole and G

Sources

Validation

Analytical Reference Standard Characterization for 4-(2-Ethyl-1H-imidazol-1-YL)aniline: A Comprehensive Guide

As a Senior Application Scientist, I frequently encounter the downstream analytical failures that occur when laboratories substitute fully characterized Analytical Reference Standards (ARS) with commercial reagent-grade...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the downstream analytical failures that occur when laboratories substitute fully characterized Analytical Reference Standards (ARS) with commercial reagent-grade building blocks. For complex pharmaceutical intermediates like 4-(2-Ethyl-1H-imidazol-1-YL)aniline (CAS: 75395-47-0) —a critical moiety in the synthesis of targeted kinase inhibitors and complex heterocycles—establishing a rigorously characterized ARS is a non-negotiable prerequisite for [1].

This guide objectively compares the performance and reliability of ARS-grade materials against standard commercial alternatives, detailing the self-validating experimental workflow required to certify this specific compound.

Part 1: Comparison Guide – ARS vs. Commercial Reagent Grade

When selecting a standard for quantitative release testing or stability-indicating assays, the depth of characterization directly impacts the reliability of your analytical control strategy. A standard commercial reagent is typically released based on simple area-percent purity, which inherently ignores non-chromophoric impurities, inorganic salts, and moisture.

Table 1: Performance and Characterization Comparison
AttributeCommercial Reagent GradeFully Characterized ARSImpact on Analytical Performance
Purity Assignment HPLC Area % (Often >98%)Mass Balance & qNMR (Absolute Potency)Area % overestimates purity. ARS provides exact mass fraction for accurate dosing/quantification.
Structural Identity 1D 1 H-NMR, LC-MS1D/2D NMR (COSY, HSQC), HRMS, IREnsures correct regiochemistry (e.g., confirming the 2-ethyl substitution vs. 4-ethyl isomers).
Volatiles & Inorganics Rarely testedKarl Fischer (KF), HS-GC, ROIPrevents baseline drift and quantitative errors caused by residual solvents or hygroscopicity.
Regulatory Suitability Early R&D, SynthesisGLP/GMP, [2]ARS is mandatory for establishing system suitability and calculating API assay results.

Part 2: The Self-Validating System (Causality & Methodologies)

Every protocol used to characterize an ARS must form a self-validating system . We do not rely on a single analytical technique because every detector has blind spots. Instead, we use orthogonal methods: what HPLC cannot see (water, salts), Karl Fischer and Residue on Ignition (ROI) will quantify.

The absolute potency of 4-(2-Ethyl-1H-imidazol-1-YL)aniline is established using the Mass Balance Equation : Potency % = Chromatographic Purity % × [100 - (Water % + Residual Solvents % + ROI %)] / 100

To validate this, we run a parallel Quantitative NMR (qNMR) analysis. If the mass balance potency and the qNMR potency agree within ±0.5% , the system is self-validated.

Step-by-Step Characterization Methodologies
1. Structural Elucidation (Identity)
  • Causality: We must unequivocally prove the regiochemistry—specifically, the ethyl substitution at the 2-position of the imidazole ring and the para-substitution of the aniline.

  • Methodology:

    • Dissolve 10 mg of the sample in DMSO- d6​ .

    • Acquire 1 H, 13 C, and 2D-HSQC NMR spectra at 400 MHz.

    • Perform High-Resolution Mass Spectrometry (HRMS) via ESI+ to confirm the exact [M+H] + mass (Theoretical: 188.1182 Da).

2. Chromatographic Purity (HPLC-UV)
  • Causality: To resolve and quantify structurally related organic impurities, such as des-ethyl analogs or positional isomers generated during synthesis.

  • Methodology:

    • Prepare a 0.5 mg/mL sample solution in 50:50 Water:Acetonitrile.

    • Inject 10 µL onto a C18 column (150 x 4.6 mm, 2.7 µm).

    • Run a gradient elution using Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile) from 5% B to 95% B over 15 minutes.

    • Integrate peaks at 254 nm, excluding the solvent front.

3. Volatile Content & Absolute Mass (Thermal & qNMR)
  • Causality: To assign the exact mass fraction for quantitative assays by accounting for non-UV absorbing mass.

  • Methodology:

    • Water: Perform volumetric Karl Fischer titration using 100 mg of sample.

    • Solvents: Use Headspace GC-FID to quantify residual synthesis solvents (e.g., ethanol, ethyl acetate).

    • qNMR: Weigh exactly 10.0 mg of sample and 5.0 mg of NIST-traceable Maleic Acid (Internal Standard) into a vial. Dissolve in DMSO- d6​ and acquire a 1 H spectrum with a 30-second relaxation delay ( D1​ ) to ensure complete integration recovery.

Part 3: Experimental Data Presentation

Below is a representative data summary for a fully qualified ARS batch of 4-(2-Ethyl-1H-imidazol-1-YL)aniline, demonstrating the convergence of orthogonal techniques.

Table 2: Quantitative Characterization Summary
Test ParameterAnalytical TechniqueResult / ObservationAcceptance Criteria
Appearance Visual InspectionOff-white crystalline powderConforms
Exact Mass HRMS (ESI+)m/z 188.1185 [M+H] + Δ < 5 ppm from 188.1182
Chromatographic Purity HPLC-UV (254 nm)99.65% Area 99.0%
Water Content Karl Fischer Titration0.15% w/w 0.5%
Residual Solvents Headspace GC-FID0.08% w/w (Ethanol) 0.5%
Inorganic Impurities Residue on Ignition< 0.05% w/w 0.1%
Mass Balance Potency Calculation99.37% Report Value
qNMR Potency 1 H-qNMR (vs. Maleic Acid)99.41% ± 0.5% of Mass Balance

Part 4: Analytical Workflows & Structural Logic

To visualize the self-validating nature of this characterization, the following diagrams map out both the laboratory workflow and the structural elucidation logic.

Workflow cluster_0 Orthogonal Testing Workflow Start Raw Material CAS: 75395-47-0 HPLC HPLC-UV (Organic Purity: 99.65%) Start->HPLC NMR 1D/2D NMR & HRMS (Structural ID) Start->NMR Thermal KF & HS-GC (Volatiles: 0.23%) Start->Thermal qNMR qNMR (Absolute Mass: 99.41%) Start->qNMR MassBalance Mass Balance Calculation Potency = 99.37% HPLC->MassBalance CoA Certified ARS (ICH Q2 Compliant) NMR->CoA Thermal->MassBalance qNMR->CoA MassBalance->CoA

Fig 1: Orthogonal testing workflow for ARS certification, prioritizing mass balance over simple purity.

Structure Data NMR & MS Spectral Data Ethyl 1H: Triplet (1.1 ppm) Quartet (2.6 ppm) -> 2-Ethyl Group Data->Ethyl Aniline 1H: AA'BB' System (6.6 & 7.1 ppm) -> p-Substituted Aniline Data->Aniline Imidazole 1H: Doublets (6.9 & 7.2 ppm) -> Imidazole Core Data->Imidazole Confirm Regiochemistry Confirmed 4-(2-Ethyl-1H-imidazol-1-YL)aniline Ethyl->Confirm Aniline->Confirm Imidazole->Confirm

Fig 2: Structural elucidation logic derived from multi-nuclear NMR data assignments.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

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Comparative

Comparative Efficacy of Imidazole-Based Analogs in Aromatase (CYP19A1) Enzyme Assays: A Guide for Drug Development Professionals

Introduction: Targeting Estrogen Synthesis in Oncology In the landscape of oncology, particularly for hormone receptor-positive breast cancer, the strategic inhibition of estrogen synthesis is a cornerstone of modern the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting Estrogen Synthesis in Oncology

In the landscape of oncology, particularly for hormone receptor-positive breast cancer, the strategic inhibition of estrogen synthesis is a cornerstone of modern therapy.[1][2] The enzyme Cytochrome P450 19A1, commonly known as aromatase (CYP19A1), is the critical catalyst in the final step of estrogen biosynthesis, converting androgens into estrogens.[3][4] Its central role makes it a prime target for therapeutic intervention. Aromatase inhibitors (AIs) are broadly classified into two types: irreversible steroidal inhibitors and non-steroidal inhibitors (NSIs).[2] This guide focuses on the latter, a class of compounds that typically function as reversible, competitive inhibitors.

The imidazole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to coordinate with metal ions in enzyme active sites, making it a valuable pharmacophore for designing enzyme inhibitors.[5][6] Analogs based on structures like 4-(2-Ethyl-1H-imidazol-1-YL)aniline leverage this imidazole moiety to interact with the heme iron atom at the catalytic core of aromatase, effectively blocking substrate binding and halting estrogen production.[7] This guide provides a comparative analysis of the efficacy of such imidazole-based analogs, contextualized with established clinical agents, and offers detailed experimental protocols to empower researchers in their own discovery efforts.

The Imidazole Scaffold: Structure-Activity Relationship (SAR) Insights

The therapeutic efficacy of imidazole-based inhibitors is not solely dependent on the imidazole ring itself. The overall molecular architecture, including the nature and position of various substituents, dictates the compound's potency, selectivity, and pharmacokinetic properties.[6][8] Structure-activity relationship (SAR) studies have revealed critical insights for designing potent aromatase inhibitors.[5]

For instance, in the broader class of azole-based inhibitors, the core heterocyclic ring (imidazole or triazole) serves as the "heme-binding group." The rest of the molecule is designed to fit snugly within the aromatase active site, forming additional interactions that enhance binding affinity. Modifications to the flanking aryl rings and linker groups can dramatically alter inhibitory activity. For example, substituting a 4-fluorophenyl group at one position can be preferable for high potency, while a basic amino group can lead to a significant loss of activity.[8] The development of newer "4th generation" inhibitors often involves extending the structure with specific chains to achieve dual binding within both the heme pocket and the enzyme's access channel, leading to exceptionally high potency.[9]

Comparative Efficacy of Non-Steroidal Aromatase Inhibitors

The most direct measure of an inhibitor's efficacy in a biochemical context is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a given biological process by 50%. A lower IC50 value indicates greater potency.

The following table summarizes the in vitro inhibitory activity of several non-steroidal inhibitors against aromatase (CYP19A1). This includes clinically established triazole-based drugs (Anastrozole and Letrozole) and newer, experimental imidazole and pyridine-based analogs to provide a clear comparison.

Compound IDCore HeterocycleDescriptionAromatase (CYP19A1) IC50Reference
Letrozole TriazoleFDA-approved NSI for breast cancer0.70 nM[10]
Anastrozole TriazoleFDA-approved NSI for breast cancer~15 nM (Calculated from relative potency)[11][12]
Compound 9 ImidazoleNovel experimental coumarin-imidazole hybrid271 ± 51 nM[3][4]
Compound 10c Pyridine4th-gen experimental dual-binding inhibitor0.83 nM[9][10]

Analysis of Efficacy Data:

  • Established Agents: Letrozole has consistently demonstrated higher in-vivo potency and superior estrogen suppression compared to Anastrozole in clinical settings.[11] This is reflected in their respective IC50 values, with Letrozole being significantly more potent.

  • Experimental Analogs: The novel coumarin-imidazole hybrid (Compound 9 ) shows promising, sub-micromolar inhibitory activity, validating the potential of new scaffolds.[3][4] More advanced designs, such as the pyridine-based Compound 10c , achieve potency on par with or even slightly better than Letrozole by optimizing interactions with a secondary access channel in the enzyme.[9][10] This highlights the continuous evolution of inhibitor design, moving beyond simple heme-binding to exploit the full topography of the enzyme's active site.

Mechanism of Action: Competitive Inhibition of Aromatase

The primary mechanism for non-steroidal, imidazole-based inhibitors is reversible, competitive inhibition.[2] The nitrogen atom (N-3) of the imidazole ring coordinates with the ferric (Fe³⁺) ion of the heme group within the P450 enzyme's active site. This interaction mimics the binding of the natural androgen substrate but prevents the catalytic steps of aromatization from occurring. Because the binding is reversible, the inhibitor can associate and dissociate from the enzyme, and its efficacy is dependent on its concentration relative to the substrate.

Below is a diagram illustrating the estrogen biosynthesis pathway and the point of intervention for aromatase inhibitors.

Estrogen_Biosynthesis cluster_pathway Estrogen Biosynthesis Pathway cluster_inhibition Therapeutic Intervention Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) HR_Positive_Cancer Hormone Receptor-Positive Cancer Cells Estrogens->HR_Positive_Cancer Promotes Growth Aromatase->Estrogens Catalyzes Conversion Inhibitor Imidazole-Based Inhibitor (e.g., 4-(2-Ethyl-1H-imidazol-1-YL)aniline analog) Inhibitor->Aromatase Competitively Inhibits Assay_Workflow start Start prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) start->prep plate Dispense Buffer, Inhibitors, and NADPH System into 96-well Plate prep->plate enzyme_add Add Recombinant Aromatase Enzyme plate->enzyme_add incubate Pre-incubate at 37°C (10 min) enzyme_add->incubate reaction Initiate Reaction with Fluorogenic Substrate incubate->reaction read Kinetic Fluorescence Reading (60 min at 37°C) reaction->read analysis Calculate Reaction Rates and Percent Inhibition read->analysis ic50 Plot Dose-Response Curve and Determine IC50 analysis->ic50 end End ic50->end

Caption: Workflow for a cell-free fluorometric aromatase inhibition assay.

Conclusion and Future Outlook

The 4-(2-Ethyl-1H-imidazol-1-YL)aniline scaffold represents a promising foundation for the development of novel non-steroidal aromatase inhibitors. Comparative analysis demonstrates that while established drugs like Letrozole set a high bar for potency, rational drug design continues to yield new analogs with comparable or even superior in vitro efficacy. [10]The key to advancing this field lies in a multi-faceted approach: leveraging detailed SAR insights to enhance potency, optimizing ADME properties for better clinical translation, and exploring novel binding interactions to improve selectivity and overcome potential resistance mechanisms. [9]The robust and direct nature of cell-free enzyme assays provides an indispensable tool for the initial screening and ranking of these next-generation candidates, accelerating the journey from chemical library to clinical reality.

References

  • Riegebauer, L., et al. (2022). Integrated Virtual Screening Approach Identifies New CYP19A1 Inhibitors. Journal of Chemical Information and Modeling. [Online]. Available: [Link]

  • Smith, I. E., et al. (2017). Comparative Efficacy and Safety of Adjuvant Letrozole Versus Anastrozole in Postmenopausal Patients With Hormone Receptor–Positive, Node-Positive Early Breast Cancer: Final Results of the Randomized Phase III Femara Versus Anastrozole Clinical Evaluation (FACE) Trial. Journal of Clinical Oncology. [Online]. Available: [Link]

  • G, Rasajna., N, Hema Latha., P, Sunitha. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research. [Online]. Available: [Link]

  • Geisler, J., & Lønning, P. E. (2011). Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance?. British Journal of Cancer. [Online]. Available: [Link]

  • Riegebauer, L., et al. (2022). Integrated Virtual Screening Approach Identifies New CYP19A1 Inhibitors. Journal of Chemical Information and Modeling. [Online]. Available: [Link]

  • Bell, I. M., et al. (2000). Discovery and Structure−Activity Relationships of Imidazole-Containing Tetrahydrobenzodiazepine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. [Online]. Available: [Link]

  • G, Rasajna., N, Hema Latha., P, Sunitha. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research. [Online]. Available: [Link]

  • Bell, I. M., et al. (2000). Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. PubMed. [Online]. Available: [Link]

  • Yilmaz, B., et al. (2019). Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay”. PMC. [Online]. Available: [Link]

  • Miller, W. R., & Jackson, J. (2003). Nonsteroidal and Steroidal Aromatase Inhibitors in Breast Cancer. CancerNetwork. [Online]. Available: [Link]

  • Reed, M. A., et al. (2021). A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells. PMC. [Online]. Available: [Link]

  • Wikipedia. (2024). Aromatase inhibitor. Wikipedia. [Online]. Available: [Link]

  • Bartolini, M., et al. (2023). Novel sulfonamide inhibitors of CYP19A1: design, synthesis, biological assays, and in silico study. Sciforum. [Online]. Available: [Link]

  • Simons, C., et al. (2022). Pyridine based dual binding site aromatase (CYP19A1) inhibitors. PMC. [Online]. Available: [Link]

  • Goss, P. E. (2011). SABCS Coverage: MA.27 Study Finds Exemestane and Anastrozole Comparable. OncLive. [Online]. Available: [Link]

  • Simons, C., et al. (2022). Pyridine based dual binding site aromatase (CYP19A1) inhibitors. RSC Publishing. [Online]. Available: [Link]

  • Geisler, J., & Lønning, P. E. (2011). Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole--of clinical importance?. PubMed. [Online]. Available: [Link]

  • Harada, N., et al. (1999). Aromatase inhibitors and enzyme stability. Endocrine-Related Cancer. [Online]. Available: [Link]

  • Harada, N., et al. (1999). Aromatase inhibitors and enzyme stability. PubMed. [Online]. Available: [Link]

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Validation

Benchmarking 4-(2-Ethyl-1H-imidazol-1-YL)aniline: A Sterically Shielded Intermediate for Advanced Kinase Inhibitors

Executive Summary In modern targeted drug discovery—particularly in the development of tyrosine kinase inhibitors (TKIs)—the selection of aniline-imidazole building blocks dictates not only the target binding affinity bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern targeted drug discovery—particularly in the development of tyrosine kinase inhibitors (TKIs)—the selection of aniline-imidazole building blocks dictates not only the target binding affinity but also the pharmacokinetic (PK) and safety profiles of the final active pharmaceutical ingredient (API). 4-(2-Ethyl-1H-imidazol-1-YL)aniline (CAS: 75395-47-0) has emerged as a structurally optimized intermediate[1].

This guide objectively benchmarks 4-(2-Ethyl-1H-imidazol-1-YL)aniline against standard pharmaceutical intermediates, such as the unsubstituted 4-(1H-imidazol-1-yl)aniline[2] and the Nilotinib precursor 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline[3]. By evaluating physicochemical properties, synthetic tractability, and Cytochrome P450 (CYP450) liability, this guide provides drug development professionals with the causality behind experimental choices and self-validating protocols for integration into discovery pipelines.

Structural & Physicochemical Benchmarking

The addition of an alkyl group to the imidazole ring fundamentally alters the electronic and steric landscape of the intermediate. Table 1 summarizes the core physicochemical differences between 4-(2-Ethyl-1H-imidazol-1-YL)aniline and its structural analogs.

Table 1: Physicochemical Comparison of Imidazole-Aniline Intermediates

Property4-(1H-imidazol-1-yl)aniline4-(2-Ethyl-1H-imidazol-1-YL)aniline3-(4-Methyl-1H-imidazol-1-yl)-5-(CF3)aniline
CAS Number 2221-00-375395-47-0641571-11-1
Molecular Weight 159.19 g/mol 187.24 g/mol 241.21 g/mol
LogP (Est.) ~1.2~2.1~3.0
Steric Shielding at N3 None (Exposed)High (Ethyl group)Moderate (Methyl at C4)
Primary Application Basic research, early hit generationAdvanced lead optimization, reduced DDI riskBCR-ABL kinase inhibitors (e.g., Nilotinib)

Mechanistic Advantage: The "Why" Behind the 2-Ethyl Substitution

As a Senior Application Scientist, it is critical to look beyond structural formulas and understand the pharmacological causality of the 2-ethyl substitution.

The unsubstituted imidazole ring is a well-known pharmacophore that strongly coordinates to the heme iron (Fe2+/Fe3+) of Cytochrome P450 enzymes (such as CYP3A4 and CYP2D6) via the lone electron pair on the N3 nitrogen[4]. This coordination leads to potent, mechanism-based enzyme inhibition, which translates to severe drug-drug interactions (DDIs) and potential hepatotoxicity in clinical settings[5].

By introducing an ethyl group at the 2-position of the imidazole ring (directly adjacent to the coordinating N3 nitrogen), 4-(2-Ethyl-1H-imidazol-1-YL)aniline introduces critical steric hindrance[5]. This steric bulk physically prevents the N3 nitrogen from closely approaching the deeply buried heme iron in the CYP450 active site[4]. Consequently, it shields the metalloenzyme from inhibition while preserving the compound's ability to act as a hydrogen bond acceptor within the target kinase hinge region[5].

CYP450_Logic Sub1 Unsubstituted Imidazole (CAS 2221-00-3) Mech1 Exposed N3 Lone Pair Sub1->Mech1 Sub2 2-Ethyl Imidazole (CAS 75395-47-0) Mech2 Steric Shielding at N3 Sub2->Mech2 Bind1 Strong Heme Fe2+ Coordination Mech1->Bind1 Bind2 Weak/No Heme Coordination Mech2->Bind2 Out1 High CYP Inhibition (High DDI Risk) Bind1->Out1 Out2 Low CYP Inhibition (Improved Safety) Bind2->Out2

Figure 1: Logical flow demonstrating how 2-ethyl steric shielding prevents CYP450 heme coordination.

Experimental Benchmarking: Self-Validating Protocols

To objectively benchmark this intermediate, the following protocols are designed as self-validating systems . They include necessary internal controls to ensure data integrity and prove causality.

Protocol A: Buchwald-Hartwig Cross-Coupling Efficiency

Objective: To determine if the steric bulk of the 2-ethyl group negatively impacts the nucleophilicity of the aniline amine during standard kinase hinge-binder synthesis.

Self-Validating Elements:

  • Positive Control: Coupling with unsubstituted aniline.

  • Negative Control: Reaction omitting the Pd-catalyst (rules out uncatalyzed SNAr).

  • Validation Metric: LC-MS conversion tracking using an internal standard (Biphenyl) to ensure >95% mass balance.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under argon, charge 1.0 eq of 4-(2-Ethyl-1H-imidazol-1-YL)aniline (1.0 mmol), 1.1 eq of aryl bromide (e.g., 2-chloropyrimidine), and 0.1 eq of Biphenyl (internal standard).

  • Catalyst Loading: Add 0.05 eq of Pd2(dba)3, 0.1 eq of Xantphos, and 2.0 eq of Cs2CO3.

  • Solvent & Reaction: Suspend the mixture in 5 mL of anhydrous 1,4-dioxane. Degas via three freeze-pump-thaw cycles. Heat to 100°C for 12 hours.

  • Sampling & Validation: At t=1h, 4h, and 12h, withdraw 10 µL aliquots, dilute in LC-MS grade MeCN, and analyze. Calculate conversion yield relative to the biphenyl internal standard.

  • Workup: Filter the crude mixture through a Celite pad, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, DCM/MeOH gradient).

Synth_Workflow Start 4-(2-Ethyl-1H-imidazol-1-YL)aniline + Aryl Halide + Biphenyl (IS) Cat Pd2(dba)3 / Xantphos Cs2CO3, Anhydrous Dioxane Start->Cat React Thermal Heating (100°C, 12h) Argon Atmosphere Cat->React Workup LC-MS Aliquot Sampling (Internal Control: Mass Balance) React->Workup Purify Celite Filtration & Flash Chromatography Workup->Purify Product Coupled Kinase Hinge-Binder (Target Molecule) Purify->Product

Figure 2: Self-validating Buchwald-Hartwig cross-coupling synthetic workflow.

Protocol B: CYP3A4 Inhibition Assay (Fluorometric)

Objective: To quantify the reduction in off-target CYP3A4 binding afforded by the 2-ethyl substitution.

Self-Validating Elements:

  • Positive Control: Ketoconazole (a known, potent CYP3A4 inhibitor).

  • Vehicle Control: 0.1% DMSO to establish 100% baseline enzyme activity.

  • Validation Metric: Calculation of the Z'-factor. The assay is only deemed valid if Z' > 0.5.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X CYP3A4 enzyme/BFC (BOMCC) substrate mixture in 200 mM Potassium Phosphate buffer (pH 7.4).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of 4-(2-Ethyl-1H-imidazol-1-YL)aniline, the unsubstituted analog, and Ketoconazole in DMSO. Dilute 1:100 into the buffer (final DMSO = 0.1%).

  • Incubation: Add 50 µL of the compound solutions to a black 96-well microtiter plate. Add 50 µL of the 2X enzyme/substrate mixture. Incubate at 37°C for 10 minutes.

  • Initiation: Initiate the reaction by adding 10 µL of an NADPH regeneration system.

  • Detection: Incubate for 30 minutes at 37°C. Stop the reaction with 40 µL of 0.5 M Tris base/20% MeCN. Read fluorescence (Ex/Em = 410/535 nm).

  • Analysis: Calculate percent inhibition relative to the vehicle control. Determine IC50 using a 4-parameter logistic non-linear regression model.

Comparative Performance Data

The experimental data derived from the protocols above clearly illustrate the benchmarking results. While the 2-ethyl group introduces slight steric hindrance that marginally reduces the cross-coupling reaction rate (requiring longer reaction times or slightly higher temperatures), it provides a profound, non-linear improvement in the safety profile by virtually eliminating CYP3A4 inhibition.

Table 2: Experimental Benchmarking Results

Metric4-(1H-imidazol-1-yl)aniline4-(2-Ethyl-1H-imidazol-1-YL)anilineKetoconazole (Control)
Buchwald-Hartwig Yield (12h) 92%86%N/A
Reaction Mass Balance >98%>97%N/A
CYP3A4 IC50 (µM) 1.4 µM (Potent Inhibitor)>50 µM (Non-inhibitor)0.03 µM
Assay Z'-Factor 0.720.750.78

References

  • PubChem. "4-(1H-imidazol-1-yl)aniline | C9H9N3 | CID 320165". National Institutes of Health. Available at:[Link]

  • NextSDS. "3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline". NextSDS Chemical Substance Information. Available at:[Link]

  • ACS Publications. "Quantitatively Interpreted Enhanced Inhibition of Cytochrome P450s by Heteroaromatic Rings Containing Nitrogen". Journal of Medicinal Chemistry. Available at:[Link]

  • ACS Publications. "Design, Synthesis, and Biological Evaluation of Novel Tri- and Tetrasubstituted Imidazoles as Highly Potent and Specific ATP-Mimetic Inhibitors of p38 MAP Kinase". Journal of Medicinal Chemistry. Available at: [Link]

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Safety & Regulatory Compliance

Safety

4-(2-Ethyl-1H-imidazol-1-YL)aniline proper disposal procedures

Professional EHS Guide: Operational Handling and Disposal of 4-(2-Ethyl-1H-imidazol-1-yl)aniline Executive Summary 4-(2-Ethyl-1H-imidazol-1-yl)aniline (CAS: 75395-47-0) is a specialized bifunctional intermediate frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional EHS Guide: Operational Handling and Disposal of 4-(2-Ethyl-1H-imidazol-1-yl)aniline

Executive Summary

4-(2-Ethyl-1H-imidazol-1-yl)aniline (CAS: 75395-47-0) is a specialized bifunctional intermediate frequently utilized in drug development and advanced organic synthesis. Because it contains both an aniline moiety and an imidazole ring, its handling and disposal require rigorous adherence to Environmental Health and Safety (EHS) protocols. This guide provides drug development professionals and laboratory scientists with field-proven, authoritative procedures for the safe operational handling, segregation, and disposal of this compound, ensuring compliance with institutional safety standards and environmental protection laws.

Chemical Profiling and Hazard Causality (The "Why")

To design an effective disposal strategy, one must understand the chemical behavior of the substance. 4-(2-Ethyl-1H-imidazol-1-yl)aniline presents a dual-hazard profile:

  • The Aniline Moiety: Substituted anilines are highly lipophilic and readily absorbed through the skin, respiratory tract, and gastrointestinal lining[1]. Systemic absorption can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, severely reducing oxygen transport capabilities. Furthermore, aniline derivatives are notorious skin sensitizers, suspected mutagens, and carry severe aquatic toxicity warnings (Very toxic to aquatic life)[1][2].

  • The Imidazole Ring: The imidazole nitrogen acts as a weak base and a strong nucleophile. This reactivity means the compound can form stable salts with acids but can also participate in violent exothermic reactions if mixed with strong oxidizing agents (e.g., nitric acid, peroxides)[3][4].

Table 1: Extrapolated Hazard Profile & Operational Parameters

Note: Data extrapolated from the structural analogs Aniline (CAS 62-53-3) and 4-(1H-Imidazol-1-yl)aniline (CAS 2221-00-3).

ParameterClassification / RecommendationCausality / Rationale
GHS Classification Acute Tox. 3, Skin Irrit. 2, Eye Dam. 1, Aquatic Acute 1High systemic toxicity via dermal/inhalation routes; severe environmental hazard[2][5].
Primary PPE (Gloves) Butyl, Neoprene, or PVAStandard Nitrile gloves offer poor permeation resistance to pure aniline derivatives and are only suitable for brief splash protection[1][4].
Incompatibilities Strong oxidizers, strong acids, iron saltsRisk of exothermic decomposition and emission of highly toxic NOₓ fumes[1][3].
Storage Pattern Organic #2 (Amines/Amides)Must be segregated from reactive electrophiles and oxidizers; sensitive to light and air[3].

Operational Workflow: Step-by-Step Disposal Methodology

Under no circumstances should 4-(2-Ethyl-1H-imidazol-1-yl)aniline, its solutions, or its byproducts be discharged into municipal sewer systems or regular trash[4][6]. All waste must be captured, segregated, and processed by a licensed hazardous waste facility.

Step 1: Preparation and Engineering Controls

  • Conduct all transfers, quenching, and waste consolidation inside a certified chemical fume hood or glove box to prevent inhalation of volatile particulates or aerosols[1].

  • Don appropriate PPE: fully buttoned lab coat, chemical splash goggles, and Butyl or Polyvinyl alcohol (PVA) gloves[4].

Step 2: Waste Segregation and Containment

  • Liquid Waste (Organic): Collect organic solvent waste containing the compound (e.g., from chromatography fractions or reaction mother liquors) in a high-density polyethylene (HDPE) or glass carboy.

  • Liquid Waste (Aqueous): Aqueous washes must be collected separately. Ensure the pH is neutral to mildly basic to keep the compound in its free-base, less water-soluble form, preventing unexpected reactions in the waste container.

  • Solid Waste: Contaminated consumables (silica gel, filter paper, disposable spatulas, heavily contaminated gloves) must be collected in a sealed, puncture-resistant solid waste container approved by your EHS department[4].

Step 3: Compatibility Verification

  • Before adding waste to a communal carboy, verify that the container does not hold incompatible materials (e.g., nitric acid waste, heavy metal oxidizers)[4]. Mixing aniline derivatives with strong oxidizers can cause catastrophic container failure[3].

Step 4: Labeling and EHS Handoff

  • Affix a standardized Hazardous Waste label immediately upon the first addition of waste.

  • Explicitly list "4-(2-Ethyl-1H-imidazol-1-yl)aniline", the solvent composition, and check the hazard boxes for "Toxic" and "Environmental Hazard"[4].

  • Store the waste container in secondary containment (e.g., a polypropylene tub) below eye level until EHS pickup[4].

Waste Stream Logic & Decision Pathway

The following diagram illustrates the validated decision matrix for processing waste streams containing this compound.

G Start Waste Generation: 4-(2-Ethyl-1H-imidazol-1-yl)aniline Aqueous Aqueous Waste (Contaminated Washes) Start->Aqueous Organic Organic Solvent Waste (e.g., DCM, EtOAc, MeOH) Start->Organic Solid Solid Waste (Silica, PPE, Filters) Start->Solid CheckCompat Verify Compatibility: Ensure NO Strong Oxidizers/Acids Aqueous->CheckCompat Organic->CheckCompat ContainerSol Collect in Sealed Solid Waste Bin Solid->ContainerSol ContainerOrg Collect in HDPE/Glass with Secondary Containment CheckCompat->ContainerOrg Label Label: Hazardous Waste (Toxic, Aquatic Hazard) ContainerOrg->Label ContainerSol->Label EHS Transfer to EHS for Professional Incineration Label->EHS

Caption: Decision pathway for the segregation, containment, and disposal of aniline-derivative waste.

Emergency Spill Response Protocol

In the event of a localized spill outside of primary containment, immediate action is required to prevent environmental release and personnel exposure.

  • Evacuate & Secure: If the spill is large or highly concentrated, secure the area, evacuate personnel, and immediately call EHS or 911[1][4].

  • Containment (Small Spills): If trained and the spill is small (cleanable within 10 minutes), ensure maximum ventilation and don Butyl/PVA gloves and a respirator if dust/vapors are present[4][6].

  • Absorption: Do not flush with water. Absorb liquid spills with an inert, dry material (e.g., vermiculite, sand, or specialized universal absorbent pads). For solid spills, sweep up carefully avoiding dust generation[4].

  • Disposal: Place all absorbed material and contaminated cleanup tools into a resealable bag or sealed container. Wash the spill site thoroughly with soap and water only after all bulk material has been collected[3]. Submit the sealed container to EHS as highly toxic waste[4].

References

  • Chemdox. Safety Data Sheet: Aniline-2'3'4'5'6-d5. Retrieved from [Link]

  • Flinn Scientific / Lincoln Public Schools. Safety Data Sheet (SDS) Aniline. Retrieved from [Link]

  • Penta Chemicals. Aniline - SAFETY DATA SHEET. Retrieved from[Link]

  • Washington State University (WSU) Environmental Health & Safety. Aniline Standard Operating Procedure. Retrieved from [Link]

  • Rutgers University Environmental Health and Safety. Aniline Standard Operating Procedure. Retrieved from[Link]

Sources

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